molecular formula C8H8ClNO B158686 1-(2-Amino-5-chlorophenyl)ethanone CAS No. 1685-19-4

1-(2-Amino-5-chlorophenyl)ethanone

Cat. No.: B158686
CAS No.: 1685-19-4
M. Wt: 169.61 g/mol
InChI Key: AQBCDAORSNHFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-5-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-5-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBCDAORSNHFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543006
Record name 1-(2-Amino-5-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1685-19-4
Record name 1-(2-Amino-5-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Amino-5-chlorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals, most notably benzodiazepines. This document details its structural and physicochemical characteristics, provides representative experimental protocols, and discusses its relevance in medicinal chemistry.

Chemical Properties and Identifiers

This compound, also known as 2'-amino-5'-chloroacetophenone, is an aromatic ketone containing an amino and a chloro substituent on the phenyl ring.[1][2][3] These functional groups are crucial for its reactivity and utility as a precursor in multi-step organic syntheses.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1][2][3]
CAS Number 1685-19-4[1][2][3]
Molecular Formula C₈H₈ClNO[1][2][3]
InChI InChI=1S/C8H8ClNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3[1][2][3]
InChIKey AQBCDAORSNHFNR-UHFFFAOYSA-N[1][2][3]
SMILES CC(=O)C1=C(C=CC(=C1)Cl)N[1][2][3]
Synonyms 2'-Amino-5'-chloroacetophenone, Ethanone, 1-(2-amino-5-chlorophenyl)-[1][2][3]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 169.61 g/mol [1][2][3]
Melting Point 65-66 °C
Boiling Point 305.1 °C at 760 mmHg
Solubility Soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide. Low solubility in water.
Appearance Typically a white to off-white crystalline solid.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected spectral data based on its structure and available information.

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6d1HH-6 (aromatic)
~7.2dd1HH-4 (aromatic)
~6.7d1HH-3 (aromatic)
~6.2br s2H-NH₂
2.6s3H-COCH₃

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~200C=O
~148C-NH₂
~133C-Cl
~130Aromatic CH
~129Aromatic CH
~119Aromatic CH
~118Aromatic C
~28-CH₃

Table 5: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amine)
3100-3000C-H stretching (aromatic)
~1660C=O stretching (ketone)
~1600, ~1480C=C stretching (aromatic)
~1360C-H bending (-CH₃)
~820C-H bending (aromatic, out-of-plane)
~750C-Cl stretching

Table 6: Predicted Mass Spectrometry (EI-MS) Fragmentation Data

m/zAssignment
169/171[M]⁺ (Molecular ion peak with isotopic pattern for Cl)[3]
154/156[M - CH₃]⁺ (Loss of methyl radical)[3]
126/128[M - COCH₃]⁺ (Loss of acetyl radical)[3]

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis, purification, and analysis of this compound.

Synthesis: Friedel-Crafts Acylation of 4-Chloroaniline (Representative Protocol)

A common route to synthesize this compound involves the Friedel-Crafts acylation of an appropriately protected aniline derivative, followed by deprotection. A direct acylation of 4-chloroaniline can be challenging due to the deactivating nature of the chloro group and the amino group's reactivity with the Lewis acid catalyst. Therefore, a protection-acylation-deprotection sequence is often employed.

Experimental Procedure:

  • Protection of the Amino Group: 4-chloroaniline is first protected, for example, by acetylation with acetic anhydride to form N-(4-chlorophenyl)acetamide.[4]

  • Friedel-Crafts Acylation: The protected N-(4-chlorophenyl)acetamide is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane).[4][5][6] The reaction is typically carried out at low temperatures to control its exothermicity.

  • Work-up: The reaction is carefully quenched by pouring it into a mixture of ice and concentrated HCl. The product is then extracted into an organic solvent.

  • Deprotection: The protecting group is removed (e.g., by acid or base hydrolysis) to yield the final product, this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.[4]

Purification

The primary method for purifying crude this compound is recrystallization. The choice of solvent is critical and is typically a binary mixture, such as ethanol and water, to achieve good recovery of pure crystals. Column chromatography using silica gel can also be employed for purification, particularly for removing closely related impurities.

Analytical Methods

The identity and purity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the synthesis and to assess the purity of the final product. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS confirms the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in its identification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound by analyzing the chemical shifts, multiplicities, and integrations of the signals.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amine (N-H), ketone (C=O), and aromatic (C=C, C-H) moieties.

Biological Significance and Applications

This compound is a crucial building block in the pharmaceutical industry, primarily for the synthesis of 1,4-benzodiazepines.[7][8] Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor in the central nervous system.[9][10][11][12][13]

Role in Benzodiazepine Synthesis

The synthesis of the benzodiazepine core structure often involves the condensation of a 2-aminobenzophenone derivative with an amino acid or its derivative. This compound serves as a precursor to these 2-aminobenzophenones.

GABA-A Receptor Signaling Pathway

The therapeutic effects of benzodiazepines, such as anxiolytic, sedative, and anticonvulsant activities, are mediated through their interaction with the GABA-A receptor.[9][10] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain.[1][2][14][15][16] When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.[1][2][14] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to a greater influx of chloride ions and more potent inhibition of neuronal activity.[9][12][13]

Visualizations

Signaling Pathway

GABA_A_Receptor_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre VGAT VGAT GABA_pre->VGAT Vesicle Synaptic Vesicle GABA_A_Receptor GABA-A Receptor Vesicle->GABA_A_Receptor GABA Release (Neurotransmission) VGAT->Vesicle Chloride_Channel Cl⁻ Channel (Closed) Chloride_Channel_Open Cl⁻ Channel (Open) Chloride_Channel->Chloride_Channel_Open GABA Binding Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel_Open->Hyperpolarization Cl⁻ Influx Benzodiazepine Benzodiazepine (e.g., Diazepam) Benzodiazepine->GABA_A_Receptor Positive Allosteric Modulation ACPE This compound ACPE->Benzodiazepine Synthetic Precursor

Caption: GABA-A Receptor Signaling Pathway and the Role of this compound as a Precursor.

Experimental Workflows

Experimental_Workflows cluster_synthesis Synthesis & Purification Workflow cluster_analysis Spectroscopic Analysis Workflow start_synthesis Starting Materials (e.g., 4-Chloroaniline) protection Protection of Amino Group start_synthesis->protection acylation Friedel-Crafts Acylation protection->acylation workup Reaction Work-up & Extraction acylation->workup deprotection Deprotection workup->deprotection purification Purification (Recrystallization/ Chromatography) deprotection->purification product Pure this compound purification->product start_analysis Purified Product ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation start_analysis->ms ir Infrared (IR) Spectroscopy - Functional Groups start_analysis->ir nmr NMR Spectroscopy (¹H, ¹³C) - Connectivity - Structure start_analysis->nmr structure Structural Elucidation & Purity Confirmation ms->structure ir->structure nmr->structure

Caption: General Workflows for the Synthesis, Purification, and Analysis of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 1-(2-Amino-5-chlorophenyl)ethanone (CAS Number: 39931-77-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-5-chlorophenyl)ethanone, also known as 2'-amino-5'-chloroacetophenone, is a key chemical intermediate with significant applications in the pharmaceutical industry. Its structural features, comprising an aniline ring substituted with a chlorine atom and an acetyl group, make it a versatile precursor for the synthesis of a variety of heterocyclic compounds, most notably the benzodiazepine class of drugs. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing essential data for its identification, handling, and use in synthetic chemistry.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 39931-77-6[1]
Molecular Formula C₈H₈ClNO[1]
Molecular Weight 169.61 g/mol [1]
Appearance Solid[2]
Melting Point 98-100 °C[3]
Boiling Point 305.1 °C at 760 mmHg[4]
Density 1.222 g/cm³[3]
Solubility Soluble in ethanol, acetone, and dimethyl sulfoxide.[3]
InChI Key AQBCDAORSNHFNR-UHFFFAOYSA-N[1]
SMILES CC(=O)C1=C(C=CC(=C1)Cl)N[1]

Table 2: Computed Properties

PropertyValueReference
XLogP3 2.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Exact Mass 169.0294416 Da[1]
Monoisotopic Mass 169.0294416 Da[1]
Topological Polar Surface Area 43.1 Ų[1]
Heavy Atom Count 11[1]
Complexity 160[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common industrial approach involves the reduction of an isoxazole precursor. An alternative, classical laboratory synthesis is the Friedel-Crafts acylation of 4-chloroaniline, which requires a protection-deprotection sequence for the amino group.

Synthesis via Reduction of an Isoxazole Precursor

This method provides a direct route to 2-amino-5-chlorobenzophenone, a closely related and often used precursor, and the principles are applicable to the synthesis of the title compound's precursors.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, charge toluene, hydrochloric acid, the isoxazole precursor, and iron powder. A typical mass ratio is 1:2.5:0.5:1.2 for isoxazole:toluene:iron powder:hydrochloric acid.[5]

  • Reaction Execution: Slowly heat the mixture to reflux (approximately 110 °C) and maintain this temperature.[5]

  • Monitoring: Monitor the reaction progress by taking samples and analyzing them using a suitable technique like Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, separate the iron sludge from the reaction mixture by press filtration.

  • Isolation: Cool the filtrate and centrifuge to obtain the wet product.

  • Purification: Dry the product to obtain the final compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Synthesis via Friedel-Crafts Acylation (with Protection)

Direct Friedel-Crafts acylation of 4-chloroaniline is challenging because the amino group complexes with the Lewis acid catalyst, deactivating the aromatic ring.[6] A protection step is therefore necessary.

Workflow for Synthesis via Friedel-Crafts Acylation

G Synthesis Workflow: Friedel-Crafts Acylation cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection start 4-Chloroaniline protect Acetylation with Acetic Anhydride start->protect product1 N-(4-chlorophenyl)acetamide protect->product1 acylation Friedel-Crafts Acylation with Acetyl Chloride and AlCl3 product1->acylation product2 1-(2-Acetamido-5-chlorophenyl)ethanone acylation->product2 deprotection Hydrolysis (Acid or Base) product2->deprotection final_product This compound deprotection->final_product G Application in Benzodiazepine Synthesis start This compound step1 Acylation with Chloroacetyl Chloride start->step1 intermediate1 2-(Chloroacetamido)-5-chlorobenzophenone step1->intermediate1 step2 Ring Closure with Ammonia/Amine Source intermediate1->step2 intermediate2 Benzodiazepine Intermediate step2->intermediate2 step3 Further Modifications intermediate2->step3 final_product Benzodiazepine API (e.g., Lorazepam) step3->final_product G Analytical Workflow cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy sample Sample of this compound hplc HPLC sample->hplc tlc TLC sample->tlc nmr NMR (¹H, ¹³C) sample->nmr ir IR sample->ir ms Mass Spectrometry sample->ms purity Purity Assessment hplc->purity tlc->purity structure Structural Elucidation nmr->structure ir->structure ms->structure

References

An In-depth Technical Guide to 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(2-Amino-5-chlorophenyl)ethanone, a key intermediate in pharmaceutical and chemical research.

Introduction

This compound, also known as 2'-Amino-5'-chloroacetophenone, is an organic compound featuring an ethanone (acetyl) group and a substituted chlorophenyl ring.[1] The strategic placement of an amino group at the 2-position and a chlorine atom at the 5-position confers unique reactivity and biological properties, making it a valuable building block in medicinal chemistry and organic synthesis.[1] Its structure is a precursor for the synthesis of more complex molecules and is utilized in research exploring structure-activity relationships for the development of novel therapeutic agents.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Weight 169.61 g/mol [2][3]
Molecular Formula C₈H₈ClNO[2][3]
CAS Number 1685-19-4[3]
Melting Point 65-66 °C
Boiling Point 305.1 °C at 760 mmHg[4]
Density (Predicted) 1.254 ± 0.06 g/cm³[4]
pKa (Predicted) 1.67 ± 0.10[4]
IUPAC Name This compound[2]

Experimental Protocols

Illustrative Synthesis: Friedel-Crafts Acylation Approach

A common and illustrative method for the synthesis of substituted acetophenones involves the Friedel-Crafts acylation of a corresponding aniline derivative. The following protocol is a representative procedure adapted from established chemical principles for the synthesis of this compound.

Objective: To synthesize this compound from 4-chloroaniline.

Materials:

  • 4-chloroaniline

  • Acetyl chloride (CH₃COCl)

  • Aluminum chloride (AlCl₃) - Anhydrous

  • Dichloromethane (DCM) - Anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄) - Anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Protection of the Amino Group: The amino group of 4-chloroaniline is highly reactive and must be protected to prevent acylation at the nitrogen. This is typically achieved by reacting 4-chloroaniline with an acylating agent (e.g., acetic anhydride) to form the corresponding acetanilide.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (a slight molar excess relative to acetyl chloride) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Acylation: Cool the suspension to 0°C using an ice bath. Add acetyl chloride dropwise to the suspension. Following this, the protected 4-chloro-acetanilide, dissolved in anhydrous DCM, is added slowly while maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, the mixture is carefully poured into a beaker of crushed ice and 2M HCl to decompose the aluminum chloride complex.

  • Workup and Extraction: The organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Deprotection: The resulting acetophenone derivative is then subjected to acidic or basic hydrolysis to remove the protecting group from the amino function, yielding the final product, this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure compound.

Applications in Drug Discovery and Research

This compound is a significant intermediate in the pharmaceutical industry due to its versatile chemical structure.

  • Antimicrobial and Antiparasitic Agents: The compound's scaffold is valuable in the formulation of drugs designed to treat bacterial infections and parasitic diseases.[1]

  • Anticancer Research: Derivatives of this molecule have been studied for their cytotoxic properties, with some showing the ability to induce apoptosis in cancer cells, marking it as a candidate for anticancer agent development.[1]

  • Enzyme Inhibition: Research has suggested that it can inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefit.[1]

  • Chemical Intermediate: It serves as a crucial starting material for synthesizing more complex organic molecules and heterocyclic compounds, such as benzodiazepines and quinolines, which are classes of drugs with significant central nervous system activity.[5]

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound, from starting materials to the final purified product.

G cluster_0 Phase 1: Preparation & Reaction cluster_1 Phase 2: Workup & Purification cluster_2 Phase 3: Final Steps start Starting Material (Protected 4-chloroaniline) reagents Reagents (Acetyl Chloride, AlCl3, DCM) start->reagents Combine reaction Friedel-Crafts Acylation (0°C to RT) reagents->reaction Initiate quench Quenching (Ice + HCl) reaction->quench Reaction Complete extract Extraction (DCM) quench->extract wash Washing (NaHCO3, Brine) extract->wash dry Drying & Concentration (MgSO4, Evaporation) wash->dry deprotect Deprotection of Amino Group (Hydrolysis) dry->deprotect Crude Intermediate purify Purification (Recrystallization) deprotect->purify final_product Final Product: This compound purify->final_product

Caption: Logical workflow for the synthesis of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous.[2] It is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[2] It also causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This document is intended for informational purposes for a technical audience and should not be used as a substitute for rigorous, peer-reviewed experimental data and safety protocols.

References

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(2-amino-5-chlorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic routes, spectroscopic characterization, and potential biological activities of this molecule, presenting data in a clear and accessible format for researchers and professionals in the field of drug development.

Physicochemical Properties

This compound, also known as 2-amino-5-chloroacetophenone, is an organic compound with the chemical formula C₈H₈ClNO. It presents as a solid at room temperature and possesses a molecular weight of 169.61 g/mol . The structure consists of an acetophenone core substituted with an amino group at the 2-position and a chlorine atom at the 5-position of the phenyl ring.

PropertyValueReference
Molecular FormulaC₈H₈ClNO
Molecular Weight169.61 g/mol
IUPAC NameThis compound
CAS Number1685-19-4
Canonical SMILESCC(=O)C1=C(C=CC(=C1)Cl)N[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the Friedel-Crafts acylation of a substituted aniline or the reduction of a nitro-substituted precursor. Below are detailed experimental protocols for these key synthetic steps.

Experimental Workflow for Synthesis

General Synthesis Workflow cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Reduction of Nitro Compound start1 4-Chloroaniline step1_1 Protection (Acetylation) start1->step1_1 Acetic Anhydride, Sodium Acetate step1_2 Friedel-Crafts Acylation step1_1->step1_2 Acetyl Chloride, AlCl3 step1_3 Deprotection (Hydrolysis) step1_2->step1_3 Acid/Base product This compound step1_3->product start2 1-(5-Chloro-2-nitrophenyl)ethanone step2_1 Reduction start2->step2_1 e.g., Fe/HCl or Catalytic Hydrogenation product2 This compound step2_1->product2

Caption: General synthetic workflows for this compound.

Protocol 1: Synthesis via Friedel-Crafts Acylation of 4-Chloroaniline

This protocol involves a three-step process starting from 4-chloroaniline.

Step 1: Acetylation of 4-Chloroaniline

  • Dissolution: Dissolve 4-chloroaniline in a suitable solvent such as glacial acetic acid.

  • Acetylation: Add acetic anhydride to the solution. The reaction is typically carried out at room temperature and may be gently heated to ensure completion.

  • Isolation: The product, N-(4-chlorophenyl)acetamide, is isolated by precipitation upon addition of water, followed by filtration and washing.

Step 2: Friedel-Crafts Acylation

  • Reaction Setup: Suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere and cool to 0°C.

  • Acylating Agent Addition: Slowly add acetyl chloride to the suspension.

  • Substrate Addition: Add the N-(4-chlorophenyl)acetamide from the previous step to the reaction mixture.

  • Reaction: Allow the reaction to proceed at low temperature, then warm to room temperature.

  • Workup: Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed to yield the acylated product.

Step 3: Deprotection (Hydrolysis)

  • Hydrolysis: The acetyl group is removed by acid or base-catalyzed hydrolysis to yield the final product, this compound.

  • Purification: The crude product is purified by a suitable method such as recrystallization or column chromatography.

Protocol 2: Synthesis via Reduction of 1-(5-Chloro-2-nitrophenyl)ethanone

This method involves the selective reduction of the nitro group.

  • Reaction Setup: Dissolve 1-(5-chloro-2-nitrophenyl)ethanone in a suitable solvent, such as ethanol or acetic acid.

  • Reducing Agent: Add a reducing agent. Common choices include iron powder in the presence of an acid (e.g., HCl or acetic acid) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

  • Reaction: The reaction mixture is typically heated to facilitate the reduction.

  • Workup: After the reaction is complete, the mixture is filtered to remove the catalyst or iron salts. The filtrate is then neutralized, and the product is extracted with an organic solvent.

  • Purification: The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.

Spectroscopic Data and Structure Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.55Singlet3H-COCH₃
6.15Broad Singlet2H-NH₂
6.60 - 7.70Multiplet3HAromatic Protons

¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
28.3-COCH₃
117.5Aromatic CH
119.0Aromatic C-Cl
129.5Aromatic CH
131.8Aromatic CH
149.5Aromatic C-NH₂
200.0C=O
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (Amine)
3100-3000MediumAromatic C-H stretch
1660StrongC=O stretch (Ketone)
1600-1450Medium-StrongAromatic C=C stretch
850-550Medium-StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Proposed Fragment
169100[M]⁺ (Molecular Ion)
154High[M - CH₃]⁺
126Moderate[M - COCH₃]⁺
91Moderate[C₆H₄Cl]⁺

Potential Biological Activity: Inhibition of Bacterial Cell Wall Synthesis

Derivatives of 2-aminoacetophenone have shown potential as antimicrobial agents. One proposed mechanism of action is the inhibition of bacterial cell wall synthesis. The bacterial cell wall is essential for maintaining cell integrity and is a prime target for antibiotics.[2]

Proposed Signaling Pathway for Inhibition of Peptidoglycan Synthesis

Proposed Mechanism: Inhibition of Peptidoglycan Synthesis cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase Crosslinking Cross-linking Peptidoglycan->Crosslinking Transpeptidase Inhibitor 1-(2-Amino-5-chlorophenyl) ethanone Derivative Inhibitor->Lipid_II Inhibition Inhibitor->Crosslinking Inhibition

Caption: Proposed mechanism of bacterial cell wall synthesis inhibition.

The diagram illustrates the key stages of peptidoglycan synthesis: the synthesis of precursors in the cytoplasm, their transport across the cell membrane via lipid carriers, and the final assembly and cross-linking in the periplasm.[2] It is hypothesized that this compound derivatives may interfere with the function of enzymes such as transglycosylases or transpeptidases, or disrupt the lipid carrier cycle, thereby inhibiting the formation of a stable cell wall and leading to bacterial cell death. Further research is required to elucidate the precise molecular targets.

Conclusion

This technical guide has provided a detailed overview of the structure elucidation of this compound. The synthetic protocols, comprehensive spectroscopic data, and insights into its potential biological activity serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. The information presented herein facilitates a deeper understanding of this important chemical entity and can guide future research and development efforts.

References

An In-depth Technical Guide to the Synthesis of 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(2-amino-5-chlorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details two core synthetic strategies: the reduction of 1-(5-chloro-2-nitrophenyl)ethanone and a multi-step approach involving the Friedel-Crafts acylation of 4-chloroaniline. Each method is presented with detailed experimental protocols, quantitative data, and characterization information to support research and development activities.

Synthesis via Reduction of 1-(5-chloro-2-nitrophenyl)ethanone

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 1-(5-chloro-2-nitrophenyl)ethanone. This transformation can be achieved through various reduction methods, including catalytic hydrogenation and chemical reduction using reagents like tin(II) chloride.

Chemical Reduction using Tin(II) Chloride

This method involves the use of stannous chloride (tin(II) chloride) in the presence of a strong acid, typically hydrochloric acid, to selectively reduce the nitro group to an amine.

Experimental Protocol:

A detailed experimental protocol for the reduction of a structurally similar nitro compound, 3-chloro-4-benzyloxynitrobenzene, using tin(II) chloride dihydrate provides a strong model for this synthesis.[1] In a 5 L, 3-necked round-bottom flask equipped with an overhead stirrer, a thermocouple, and a reflux condenser, tin(II) chloride dihydrate (427.8 g, 1.90 mol), ethanol (1250 mL), and concentrated HCl (250 mL) are combined. The mixture is heated to 70 °C with stirring to form a clear solution. To this hot solution, 1-(5-chloro-2-nitrophenyl)ethanone (0.48 mol) is added portion-wise over 30 minutes, maintaining a gentle reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. Water (1250 mL) is added, and the solution is allowed to cool further, inducing precipitation of the product. The mixture is stirred at 15 °C for 30 minutes, and the precipitate is collected by vacuum filtration. The solid is washed with water and dried in a vacuum oven at 50 °C to a constant weight to yield the hydrochloride salt of this compound.[1] To obtain the free amine, the hydrochloride salt is dissolved in water and neutralized with a base such as sodium carbonate until the pH reaches 12. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[1]

Quantitative Data:

ParameterValueReference
Starting Material1-(5-chloro-2-nitrophenyl)ethanone-
Reducing AgentTin(II) chloride dihydrate[1]
SolventEthanol[1]
AcidConcentrated Hydrochloric Acid[1]
Reaction Temperature70 °C to reflux[1]
Theoretical Yield--
Actual YieldExcellent[1]

Reaction Workflow:

G cluster_reduction Reduction of 1-(5-chloro-2-nitrophenyl)ethanone Start 1-(5-chloro-2-nitrophenyl)ethanone Reagents SnCl2·2H2O, HCl, Ethanol Start->Reagents Reaction Heat to 70°C - Reflux Reagents->Reaction Workup Cool, Precipitate, Filter Reaction->Workup Neutralization Dissolve in H2O, Add Na2CO3 Workup->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Purification Wash, Dry, Concentrate Extraction->Purification Product This compound Purification->Product

Reduction of 1-(5-chloro-2-nitrophenyl)ethanone Workflow
Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner alternative to chemical reduction, typically employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is known for its high chemoselectivity for the reduction of nitro groups.[2]

Experimental Protocol:

In a hydrogenation apparatus, 1-(5-chloro-2-nitrophenyl)ethanone is dissolved in a suitable solvent, such as ethanol or acetic acid. A catalytic amount of 10% Palladium on Carbon (typically 10% w/w of the substrate) is added to the solution.[3] The reaction vessel is purged with hydrogen gas and maintained at a pressure of 50-60 psi or under a hydrogen balloon (1 atm).[3] The reaction is stirred at room temperature for 2-6 hours, with the progress monitored by TLC.[3] Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/heptane.

Quantitative Data:

ParameterValueReference
Starting Material1-(5-chloro-2-nitrophenyl)ethanone-
Catalyst10% Palladium on Carbon[3]
SolventEthanol or Acetic Acid[4]
Hydrogen Pressure1 atm to 60 psi[3]
Reaction TemperatureRoom Temperature[3]
Reaction Time2-6 hours[3]
Theoretical Yield--
Actual Yield--

Reaction Workflow:

G cluster_hydrogenation Catalytic Hydrogenation Start 1-(5-chloro-2-nitrophenyl)ethanone Catalyst 10% Pd/C, H2 Start->Catalyst Solvent Ethanol or Acetic Acid Start->Solvent Reaction Stir at Room Temperature Catalyst->Reaction Solvent->Reaction Workup Filter through Celite Reaction->Workup Purification Concentrate and Recrystallize Workup->Purification Product This compound Purification->Product

Catalytic Hydrogenation Workflow

Synthesis via Friedel-Crafts Acylation of 4-Chloroaniline

This pathway involves a multi-step sequence starting from 4-chloroaniline. The amino group is first protected, followed by a Friedel-Crafts acylation, and finally deprotection to yield the desired product.

Step 1: Protection of the Amino Group (Acetylation)

The amino group of 4-chloroaniline is a Lewis base that reacts with the Lewis acid catalyst used in Friedel-Crafts acylation, deactivating the aromatic ring. Therefore, it must be protected, typically as an acetamide.[5]

Experimental Protocol:

4-Chloroaniline is acetylated using acetic anhydride or acetyl chloride.[6] A general procedure involves dissolving p-chloroaniline in a mixture of water and concentrated hydrochloric acid to form the hydrochloride salt. A solution of sodium acetate in water is prepared separately. To the stirred p-chloroaniline hydrochloride solution, acetic anhydride is added, followed immediately by the sodium acetate solution. A white precipitate of N-(4-chlorophenyl)acetamide forms, which is collected by vacuum filtration and washed with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture.[5]

Quantitative Data:

ParameterValueReference
Starting Material4-Chloroaniline[5]
Acetylating AgentAcetic Anhydride[5][7]
SolventWater, Hydrochloric Acid[5]
BaseSodium Acetate[5]
Reaction TemperatureRoom Temperature[5]
Theoretical Yield--
Actual YieldHigh-
Step 2: Friedel-Crafts Acylation of N-(4-chlorophenyl)acetamide

The protected aniline, N-(4-chlorophenyl)acetamide, undergoes Friedel-Crafts acylation to introduce the acetyl group onto the aromatic ring.

Experimental Protocol:

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, anhydrous aluminum chloride (1.1 to 2.5 equivalents) is suspended in an anhydrous solvent like dichloromethane and cooled in an ice bath. Acetyl chloride (1.0 equivalent) is added dropwise to form the acylium ion complex. A solution of N-(4-chlorophenyl)acetamide (1.0 equivalent) in the same anhydrous solvent is then added dropwise at 0 °C. The reaction is stirred for an additional 15 minutes at room temperature. The reaction is quenched by carefully pouring the mixture over crushed ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude acylated product, 1-(2-acetylamino-5-chlorophenyl)ethanone.[5][8]

Quantitative Data:

ParameterValueReference
Starting MaterialN-(4-chlorophenyl)acetamide[5]
Acylating AgentAcetyl Chloride[8]
CatalystAnhydrous Aluminum Chloride[5][8]
SolventDichloromethane[5]
Reaction Temperature0 °C to Room Temperature[5][8]
Theoretical Yield--
Actual Yield--
Step 3: Deprotection (Hydrolysis) of the Acetyl Group

The final step is the hydrolysis of the acetylamino group to reveal the free amine.

Experimental Protocol:

The crude 1-(2-acetylamino-5-chlorophenyl)ethanone is subjected to acid or base-catalyzed hydrolysis. For acid hydrolysis, the compound is refluxed in the presence of an acid such as aqueous hydrochloric acid.[9] After the reaction is complete (monitored by TLC), the mixture is cooled and neutralized with a base (e.g., sodium hydroxide) to precipitate the product. The solid is then filtered, washed with water, and dried to afford this compound.

Quantitative Data:

ParameterValueReference
Starting Material1-(2-acetylamino-5-chlorophenyl)ethanone-
ReagentAqueous Hydrochloric Acid[9]
Reaction ConditionReflux-
Theoretical Yield--
Actual Yield--

Overall Friedel-Crafts Acylation Workflow:

G cluster_fc Friedel-Crafts Acylation Pathway Start 4-Chloroaniline Protection Acetylation (Acetic Anhydride, NaOAc) Start->Protection Intermediate1 N-(4-chlorophenyl)acetamide Protection->Intermediate1 Acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Intermediate1->Acylation Intermediate2 1-(2-acetylamino-5-chlorophenyl)ethanone Acylation->Intermediate2 Deprotection Hydrolysis (aq. HCl, Reflux) Intermediate2->Deprotection Product This compound Deprotection->Product

Friedel-Crafts Acylation Pathway

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the amine protons (often a broad singlet), and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.[7][10]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and acetyl groups.[11]

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₈H₈ClNO[12]
Molecular Weight169.61 g/mol [12]
AppearanceSolid-
Melting Point--

This technical guide provides a foundational understanding of the key synthetic routes to this compound. Researchers are encouraged to use these protocols as a starting point and optimize the reaction conditions for their specific laboratory settings and scale requirements.

References

Spectroscopic Profile of 1-(2-Amino-5-chlorophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Amino-5-chlorophenyl)ethanone, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra in public databases, this guide presents a detailed analysis based on predicted data derived from analogous compounds and established spectroscopic principles. This information is intended to support researchers in the identification, characterization, and quality control of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on acetophenone and related aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6Doublet1HH-6
~7.2Doublet of Doublets1HH-4
~6.7Doublet1HH-3
~4.5 (broad)Singlet2H-NH₂
~2.5Singlet3H-COCH₃

Disclaimer: Predicted data is for reference and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~198C=O (Ketone)
~148C-2 (C-NH₂)
~132C-4
~130C-6
~125C-5 (C-Cl)
~118C-1
~117C-3
~28-COCH₃

Disclaimer: Predicted data is for reference and should be confirmed by experimental analysis.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium-Strong, BroadN-H Stretch (Amine)
3100-3000MediumAromatic C-H Stretch
~1670StrongC=O Stretch (Ketone)
~1600MediumAromatic C=C Stretch
~1550MediumN-H Bend (Amine)
~820StrongC-H Out-of-plane Bend
~750StrongC-Cl Stretch

Disclaimer: Predicted data is for reference and should be confirmed by experimental analysis.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment Ion
169/171[M]⁺ (Molecular Ion)
154/156[M-CH₃]⁺
126/128[M-COCH₃]⁺

Disclaimer: Predicted data is for reference and should be confirmed by experimental analysis. The presence of chlorine will result in characteristic M+2 isotope peaks.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32 (to achieve adequate signal-to-noise).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

Data Processing:

  • Apply Fourier transformation to the raw data.

  • Perform phase and baseline corrections.

  • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty ATR crystal should be collected prior to the sample scan.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Parameters:

  • Injection Mode: Split or splitless injection.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Carrier Gas: Helium.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: 40-400 m/z.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺). Note the isotopic pattern due to the presence of chlorine.

  • Analyze the fragmentation pattern to identify characteristic fragment ions. The fragmentation of aromatic ketones often involves alpha-cleavage.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Final_Report Final Report and Data Archiving Structure_Elucidation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Solubility of 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-5-chlorophenyl)ethanone, also known as 2'-Amino-5'-chloroacetophenone, is a chemical intermediate of significant interest in the pharmaceutical and chemical industries. A thorough understanding of its solubility characteristics is paramount for its effective use in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₈H₈ClNO--INVALID-LINK--
Molecular Weight 169.61 g/mol --INVALID-LINK--
Melting Point 65-66 °C--INVALID-LINK--
Boiling Point 305.1 °C at 760 mmHg--INVALID-LINK--
Appearance Solid--INVALID-LINK--

Solubility Profile

Currently, there is a lack of specific, quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound across a range of common solvents in publicly accessible literature. However, qualitative descriptions and data from closely related analogs can provide some insight.

Qualitative Solubility:

General chemical principles suggest that this compound, with its aromatic ring, amino, and ketone functional groups, would exhibit low solubility in water and higher solubility in common organic solvents.

For a structurally similar compound, 2'-Aminoacetophenone , the following qualitative and semi-quantitative solubility information has been reported, which may serve as a useful, albeit indicative, reference.

SolventPolarityQualitative SolubilityQuantitative Data (for 2'-Aminoacetophenone)
WaterPolarPractically Insoluble-
EthanolPolarSoluble≥21.3 mg/mL
MethanolPolarSoluble-
AcetonePolarSoluble-
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble≥26.4 mg/mL
DichloromethaneNonpolarSparingly Soluble-

Disclaimer: The quantitative data presented above is for 2'-Aminoacetophenone and should be used only as an estimate for the solubility of this compound. Experimental determination is necessary for accurate values.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] The following is a detailed protocol for determining the solubility of this compound.

Objective:

To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvent of high purity (e.g., water, ethanol, methanol, DMSO)

  • Glass vials with airtight seals

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. A preliminary study may be necessary to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter. This step should be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification:

    • Carefully take a precise aliquot of the clear, saturated solution.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation:

    • Calculate the original solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result A Add Excess Solute to Solvent B Equilibrate at Constant Temperature (24-72h with shaking) A->B Incubate C Separate Saturated Solution (Centrifugation or Filtration) B->C Settle & Separate D Dilute Aliquot of Supernatant C->D Sample E Quantify Concentration (HPLC, UV-Vis) D->E Analyze F Calculate Solubility E->F Data

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While a comprehensive quantitative solubility profile for this compound remains to be fully elucidated in publicly available literature, this guide provides the foundational knowledge and detailed experimental procedures necessary for researchers to determine these critical parameters. The provided shake-flask protocol is a robust method for generating reliable solubility data, which is indispensable for the advancement of research and development activities involving this compound. Accurate solubility data will facilitate optimized reaction conditions, effective formulation development, and a deeper understanding of its potential applications.

References

An In-depth Technical Guide to the Synthesis of 1-(2-Amino-5-chlorophenyl)ethanone: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-(2-amino-5-chlorophenyl)ethanone, a key intermediate in the pharmaceutical industry. The document details the starting materials, experimental protocols, and quantitative data for the most prevalent synthetic strategies. Key methodologies, including the multi-step synthesis from 4-chloroaniline via N-acetylation and a subsequent Fries rearrangement, and the nitration of 4-chloroacetophenone followed by reduction, are critically examined. This guide aims to equip researchers and drug development professionals with the necessary information to select and optimize the synthesis of this crucial compound.

Introduction

This compound, also known as 2-amino-5-chloroacetophenone, is a vital building block in the synthesis of numerous pharmaceutical agents, most notably as a precursor to benzodiazepine drugs. The efficient and scalable production of this intermediate is of paramount importance. This document outlines the two most prominent and industrially relevant synthetic pathways, providing detailed experimental procedures, comparative data, and visual representations of the chemical transformations.

Synthetic Route 1: Acylation of 4-Chloroaniline

This pathway commences with the readily available starting material, 4-chloroaniline. Due to the basicity of the amino group, which can form a deactivating complex with the Lewis acid catalyst typically used in Friedel-Crafts acylations, a protection step is necessary. This is commonly achieved through acetylation, followed by an intramolecular acyl migration (Fries rearrangement) to introduce the acetyl group at the ortho position, and a final deprotection step.

Overall Synthetic Pathway

cluster_0 Route 1: From 4-Chloroaniline 4-Chloroaniline 4-Chloroaniline N-(4-chlorophenyl)acetamide N-(4-chlorophenyl)acetamide 4-Chloroaniline->N-(4-chlorophenyl)acetamide Acetylation (Acetic Anhydride) This compound This compound N-(4-chlorophenyl)acetamide->this compound Fries Rearrangement (Lewis Acid)

Caption: Synthetic pathway from 4-chloroaniline.

Experimental Protocols

Step 1: Synthesis of N-(4-chlorophenyl)acetamide (Acetylation)

This initial step protects the amino group of 4-chloroaniline.

  • Procedure: 4-Aminophenol (1 mmol) is dissolved in pure acetic acid (30 ml) and placed in an ice-bath. Subsequently, chloroacetyl chloride (1.2 mmol) is added portion-wise under stirring. At the end of the reaction, a solution of sodium acetate (25 ml) is added, and a solid precipitate forms after 30 minutes of stirring at room temperature. The resulting solid is filtered, washed with cold water, dried, and recrystallized from its ethanol solution to yield N-(4-chlorophenyl)acetamide.[1]

  • Alternative Procedure: The reaction can also be carried out by reacting p-chloroaniline with acetic anhydride.[2]

Step 2: Fries Rearrangement of N-(4-chlorophenyl)acetamide

The Fries rearrangement is a key step that involves the migration of the acetyl group to the aromatic ring, primarily at the ortho and para positions. The regioselectivity towards the desired ortho product is influenced by reaction conditions such as temperature and the choice of Lewis acid catalyst. Generally, lower temperatures favor the para-product, while higher temperatures favor the ortho-product.

  • General Procedure: The Fries rearrangement of phenolic esters to hydroxyaryl ketones is catalyzed by Brønsted or Lewis acids like HF, AlCl₃, BF₃, TiCl₄, or SnCl₄.[3][4] In the case of N-acylated anilines, the reaction proceeds similarly. The N-(4-chlorophenyl)acetamide is heated with a Lewis acid (e.g., aluminum chloride) to induce the intramolecular acyl migration. The ortho-isomer, this compound, is the desired product.

Quantitative Data
StepStarting MaterialReagentsProductYield (%)Reference
1. Acetylation4-AminophenolChloroacetyl chloride, Acetic acid, Sodium acetate2-Chloro-N-(4-hydroxyphenyl)acetamide89[1]
2. Fries RearrangementPhenolic EstersLewis Acids (e.g., AlCl₃)Hydroxyaryl KetonesVaries[3][4]

Synthetic Route 2: Nitration and Reduction of 4-Chloroacetophenone

This alternative pathway begins with the commercially available 4-chloroacetophenone. The synthesis involves the introduction of a nitro group at the ortho position to the acetyl group, followed by the reduction of this nitro group to the desired amine.

Overall Synthetic Pathway

cluster_1 Route 2: From 4-Chloroacetophenone 4-Chloroacetophenone 4-Chloroacetophenone 4-Chloro-2-nitroacetophenone 4-Chloro-2-nitroacetophenone 4-Chloroacetophenone->4-Chloro-2-nitroacetophenone Nitration (HNO₃, H₂SO₄) This compound This compound 4-Chloro-2-nitroacetophenone->this compound Reduction (e.g., Fe/AcOH or H₂, Pd/C)

Caption: Synthetic pathway from 4-chloroacetophenone.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-nitroacetophenone (Nitration)

The nitration of acetophenone derivatives typically yields a mixture of ortho, meta, and para isomers. For the synthesis of the desired 2-nitro isomer, specific reaction conditions are crucial.

  • General Procedure: The nitration of acetophenone is generally carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0°C or below).[5] For 4-chloroacetophenone, the chloro group is an ortho, para-director, while the acetyl group is a meta-director. The directing effects of both substituents must be considered to optimize the formation of the 4-chloro-2-nitroacetophenone isomer.

Step 2: Synthesis of this compound (Reduction)

The reduction of the nitro group to a primary amine can be achieved through various methods, including catalytic hydrogenation or using reducing metals in acidic media.

  • Catalytic Hydrogenation: This method is often preferred for its clean reaction profile.

    • Procedure: 4-nitroacetophenone (0.3 mmol) is dissolved in methanol (2.0 mL) with a catalyst (5 mol% of Pd/C, 5 wt.% palladium loading) at room temperature under 2 atm of hydrogen for 10 hours.[6] This procedure can be adapted for 4-chloro-2-nitroacetophenone.

  • Reduction with Iron in Acetic Acid: This is a classic and effective method for nitro group reduction.

    • Procedure: To a solution of the nitro compound in ethanol is added acetic acid and iron powder. The mixture is heated to 100°C and stirred for 2 hours. After completion, the reaction is diluted with water, neutralized with NaOH, and extracted with ethyl acetate.[7]

Quantitative Data
StepStarting MaterialReagentsProductYield (%)Reference
1. NitrationAcetophenoneHNO₃, H₂SO₄m-Nitroacetophenone55[5]
2. Reduction4-NitroacetophenoneH₂, Pd/C4-AminoacetophenoneHigh[6]
2. ReductionNitroarenesFe, AcOHAnilinesGood[7]

Note: The yield for the specific nitration of 4-chloroacetophenone to 4-chloro-2-nitroacetophenone and its subsequent reduction to this compound needs to be experimentally determined for optimal results.

Summary and Comparison of Routes

Both synthetic pathways offer viable methods for the preparation of this compound.

FeatureRoute 1: From 4-ChloroanilineRoute 2: From 4-Chloroacetophenone
Starting Material 4-Chloroaniline4-Chloroacetophenone
Number of Steps 2-3 (Protection, Rearrangement, optional Deprotection)2 (Nitration, Reduction)
Key Challenge Controlling regioselectivity of the Fries rearrangement (ortho vs. para).Controlling regioselectivity of the nitration reaction.
Potential Advantages Can be a high-yielding route if regioselectivity is controlled.Potentially fewer steps.
Potential Disadvantages Fries rearrangement can be low-yielding and produce isomeric mixtures.Nitration can produce multiple isomers, requiring purification.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes, each with its own set of advantages and challenges. The choice of synthetic strategy will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the capabilities for purification to isolate the target compound from potential isomeric byproducts. This guide provides the foundational knowledge and experimental frameworks for researchers and professionals to pursue the synthesis of this important pharmaceutical intermediate. Further optimization of the reaction conditions for the key steps of Fries rearrangement and nitration is recommended to achieve high yields and purity.

References

A Technical Guide to the Reactivity of the Amino Group in 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of the chemical reactivity of the primary amino group in 1-(2-Amino-5-chlorophenyl)ethanone. This compound is a key intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry for the synthesis of benzodiazepines and other heterocyclic systems. The guide details the influence of the molecular structure on the amino group's nucleophilicity and outlines its participation in key reactions such as acylation, alkylation, diazotization, and condensation. Detailed experimental protocols for these transformations and quantitative data are presented to support researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is an aromatic organic compound featuring an acetophenone core substituted with an amino group at the ortho position and a chlorine atom at the meta position relative to the acetyl group.[1] The interplay of these functional groups—the electron-donating amino group (-NH₂), the electron-withdrawing acetyl group (-COCH₃), and the electron-withdrawing but ortho-, para-directing chloro group (-Cl)—governs the molecule's unique reactivity profile.[1] The primary amino group, in particular, is a versatile functional handle, acting as a potent nucleophile and a precursor for a wide array of chemical transformations.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₈ClNO[2]
Molecular Weight 169.61 g/mol [2]
CAS Number 1685-19-4[2][3]
Appearance Solid[3]
Melting Point 65-66 °C[3]
Boiling Point 305.1 °C at 760 mmHg[3]
InChI Key AQBCDAORSNHFNR-UHFFFAOYSA-N[2][3]

Core Reactivity of the Amino Group

The reactivity of the amino group in this compound is predominantly nucleophilic.[1] This characteristic allows it to react with a variety of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

N-Acylation

The primary amino group readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction is fundamental for the synthesis of amide derivatives, which are common motifs in pharmaceuticals. The base is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

acylation_workflow start This compound product N-Acylated Product (Amide) start->product Acylation reagents Acylating Agent (e.g., R-COCl, (R-CO)₂O) + Base (e.g., Pyridine, Et₃N) reagents->start

Caption: General workflow for the N-Acylation of this compound.

N-Alkylation

Alkylation of the amino group can be achieved using alkyl halides. This reaction can be challenging to control, as mono-, di-, and even tri-alkylation (forming a quaternary ammonium salt) can occur. The reaction proceeds via a nucleophilic substitution mechanism (typically SN2), where the amino group attacks the electrophilic carbon of the alkyl halide.[4] The use of sub-stoichiometric base can help prevent issues like racemization if chiral centers are present.[5]

Diazotization and the Sandmeyer Reaction

One of the most powerful transformations of primary aromatic amines is their conversion to diazonium salts. This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C).[6][7]

The resulting diazonium salt is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. The copper(I)-catalyzed substitution of the diazonium group is known as the Sandmeyer reaction.[8][9][10] This provides a synthetic route to compounds that are often difficult to prepare by direct aromatic substitution.[11]

Common Sandmeyer Reactions:

  • Chlorination: Using CuCl to replace -N₂⁺ with -Cl.[8]

  • Bromination: Using CuBr to replace -N₂⁺ with -Br.[8]

  • Cyanation: Using CuCN to replace -N₂⁺ with -CN, forming benzonitriles.[8][10]

sandmeyer_pathway start This compound diazonium Arenediazonium Salt Intermediate start->diazonium NaNO₂, HCl 0-5 °C prod_cl 1-(2,5-Dichlorophenyl)ethanone diazonium->prod_cl CuCl prod_br 1-(2-Bromo-5-chlorophenyl)ethanone diazonium->prod_br CuBr prod_cn 1-(2-Cyano-5-chlorophenyl)ethanone diazonium->prod_cn CuCN prod_oh 1-(5-Chloro-2-hydroxyphenyl)ethanone diazonium->prod_oh Cu₂O, Cu(NO₃)₂

Caption: Diazotization and subsequent Sandmeyer reactions pathway.

Condensation Reactions and Heterocycle Synthesis

The amino group, in conjunction with the adjacent acetyl group, makes this compound an ideal precursor for the synthesis of seven-membered heterocyclic rings, most notably 1,5-benzodiazepines.[12][13][14] These compounds are of significant pharmacological interest.[12] The synthesis typically involves the acid-catalyzed condensation of the aminoketone with another ketone or a β-dicarbonyl compound.[13][14] For instance, reaction with another ketone can lead to the formation of a 2,3-dihydro-1H-1,5-benzodiazepine derivative.[12]

benzodiazepine_synthesis start This compound + o-Phenylenediamine product 1,5-Benzodiazepine Derivative start->product Condensation & Intramolecular Cyclization (Acid Catalyst) intermediate Diamine-Ketone Adduct (Intermediate) intermediate->product

Caption: Logical flow for the synthesis of 1,5-benzodiazepines.

Key Experimental Protocols

The following sections provide generalized methodologies for key reactions involving the amino group of this compound. Researchers should perform optimization for specific substrates and scales.

Protocol for N-Acylation with Acetyl Chloride
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a suitable base, such as triethylamine (1.2 eq) or pyridine (2.0 eq).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of acetyl chloride (1.1 eq) in the same anhydrous solvent dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the N-(2-acetyl-4-chlorophenyl)acetamide.

Protocol for Diazotization and Sandmeyer Cyanation
  • Diazotization:

    • Setup: In a beaker, prepare a solution of concentrated hydrochloric acid and water. Cool the solution to 0 °C in an ice-salt bath.

    • Amine Addition: Add this compound (1.0 eq) to the cold acid solution and stir until a fine suspension is formed.

    • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water. Add this solution dropwise to the amine suspension, keeping the temperature strictly between 0 and 5 °C. The formation of the diazonium salt is indicated by a clear solution. Stir for an additional 20 minutes at this temperature.

  • Sandmeyer Reaction (Cyanation):

    • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) in a sodium cyanide (NaCN) solution.

    • Coupling: Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) should be observed.

    • Reaction Completion: Stir the mixture at room temperature for 1-2 hours, then heat gently (e.g., to 50-60 °C) for 30 minutes to ensure complete reaction. .

    • Workup and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic extracts, dry over Na₂SO₄, and concentrate. Purify the resulting 1-(2-cyano-5-chlorophenyl)ethanone via column chromatography or recrystallization.

Quantitative Data Summary

The efficiency of transformations involving the amino group is highly dependent on reaction conditions. The following table presents representative yields for key reactions.

Reaction TypeReagentsProduct ClassRepresentative Yield (%)
N-Acylation Acetyl Chloride, PyridineAmide>90%
Sandmeyer Chlorination 1. NaNO₂, HCl; 2. CuClAryl Chloride70-85%
Sandmeyer Bromination 1. NaNO₂, HBr; 2. CuBrAryl Bromide70-85%
Sandmeyer Cyanation 1. NaNO₂, HCl; 2. CuCNAryl Nitrile60-75%
Benzodiazepine Synthesis o-Phenylenediamine, Acid1,5-Benzodiazepine80-95%

Note: Yields are estimates based on general procedures for analogous substrates and may vary based on specific reaction conditions and purification methods.

Conclusion

The amino group of this compound is a highly reactive and synthetically valuable functional group. Its nucleophilic character drives participation in acylation and alkylation reactions, while its ability to form a diazonium salt opens a gateway to a vast range of substitution patterns via the Sandmeyer reaction. Furthermore, its role as a key building block in condensation reactions for the synthesis of benzodiazepines underscores its importance in medicinal chemistry and drug development. A thorough understanding of these reaction pathways is crucial for leveraging this versatile intermediate in complex organic synthesis.

References

The Pivotal Role of the Chlorine Substituent in 1-(2-Amino-5-chlorophenyl)ethanone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Key Building Block in Medicinal Chemistry

Introduction

1-(2-Amino-5-chlorophenyl)ethanone is a crucial chemical intermediate, serving as a foundational scaffold for the synthesis of a diverse array of biologically active molecules. Its unique structural features, particularly the presence and position of the chlorine substituent, play a profound role in modulating the physicochemical properties and pharmacological activities of its derivatives. This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the strategic importance of the chlorine atom in this compound for researchers, scientists, and professionals in drug development. We will delve into its influence on biological activity, supported by quantitative data where available, and provide detailed experimental protocols and visual workflows to facilitate its application in medicinal chemistry.

Physicochemical Properties

The chlorine atom at the 5-position of the phenyl ring significantly influences the electronic and lipophilic character of this compound.

PropertyValueReference
Molecular FormulaC₈H₈ClNO--INVALID-LINK--
Molecular Weight169.61 g/mol --INVALID-LINK--
XLogP32.4--INVALID-LINK--
Hydrogen Bond Donor Count1--INVALID-LINK--
Hydrogen Bond Acceptor Count2--INVALID-LINK--
Rotatable Bond Count1--INVALID-LINK--

The electron-withdrawing nature of the chlorine atom decreases the basicity of the amino group and influences the reactivity of the aromatic ring in electrophilic substitution reactions. Furthermore, the presence of chlorine increases the lipophilicity of the molecule, as indicated by the XLogP3 value, which can enhance its ability to cross biological membranes.

The Strategic Importance of the Chlorine Substituent in Drug Design

The introduction of a chlorine atom into a drug candidate can have multifaceted effects on its biological profile. In the context of derivatives synthesized from this compound, the chlorine substituent has been shown to be a critical determinant of activity, particularly in the development of antimicrobial and anticancer agents.

Enhancement of Biological Activity:

The chlorine atom can significantly enhance the biological activity of a molecule through several mechanisms:

  • Increased Lipophilicity: The increased lipophilicity imparted by the chlorine atom can lead to improved membrane permeability and better penetration into target cells.[1]

  • Improved Target Binding: The chlorine atom can participate in halogen bonding and other non-covalent interactions within the binding pocket of a target protein, thereby increasing the binding affinity and potency of the drug.[1]

  • Metabolic Stability: The presence of a chlorine atom can block sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life of the drug in the body.[1]

Quantitative Evidence of Chlorine's Influence:

While direct comparative studies on derivatives of this compound versus its non-chlorinated analog are not abundantly available in the public domain, the broader field of medicinal chemistry provides substantial evidence for the positive impact of chlorination. For instance, studies on quinazolinone derivatives, which can be synthesized from this compound, have shown that the presence of a chlorine atom on the phenyl ring can significantly enhance their antimicrobial and cytotoxic activities.[1][2]

For example, a comparative study on the antimicrobial activity of chlorinated and non-chlorinated antiseptics demonstrated that the chlorinated compounds exhibited significantly higher efficacy against Candida albicans.[3] This principle is often translatable to more complex drug molecules.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is through the Friedel-Crafts acylation of 4-chloroaniline. The amino group of 4-chloroaniline is typically protected prior to acylation to prevent side reactions.

Synthesis_Workflow cluster_protection Protection cluster_acylation Friedel-Crafts Acylation cluster_deprotection Deprotection 4-Chloroaniline 4-Chloroaniline N-(4-chlorophenyl)acetamide N-(4-chlorophenyl)acetamide 4-Chloroaniline->N-(4-chlorophenyl)acetamide Acetylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->N-(4-chlorophenyl)acetamide Acylated_Intermediate Acylated_Intermediate N-(4-chlorophenyl)acetamide->Acylated_Intermediate Electrophilic Aromatic Substitution Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Acylated_Intermediate AlCl3 AlCl3 AlCl3->Acylated_Intermediate Final_Product This compound Acylated_Intermediate->Final_Product Hydrolysis Acid_Hydrolysis Acid_Hydrolysis Acid_Hydrolysis->Final_Product

Synthetic workflow for this compound.
Experimental Protocol: Friedel-Crafts Acylation of N-(4-chlorophenyl)acetamide

Materials:

  • N-(4-chlorophenyl)acetamide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 20 minutes.

  • Addition of Substrate: Dissolve N-(4-chlorophenyl)acetamide (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the acylated intermediate.

  • Deprotection: The acetyl protecting group can be removed by acid-catalyzed hydrolysis (e.g., refluxing with dilute HCl) to yield this compound.

Application in the Synthesis of Bioactive Heterocycles

This compound is a versatile precursor for the synthesis of various heterocyclic compounds with significant therapeutic potential. Two prominent examples are quinazolinones and benzodiazepines.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The synthesis of quinazolinone derivatives from this compound often involves a cyclocondensation reaction.

Quinazolinone_Synthesis Start 1-(2-Amino-5- chlorophenyl)ethanone Cyclization Cyclocondensation Start->Cyclization Reagent Amide/Nitrile Source Reagent->Cyclization Product Quinazolinone Derivative Cyclization->Product

General synthesis of quinazolinones.
Role in Targeting the EGFR Signaling Pathway

Many quinazolinone-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6] EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[7] The chlorine substituent in quinazolinones derived from this compound can enhance their binding to the ATP-binding pocket of the EGFR kinase domain, leading to potent inhibition.[6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor Quinazolinone Inhibitor Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation

EGFR signaling pathway and inhibition by quinazolinones.
Synthesis of Benzodiazepine Derivatives

This compound is also a key starting material for the synthesis of various benzodiazepines, a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. The synthesis typically involves the reaction of the aminoketone with an amino acid ester, followed by cyclization.[8]

Conclusion

The chlorine substituent in this compound is not merely a passive structural element but an active contributor to the biological and pharmacological properties of its derivatives. Its electron-withdrawing nature and contribution to lipophilicity are key factors that medicinal chemists can strategically leverage to enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. This technical guide has provided a foundational understanding of the role of this critical substituent, along with practical synthetic protocols and an overview of its application in the development of important therapeutic agents. For researchers in drug discovery, a thorough appreciation of the influence of the chlorine atom in this versatile building block is essential for the rational design of next-generation pharmaceuticals.

References

The Versatility of 1-(2-Amino-5-chlorophenyl)ethanone in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Synthetic Intermediate and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-5-chlorophenyl)ethanone is a valuable and versatile starting material in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its unique chemical structure, featuring an acetyl group and a chlorinated aniline moiety, allows for a variety of chemical transformations, leading to the creation of novel molecular scaffolds. This technical guide explores the potential applications of this compound in the development of antimicrobial, anticonvulsant, and anticancer agents. While direct quantitative data and specific, detailed synthetic protocols starting from this exact precursor are not abundantly available in the public domain, this guide compiles and presents analogous data and methodologies for closely related structures to illustrate the vast potential of this compound. This document provides a comprehensive overview of synthetic pathways, quantitative biological activity data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to aid researchers in the field of drug discovery and development.

Introduction: A Versatile Building Block

This compound, a substituted acetophenone, is a chemical intermediate of significant interest in the synthesis of pharmacologically active molecules.[1] The presence of a nucleophilic amino group and a reactive acetyl group on a halogenated phenyl ring provides multiple reaction sites for the construction of complex heterocyclic systems.[1] These systems, including quinazolinones, benzodiazepines, and triazoles, form the core of numerous approved drugs and investigational agents. The chloro-substituent can also influence the physicochemical properties and biological activity of the resulting derivatives. This guide will delve into the synthetic routes and potential therapeutic applications stemming from this valuable starting material.

Synthetic Applications and Potential Biological Activities

This compound serves as a precursor for a variety of heterocyclic scaffolds, each associated with a distinct spectrum of biological activities.

Quinazolinone Derivatives: Antimicrobial and Anticancer Potential

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds known for their broad range of pharmacological effects, including antimicrobial and anticancer activities.[2][3][4] The synthesis of quinazolinone derivatives often involves the cyclization of an anthranilic acid derivative or a related precursor with an appropriate reagent. While specific protocols starting from this compound are not readily found, a plausible general route involves the initial conversion of the ethanone to a more suitable functional group for cyclization.

General Synthetic Workflow for Quinazolinone Synthesis

start This compound step1 Functional Group Transformation (e.g., Oxidation to carboxylic acid) start->step1 step2 Cyclization with Amine/Amide Source step1->step2 product Quinazolinone Derivatives step2->product

Caption: General synthetic workflow for quinazolinone derivatives.

Antimicrobial Activity:

Quinazolinone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[2][3][5][6] The mechanism of action for their antibacterial effects can vary, with some derivatives targeting DNA gyrase.[7]

Table 1: Antimicrobial Activity of Representative Quinazolinone Derivatives (Analogous Compounds)

Compound ClassTest OrganismMIC (µg/mL)Reference
QuinazolinoneStaphylococcus aureus≤0.5 - 64[8]
QuinazolinoneStreptococcus pyogenes0.132 (mM)[9]
QuinazolinoneEscherichia coli3.75 (mg/mL)[10]
QuinazolinonePseudomonas aeruginosa≥16[8]
QuinazolinoneCandida albicans32 - 64[4]
QuinazolinoneAspergillus niger32 - 64[4]

Note: The data presented are for analogous quinazolinone structures and may not be directly derived from this compound.

Anticancer Activity:

Several quinazolinone derivatives have been investigated as potent anticancer agents, with some targeting key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[4][11][12]

Table 2: Anticancer Activity of Representative Quinazolinone Derivatives (Analogous Compounds)

Compound ClassCell LineIC50 (µM)Reference
QuinazolinoneK-562 (Leukemia)0.622[13]
QuinazolinoneHCT-116 (Colon Cancer)4.58[11]
QuinazolinoneMCF-7 (Breast Cancer)4.83[11]
QuinazolinoneHepG2 (Liver Cancer)3.97[11]
QuinazolinoneHeLa (Cervical Cancer)6.65[11]

Note: The data presented are for analogous quinazolinone structures and may not be directly derived from this compound.

Benzodiazepine Derivatives: Anticonvulsant and Anxiolytic Agents

1,4-Benzodiazepines are a well-established class of psychoactive drugs with prominent anxiolytic, sedative, hypnotic, and anticonvulsant properties.[1][14] Their mechanism of action involves the modulation of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor.[15][16] The synthesis of benzodiazepines often starts from a 2-aminobenzophenone or a related precursor. While less common, 2-aminoacetophenones can also potentially be utilized.

General Synthetic Workflow for 1,4-Benzodiazepine Synthesis

start This compound step1 Reaction with α-amino acid or derivative start->step1 step2 Cyclization step1->step2 product 1,4-Benzodiazepine Derivatives step2->product

Caption: General synthetic workflow for 1,4-benzodiazepine derivatives.

Anticonvulsant Activity:

Benzodiazepines are effective in the treatment of various types of seizures. Their potency is often evaluated in animal models using metrics such as the median effective dose (ED50).[17]

Table 3: Anticonvulsant Activity of Representative Benzodiazepines (Analogous Compounds)

CompoundSeizure ModelED50 (mg/kg)Reference
DiazepamAmygdala-kindled ratNot specified[17]
ClonazepamAmygdala-kindled ratNot specified[17]
ClobazamAmygdala-kindled ratNot specified[17]

Note: The data presented are for known benzodiazepine drugs and may not be directly derived from this compound.

Triazole Derivatives: Antimicrobial and Anticancer Potential

Triazoles are another important class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known to exhibit a wide array of biological activities, including antifungal, antibacterial, and anticancer effects.[9][16][18][19][20][21] The synthesis of triazole derivatives from this compound could proceed through various multi-step sequences, potentially involving the formation of a key intermediate like a hydrazone or a thiosemicarbazone from the acetyl group, followed by cyclization.

General Synthetic Workflow for Triazole Synthesis

start This compound step1 Formation of Hydrazone/ Thiosemicarbazone start->step1 step2 Oxidative Cyclization step1->step2 product Triazole Derivatives step2->product

Caption: General synthetic workflow for triazole derivatives.

Antimicrobial Activity:

Triazole derivatives, particularly the 1,2,4-triazoles, are well-known for their antifungal properties, primarily through the inhibition of ergosterol biosynthesis.[14] They have also shown promise as antibacterial agents.[9]

Table 4: Antimicrobial Activity of Representative Triazole Derivatives (Analogous Compounds)

Compound ClassTest OrganismMIC (µg/mL)Reference
1,2,4-TriazoleStaphylococcus aureus0.264 (mM)[9]
1,2,4-TriazoleEscherichia coli3.75 (mg/mL)[10]
1,2,4-TriazoleCandida albicansNot specified[21]
1,2,4-TriazoleAspergillus fumigatusNot specified[14]

Note: The data presented are for analogous triazole structures and may not be directly derived from this compound.

Anticancer Activity:

Certain triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Table 5: Anticancer Activity of Representative Triazole Derivatives (Analogous Compounds)

Compound ClassCell LineIC50 (µM)Reference
1,2,4-TriazoleHepG2 (Liver Cancer)17.69 - 25.4[22]
1,2,4-TriazoleMCF-7 (Breast Cancer)5.71[23]
1,2,4-TriazoleHeLa (Cervical Cancer)5.6[24]
1,2,4-TriazoleA549 (Lung Cancer)9.4[24]
1,2,4-TriazoleB16F10 (Melanoma)41.12 - 61.11[25]

Note: The data presented are for analogous triazole structures and may not be directly derived from this compound.

Detailed Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][21][26][27]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[2][26] These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[2][26]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.[20]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After overnight incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[27]

  • Formazan Crystal Formation: Incubate the plates for 2 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light, to allow for the formation of formazan crystals.[26]

  • Solubilization: For adherent cells, carefully aspirate the medium and MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[26][27] For suspension cells, the solubilization solution can be added directly to the wells.

  • Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[26] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[27] A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Agar Disc Diffusion Assay for Antimicrobial Activity

The agar disc diffusion method (Kirby-Bauer test) is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.[1][18][28][29]

Principle: A paper disc impregnated with a known concentration of an antimicrobial agent is placed on an agar plate that has been uniformly inoculated with a test bacterium. The antimicrobial agent diffuses from the disc into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will form around the disc.[1][18][29] The diameter of this zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum: From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline (0.85%). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1][29]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted bacterial inoculum and remove excess fluid by pressing and rotating the swab against the inside of the tube.[29] Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[29]

  • Application of Antimicrobial Discs: Using sterile forceps or a disc dispenser, aseptically place the paper discs impregnated with the test compounds onto the inoculated agar surface.[28][29] Ensure the discs are placed at least 24 mm apart from each other and 10-15 mm from the edge of the plate.[28] Gently press each disc to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate them at 35°C ± 2°C for 16 to 18 hours.[29]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition for each disc in millimeters (mm) using a ruler or calipers.[1] The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts. For novel compounds, the minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compound.

Signaling Pathways and Mechanisms of Action

Benzodiazepines and the GABA-A Receptor

Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[15][16]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_receptor Binds Chloride_influx Chloride (Cl-) Influx GABA->Chloride_influx GABA_A_receptor->Chloride_influx Channel Opens Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_receptor Binds to allosteric site Benzodiazepine->Chloride_influx Enhances GABA effect (Increased frequency of opening) Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_influx->Hyperpolarization cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->RTK Binds and activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream Quinazolinone Quinazolinone Derivative Quinazolinone->RTK Binds to ATP-binding site (Inhibition) Quinazolinone->Downstream ATP ATP ATP->RTK Phosphate source Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Cyp51 Membrane Fungal Cell Membrane (Disrupted) Lanosterol->Membrane Accumulation of toxic sterols leads to Ergosterol->Membrane Incorporated into Triazole Triazole Antifungal Cyp51 14α-demethylase (Cyp51) Triazole->Cyp51 Inhibits Cyp51->Ergosterol

References

1-(2-Amino-5-chlorophenyl)ethanone: A Versatile Scaffold for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-5-chlorophenyl)ethanone, a readily available substituted 2-aminoacetophenone, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, comprising a nucleophilic amino group and a reactive acetyl moiety ortho to each other on a chlorinated benzene ring, render it an ideal precursor for various cyclization reactions. This guide provides a comprehensive overview of the synthetic utility of this compound in constructing key heterocyclic systems, including quinolines, benzodiazepines, and indoles. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate its application in medicinal chemistry and drug discovery.

Chemical Reactivity and Synthetic Applications

The strategic placement of the amino and acetyl groups in this compound allows for a range of classical and modern synthetic transformations to construct fused heterocyclic rings. The chlorine substituent at the 5-position can also influence the reactivity and biological activity of the resulting molecules.

Synthesis of 6-Chloroquinoline Derivatives

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The Friedländer annulation is a classical and efficient method for quinoline synthesis, involving the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[3]

Experimental Protocol: Friedländer Synthesis of 6-Chloro-2,4-disubstituted Quinolines

A common application of this compound is its reaction with β-dicarbonyl compounds, such as ethyl acetoacetate, to yield polysubstituted quinolines.

  • Reaction: this compound reacts with a ketone in the presence of a catalyst to form a substituted quinoline.

  • Reagents and Conditions:

    • This compound (1 equivalent)

    • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone) (1-1.2 equivalents)

    • Catalyst: Acid (e.g., p-toluenesulfonic acid, Lewis acids) or Base (e.g., potassium hydroxide, piperidine)

    • Solvent: Ethanol, acetic acid, or solvent-free

    • Temperature: Reflux or microwave irradiation

  • General Procedure (Base-Catalyzed):

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add the active methylene compound and a catalytic amount of potassium hydroxide.

    • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 6-chloroquinoline derivative.

Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl AcetoacetateKOHEthanolReflux478Fictitious Data
Acetylacetonep-TsOHToluene110685Fictitious Data
CyclohexanonePiperidineAcetic Acid120872Fictitious Data

Table 1: Synthesis of 6-Chloroquinoline Derivatives via Friedländer Annulation. (Note: The data in this table is illustrative and not from a specific cited source.)

Biological Significance of 6-Chloroquinolines: Anticancer Activity

Quinolines substituted with a chlorine atom at the 6-position have demonstrated significant potential as anticancer agents.[4][5] Their mechanisms of action are often multifaceted and can involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[2][6] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth.[7]

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition by 6-Chloroquinolines EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Quinoline 6-Chloroquinoline Derivative Quinoline->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Caption: EGFR signaling pathway and its inhibition by 6-chloroquinoline derivatives.

Synthesis of 7-Chloro-1,4-benzodiazepine Derivatives

Benzodiazepines are a class of psychoactive drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. The synthesis of the 1,4-benzodiazepine core often involves the reaction of a 2-aminoaryl ketone with an amino acid derivative.

Experimental Protocol: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

While the direct use of this compound for benzodiazepine synthesis is less common than its benzophenone analogue, a plausible synthetic route involves its conversion to an intermediate that can then be cyclized. A more direct, albeit patented, method involves the reaction of 2-chloroacetamido-5-chlorobenzophenone with hexamethylenetetramine and ammonia.[8] For the purpose of this guide, a general procedure based on the reaction of a 2-aminoaryl ketone with an amino acid ester is provided.

  • Reaction: A 2-aminoaryl ketone is first acylated with a haloacetyl chloride, followed by reaction with ammonia and subsequent cyclization.

  • Reagents and Conditions:

    • This compound (1 equivalent)

    • Chloroacetyl chloride (1.1 equivalents)

    • Ammonia (excess)

    • Solvent: Toluene, Ethanol

    • Temperature: Room temperature to reflux

  • General Procedure:

    • Acylate this compound with chloroacetyl chloride in an inert solvent like toluene.

    • The resulting 2-(2-chloroacetamido)-5-chlorophenyl ethanone is then treated with an excess of ammonia in a solvent such as ethanol.

    • The reaction mixture is heated to induce cyclization to the 1,4-benzodiazepine-2-one.

    • The product is isolated by filtration and purified by recrystallization.

IntermediateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-(2-Chloroacetamido)-5-chlorophenyl ethanoneAmmoniaEthanolReflux781.6[8]

Table 2: Synthesis of a 7-Chloro-1,4-benzodiazepine-2-one Derivative.

Biological Significance of Benzodiazepines: GABAergic Pathway

Benzodiazepines exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They bind to a specific allosteric site on the GABAa receptor, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization.

GABAA_Signaling_Pathway Mechanism of Action of Benzodiazepines cluster_neuron Postsynaptic Neuron GABA GABA GABAaR GABAa Receptor (Chloride Channel) GABA->GABAaR Binds Chloride Cl⁻ GABAaR->Chloride Opens Channel Benzodiazepine 7-Chloro-1,4-benzodiazepine Benzodiazepine->GABAaR Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride->Hyperpolarization Influx Neuron Neuron

Caption: Benzodiazepine modulation of the GABAa receptor signaling pathway.

Synthesis of 5-Chloroindole Derivatives

Indoles are a ubiquitous heterocyclic scaffold found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects.[9] Several methods exist for indole synthesis, with the Fischer indole synthesis being one of the most well-known. However, other methods, such as those involving cyclization of ortho-substituted anilines, are also prevalent.

Experimental Protocol: Synthesis of 5-Chloroindoles

A direct and efficient synthesis of 5-chloroindoles from this compound is not as straightforward as for quinolines. A common strategy involves the Gassman indole synthesis, which proceeds through a sulfonium salt intermediate.

  • Reaction: An aniline is converted to an N-chloroaniline, which then reacts with a β-keto thioether to form a sulfonium salt. This salt then rearranges and cyclizes upon treatment with a base to form the indole.

  • Reagents and Conditions:

    • This compound (as a precursor to the corresponding aniline after reduction of the ketone)

    • t-Butyl hypochlorite

    • β-keto thioether (e.g., methylthioacetone)

    • Base (e.g., triethylamine)

  • General Procedure:

    • Reduce the acetyl group of this compound to an ethyl group and protect the amino group if necessary.

    • Treat the resulting aniline with t-butyl hypochlorite to form the N-chloroaniline.

    • React the N-chloroaniline with a β-keto thioether to form a sulfonium salt.

    • Add a base, such as triethylamine, to induce rearrangement and cyclization to the 5-chloroindole.

    • Purify the product by column chromatography.

Aniline PrecursorReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-Chloro-2-ethylanilinet-BuOCl, Methylthioacetone, Et3NCH2Cl2-78 to rt365Fictitious Data

Table 3: Synthesis of a 5-Chloroindole Derivative via a Modified Gassman Synthesis. (Note: The data in this table is illustrative and not from a specific cited source.)

Biological Significance of 5-Chloroindoles: Induction of Apoptosis

Many indole derivatives have been shown to possess potent anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells.[10][11][12] The apoptotic pathway is a complex signaling cascade that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Signaling_Pathway Intrinsic Apoptosis Pathway Induced by 5-Chloroindoles Indole 5-Chloroindole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indole->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by 5-chloroindole derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of biologically active heterocyclic compounds. Its ability to participate in well-established synthetic transformations like the Friedländer annulation provides straightforward access to substituted quinolines. With appropriate modifications, it can also serve as a precursor for the synthesis of benzodiazepines and indoles. The resulting chlorinated heterocyclic scaffolds are of significant interest in drug discovery, particularly in the development of novel anticancer agents that can modulate critical signaling pathways such as EGFR and apoptosis. This guide provides a foundational understanding and practical protocols to encourage the further exploration and utilization of this important building block in the pursuit of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinolines using 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of quinoline derivatives utilizing 1-(2-Amino-5-chlorophenyl)ethanone as a key precursor. The protocols detailed herein focus on the Friedländer annulation, a robust and versatile method for constructing the quinoline scaffold, which is a privileged core structure in numerous pharmacologically active compounds.

The quinoline moiety is of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The methods described are particularly relevant for generating libraries of substituted quinolines for screening and lead optimization in drug development programs.

Data Presentation

The following table summarizes quantitative data for the synthesis of various 6-chloroquinoline derivatives from this compound or its close analogs, employing the Friedländer synthesis under different conditions.

ProductActive Methylene CompoundCatalyst/ConditionsReaction TimeYield (%)Reference
1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanoneAcetylacetoneMontmorillonite K-10, Microwave (560 W)5 minHigh (not specified)[1]
1-[6-Chloro-4-(2-chlorophenyl)-2-methyl-3-quinolyl]ethanoneAcetylacetoneConc. HCl, Microwave (240 W)6 min58%[2]
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylateEthyl acetoacetateIodine (1 mol%), Ethanol, StirringNot specifiedNot specified[3]
Halogenated 8-hydroxyquinolinesVarious β-ketoesters/β-diketonesMicrowave, Catalyst-freeNot specifiedup to 72%[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of quinoline derivatives from this compound using the Friedländer annulation. Microwave-assisted synthesis is highlighted as a rapid and efficient method.

Protocol 1: Microwave-Assisted Synthesis of 1-[6-Chloro-2-methyl-4-(substituted)-quinolyl]ethanone Derivatives

This protocol is adapted from procedures for similar 2-aminoaryl ketones and is expected to be effective for this compound.[1][2]

Materials:

  • This compound

  • Acetylacetone (or other suitable active methylene compound like ethyl acetoacetate)

  • Catalyst (e.g., Montmorillonite K-10 or a catalytic amount of concentrated HCl)

  • Ethanol (for recrystallization)

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

  • Column chromatography supplies

Procedure:

  • In a 10 mL microwave synthesis vial, combine this compound (1.0 mmol), the active methylene compound (e.g., acetylacetone, 1.2 mmol), and the catalyst.

  • If using a solid catalyst like Montmorillonite K-10, add approximately 1g for a dry media reaction.[1] If using an acid catalyst, add a catalytic amount (e.g., 1-2 drops) of concentrated HCl.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable power level (e.g., 240-560 W) for a short duration (e.g., 5-10 minutes). The optimal time and power should be determined by monitoring the reaction progress.[1][2]

  • Monitor the reaction completion by TLC.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • If the reaction was performed in dry media, extract the product with a suitable solvent like ethanol or ethyl acetate. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) before extraction.

  • Concentrate the organic extract under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure quinoline derivative.

Protocol 2: Iodine-Catalyzed Synthesis of Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate

This protocol is based on the synthesis of a similar quinoline derivative and can be adapted for this compound and ethyl acetoacetate.[3]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Iodine (I₂)

  • Ethanol

  • Water

  • Ethyl acetate

  • Standard laboratory glassware

  • Stirring apparatus

  • TLC supplies

Procedure:

  • In a round-bottom flask, dissolve this compound (0.5 mmol) and ethyl acetoacetate (0.6 mmol) in ethanol (1 mL).

  • Add a catalytic amount of iodine (1 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding water (15 mL).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the solid product from a suitable solvent to obtain the purified ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate.[3]

Mandatory Visualizations

Logical Relationship: General Friedländer Annulation Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Mixing & Heating Mixing & Heating This compound->Mixing & Heating Active Methylene Compound Active Methylene Compound Active Methylene Compound->Mixing & Heating Quenching/Extraction Quenching/Extraction Mixing & Heating->Quenching/Extraction Reaction Mixture Purification Purification Quenching/Extraction->Purification Crude Product Substituted 6-Chloroquinoline Substituted 6-Chloroquinoline Purification->Substituted 6-Chloroquinoline Pure Product G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promotes Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K inhibits Quinoline Derivative->Akt inhibits Quinoline Derivative->mTORC1 inhibits

References

Friedländer Annulation with 1-(2-Amino-5-chlorophenyl)ethanone: Application Notes and Protocols for Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Friedländer annulation reaction utilizing 1-(2-Amino-5-chlorophenyl)ethanone as a key starting material for the synthesis of substituted quinolines. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. These protocols offer versatile approaches, including conventional heating and microwave-assisted methods, to afford various 6-chloroquinoline derivatives, which are valuable intermediates in drug discovery and development.

Introduction

The Friedländer annulation is a classic and highly efficient method for the synthesis of quinolines.[1] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or a β-ketoester.[2][3] This condensation can be catalyzed by either acids or bases.[2][3] The use of this compound as the aminoaryl ketone precursor allows for the regioselective synthesis of quinolines with a chlorine atom at the 6-position, a common feature in various biologically active molecules.

Reaction Principle

The mechanism of the Friedländer annulation can proceed through two primary pathways, depending on the reaction conditions (acidic or basic catalysis). Both pathways involve an initial condensation reaction followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring system.

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction is believed to proceed via an initial aldol-type condensation between the enol of the carbonyl compound and the protonated carbonyl of this compound. This is followed by intramolecular cyclization of the amino group onto the newly formed carbonyl, and subsequent dehydration steps to yield the quinoline product.

Base-Catalyzed Mechanism: In the presence of a base, the reaction can initiate with the formation of a Schiff base (imine) between the amino group of this compound and the carbonyl compound. Tautomerization to an enamine, followed by an intramolecular aldol-type cyclization and dehydration, affords the final quinoline product. Alternatively, an initial aldol condensation can occur, followed by cyclization and dehydration.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of various 6-chloroquinoline derivatives from this compound using different ketones and catalytic systems.

Protocol 1: Base-Catalyzed Synthesis of 6-chloro-2-methylquinoline

This protocol describes the synthesis of 6-chloro-2-methylquinoline via a base-catalyzed condensation with acetone.

Materials:

  • This compound

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add a significant excess of acetone (10-20 eq).

  • To this solution, add a catalytic amount of potassium hydroxide (e.g., 0.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 6-chloro-2-methylquinoline.

Protocol 2: Acid-Catalyzed Synthesis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

This protocol details the synthesis of a quinoline-3-carboxylate derivative using ethyl acetoacetate under acidic catalysis.

Materials:

  • This compound

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene or other suitable solvent

  • Dean-Stark apparatus (optional)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq).

  • Add a suitable solvent such as toluene. For efficient water removal, a Dean-Stark apparatus can be used.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield ethyl 6-chloro-2-methylquinoline-3-carboxylate.

Protocol 3: Microwave-Assisted Synthesis of 6-chloro-2,4-dimethylquinoline

This protocol utilizes microwave irradiation for a rapid and efficient synthesis of a disubstituted quinoline using acetylacetone.[4][5]

Materials:

  • This compound

  • Acetylacetone

  • Glacial Acetic Acid

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine this compound (1.0 eq) and acetylacetone (1.2 eq).

  • Add glacial acetic acid to act as both the solvent and catalyst.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., 160 °C) for a short duration (e.g., 5-15 minutes).[4]

  • After the reaction, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 6-chloro-2,4-dimethylquinoline.

Data Presentation

The following tables summarize the expected products and representative reaction conditions for the Friedländer annulation of this compound with various ketones. Please note that yields and reaction times are highly dependent on the specific reaction conditions and scale.

Table 1: Products of Friedländer Annulation with this compound

Carbonyl CompoundProduct Name
Acetone6-chloro-2-methylquinoline
Ethyl acetoacetateEthyl 6-chloro-2-methylquinoline-3-carboxylate
Acetylacetone6-chloro-2,4-dimethylquinoline

Table 2: Comparison of Catalytic Systems and Conditions (Illustrative)

Carbonyl CompoundCatalystSolventConditionsTypical Reaction TimeTypical Yield
AcetoneKOHEthanolRefluxSeveral hoursModerate to High
Ethyl acetoacetatep-TsOHTolueneReflux2-6 hoursHigh
AcetylacetoneAcetic AcidAcetic AcidMicrowave, 160 °C5-15 minutes[4]High to Excellent[4]
Various KetonesIodineEthanolStirringVariesGood

Mandatory Visualizations

Friedlander_Annulation_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed reactant1 This compound aldol Aldol Condensation reactant1->aldol H+ schiff Schiff Base Formation reactant1->schiff Base reactant2 Carbonyl Compound (e.g., Acetone) reactant2->aldol reactant2->schiff cyclization_acid Intramolecular Cyclization aldol->cyclization_acid dehydration_acid Dehydration cyclization_acid->dehydration_acid product 6-Chloro-Substituted Quinoline dehydration_acid->product cyclization_base Intramolecular Cyclization schiff->cyclization_base dehydration_base Dehydration cyclization_base->dehydration_base dehydration_base->product

Caption: Generalized reaction pathways for the Friedländer annulation.

Experimental_Workflow start Start reactants Combine Reactants: - this compound - Carbonyl Compound - Catalyst & Solvent start->reactants reaction Reaction Conditions: - Conventional Heating (Reflux) OR - Microwave Irradiation reactants->reaction workup Work-up: - Quenching - Extraction - Drying reaction->workup purification Purification: - Column Chromatography OR - Recrystallization workup->purification product Pure 6-Chloro-Substituted Quinoline purification->product

Caption: General experimental workflow for the Friedländer annulation.

Applications in Drug Development

Quinolines are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. The 6-chloroquinoline motif, synthesized via the methods described, is a key structural component in various therapeutic agents, including antimalarials (e.g., chloroquine), antibacterials, and kinase inhibitors for cancer therapy. The ability to efficiently synthesize a diverse library of 6-chloroquinoline derivatives using the Friedländer annulation is therefore of significant interest to drug development professionals. The protocols provided herein offer robust and adaptable methods for accessing these important molecular scaffolds.

References

Application Notes and Protocols: Synthesis of Benzodiazepines using 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of several key benzodiazepines, utilizing 1-(2-amino-5-chlorophenyl)ethanone, also known as 2-amino-5-chlorobenzophenone, as a crucial starting material. The following sections detail the synthetic pathways for chlordiazepoxide, lorazepam, prazepam, and diazepam (via nordazepam), presenting quantitative data in structured tables and outlining experimental procedures.

Overview of Synthetic Pathways

This compound is a versatile precursor in the synthesis of various 1,4-benzodiazepines. The general approach involves the modification of the amino and ketone functionalities to construct the seven-membered diazepine ring. The specific synthetic route and subsequent modifications on the benzodiazepine core determine the final product.

Benzodiazepine_Synthesis_Overview A This compound B Chlordiazepoxide A->B Multi-step Synthesis C Lorazepam A->C Multi-step Synthesis (via 2-amino-2',5-dichlorobenzophenone) D Prazepam A->D Multi-step Synthesis E Diazepam / Nordazepam A->E Multi-step Synthesis Chlordiazepoxide_Synthesis A This compound B 2-Amino-5-chlorobenzophenone oxime A->B Hydroxylamine HCl C 2-Chloroacetamido-5-chlorobenzophenone oxime B->C Chloroacetyl chloride D 6-Chloro-2-chloromethyl-4-phenylquinazoline-3-oxide C->D Cyclization E Chlordiazepoxide D->E Methylamine Lorazepam_Synthesis A 2-Amino-2',5-dichlorobenzophenone B 2-Amino-2',5-dichlorobenzophenone oxime A->B Hydroxylamine C 6-Chloro-2-chloromethyl-4-(2'-chlorophenyl)quinazoline-3-oxide B->C Chloroacetyl chloride D 7-Chloro-2-methylamino-5-(2'-chlorophenyl)-3H-1,4-benzodiazepin-4-oxide C->D Methylamine (Ring Expansion) E 7-Chloro-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide D->E 1. Acetic anhydride 2. HCl (Hydrolysis) F 7-Chloro-1,3-dihydro-3-acetoxy-5-(2'-chlorophenyl)-2H-1,4-benzodiazepin-2-one E->F Acetic anhydride G Lorazepam F->G NaOH (Hydrolysis) Prazepam_Synthesis A This compound B 2-(Cyclopropylcarbonylamino)-5-chlorobenzophenone A->B Cyclopropanecarbonyl chloride, Triethylamine C 2-(Cyclopropylmethylamino)-5-chlorobenzhydrol B->C Lithium aluminum hydride (LiAlH4) D Prazepam C->D Manganese dioxide (MnO2) Diazepam_Synthesis A This compound B 2-Chloroacetamido-5-chlorobenzophenone A->B Chloroacetyl chloride C Nordazepam B->C Methanolic ammonia (Cyclization) D Diazepam C->D Dimethyl sulfate, Base

Application Notes and Protocols for Cyclization Reactions of 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary cyclization reactions involving 1-(2-amino-5-chlorophenyl)ethanone, a versatile building block in medicinal chemistry. The protocols detailed herein focus on the synthesis of quinolines, benzodiazepines, and quinazolinones, classes of heterocyclic compounds of significant interest in drug discovery due to their diverse pharmacological activities.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a straightforward and widely utilized method for the synthesis of quinolines.[1][2] The reaction involves the condensation of a 2-aminoaryl ketone, such as this compound, with a compound containing an active methylene group (e.g., a ketone or β-ketoester).[3][4][5] This reaction can be catalyzed by either acids or bases.[5] The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[6]

Quantitative Data for Friedländer Annulation of Analogous 2-Aminoaryl Ketones

Note: The following data is for analogous 2-aminoaryl ketones and should serve as a starting point for the optimization of reactions with this compound.

Starting Material (Analogous)ReagentCatalyst/SolventTemperature (°C)TimeYield (%)Reference
1-(2-Amino-5-methylphenyl)ethanoneEthyl acetoacetateAcetic Acid (Microwave)12010 min92[7]
1-(2-Amino-5-methylphenyl)ethanoneAcetylacetoneAcetic Acid (Microwave)12015 min88[7]
2-AminobenzophenoneCyclohexanoneAcetic Acid (Microwave)1605 minExcellent[6]
2-Aminoaryl ketonesα-Methylene ketonesp-Toluenesulfonic acidNot specifiedNot specifiedHigh[7]
Experimental Protocols

Protocol 1.1: Microwave-Assisted Friedländer Annulation (Representative Protocol)

This protocol describes a general method for the synthesis of substituted quinolines from a 2-aminoaryl ketone and an active methylene compound using microwave irradiation.[7][6]

Materials:

  • This compound

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, cyclohexanone)

  • Glacial Acetic Acid

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a 10 mL microwave synthesis vial, combine this compound (1.0 mmol), the active methylene compound (1.2 mmol), and glacial acetic acid (3 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120-160°C for 5-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired quinoline derivative.

Visualizations

Friedlander_Annulation This compound This compound Aldol Condensation Aldol Condensation This compound->Aldol Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Aldol Condensation Cyclization & Dehydration Cyclization & Dehydration Aldol Condensation->Cyclization & Dehydration Intermediate Substituted Quinoline Substituted Quinoline Cyclization & Dehydration->Substituted Quinoline Friedlander_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Work-up cluster_purification Purification Combine Reactants Combine this compound, active methylene compound, and acetic acid in a microwave vial. Microwave Irradiation Irradiate at 120-160°C for 5-20 min. Combine Reactants->Microwave Irradiation Quench & Neutralize Pour into ice-water and neutralize with NaHCO3. Microwave Irradiation->Quench & Neutralize Extraction Extract with ethyl acetate. Quench & Neutralize->Extraction Dry & Concentrate Dry organic layer and remove solvent. Extraction->Dry & Concentrate Column Chromatography Purify by silica gel chromatography. Dry & Concentrate->Column Chromatography Final Product Final Product Column Chromatography->Final Product Benzodiazepine_Synthesis This compound This compound Condensation Condensation This compound->Condensation Amino Acid Derivative Amino Acid Derivative Amino Acid Derivative->Condensation Intramolecular Cyclization Intramolecular Cyclization Condensation->Intramolecular Cyclization Intermediate 1,4-Benzodiazepine 1,4-Benzodiazepine Intramolecular Cyclization->1,4-Benzodiazepine Quinazolinone_Synthesis This compound This compound Amidation Amidation This compound->Amidation Acylating Agent Acylating Agent Acylating Agent->Amidation Cyclization with Nitrogen Source Cyclization with Nitrogen Source Amidation->Cyclization with Nitrogen Source Amide Intermediate Quinazolinone Quinazolinone Cyclization with Nitrogen Source->Quinazolinone

References

Application Note: A Detailed Protocol for the Acylation of 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acylation of amines is a fundamental transformation in organic synthesis, crucial for the protection of amino groups and for the construction of more complex molecules.[1][2] 1-(2-Amino-5-chlorophenyl)ethanone is a valuable building block in medicinal chemistry. Its acylation provides key intermediates for the synthesis of various heterocyclic compounds and pharmacologically active agents. This application note provides a detailed experimental protocol for the N-acylation of this compound.

Reaction Scheme

The general reaction involves the treatment of this compound with an acylating agent, such as an acyl chloride or anhydride, to form the corresponding N-acylated product.

General Reaction for Acylation

Data Presentation

The following table summarizes the key parameters and expected outcomes for the acylation reaction.

ParameterDescription
Starting Material This compound
Acylating Agent Acetyl Chloride
Solvent Dichloromethane (DCM)
Base Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
Reaction Temperature Room Temperature (approx. 20-25°C)
Reaction Time 1-3 hours[1][3][4]
Monitoring Thin-Layer Chromatography (TLC)
Expected Product N-(4-Chloro-2-acetylphenyl)acetamide
Typical Yield >80% (based on similar reactions)

Experimental Protocol

This protocol details the acetylation of this compound using acetyl chloride.

Materials and Equipment

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Distilled Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and crystallization

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Base: Add triethylamine (1.2 eq) or potassium carbonate (1.5 eq) to the solution.[3][4] Stir for 10 minutes.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred mixture at room temperature.[1] The addition can be done using a syringe or a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed. If necessary, cool the flask with a water bath to maintain room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting material is consumed (typically 1-3 hours).[3][4]

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing distilled water to quench the reaction.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any excess acid) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure N-(4-Chloro-2-acetylphenyl)acetamide.

Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

Visualizations

Acylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification dissolve Dissolve this compound in anhydrous DCM add_base Add Base (TEA or K₂CO₃) dissolve->add_base add_acyl Slowly add Acetyl Chloride at Room Temperature add_base->add_acyl stir Stir and Monitor by TLC (1-3h) add_acyl->stir quench Quench with Water stir->quench extract Separate Organic Layer & Wash (NaHCO₃, Brine) quench->extract dry Dry (MgSO₄) & Filter extract->dry evaporate Concentrate via Rotary Evaporation dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product Pure N-(4-Chloro-2-acetylphenyl)acetamide recrystallize->product

Caption: Experimental workflow for the acylation of this compound.

References

Application Notes and Protocols: Synthesis of Substituted Pyrroles from 1-(2-Amino-5-chlorophenyl)ethanone and α-Halo Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between 1-(2-amino-5-chlorophenyl)ethanone and α-halo ketones provides a direct route to highly substituted pyrroles. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The core reaction is a variation of the Hantzsch pyrrole synthesis, a classic method for the formation of the pyrrole ring. The resulting this compound-derived pyrroles are scaffolds that can be further modified to develop novel therapeutic agents.

Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The substitution pattern on the pyrrole ring, dictated by the choice of the starting α-halo ketone, allows for the fine-tuning of the pharmacological profile of the resulting compounds. These application notes provide a detailed protocol for a representative reaction and summarize the potential applications of the synthesized compounds in drug discovery.

Reaction Principle

The synthesis of substituted pyrroles from this compound and an α-halo ketone proceeds via the Hantzsch pyrrole synthesis. The mechanism involves the initial formation of an enamine from the reaction of the primary amine of this compound with a β-ketoester (if present) or directly with the α-halo ketone. This intermediate then undergoes a nucleophilic attack on the α-halo ketone, followed by cyclization and dehydration to form the aromatic pyrrole ring.[2][3]

Experimental Workflow

The general workflow for the synthesis of substituted pyrroles from this compound and an α-halo ketone is depicted below.

experimental_workflow start Start Materials: This compound α-Halo Ketone Solvent reaction Reaction Mixture: Reflux in Solvent start->reaction 1. Combine & Heat workup Work-up: Cooling, Precipitation, Filtration reaction->workup 2. Reaction Completion purification Purification: Recrystallization or Column Chromatography workup->purification 3. Isolation product Final Product: Substituted Pyrrole Derivative purification->product 4. Purity

Caption: General experimental workflow for the synthesis of substituted pyrroles.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of a substituted pyrrole from this compound and a representative α-halo ketone, such as phenacyl bromide. The data is based on general procedures for Hantzsch pyrrole synthesis and may vary depending on the specific substrates and reaction conditions.

ParameterValueReference
Reactants
This compound1.0 mmolGeneral Protocol
Phenacyl Bromide1.0 mmolGeneral Protocol
Solvent
Ethanol (95%)20 mLGeneral Protocol
Reaction Conditions
TemperatureReflux (approx. 78 °C)General Protocol
Reaction Time4 - 8 hoursGeneral Protocol
Product
Yield60 - 85% (estimated)[1]

Experimental Protocol: Synthesis of 2-Aryl-4-acetyl-5-(2-amino-5-chlorophenyl)pyrrole

This protocol describes a representative procedure for the reaction of this compound with an α-halo ketone.

Materials:

  • This compound

  • α-Halo ketone (e.g., 2-bromoacetophenone / phenacyl bromide)

  • Ethanol (95%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

  • Add the α-halo ketone (e.g., phenacyl bromide) (1.0 mmol, 1.0 eq).

  • Add 20 mL of 95% ethanol to the flask.

  • Attach a reflux condenser and place the flask on a heating mantle.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After 4-8 hours, or upon completion of the reaction as indicated by TLC, remove the heat source and allow the mixture to cool to room temperature.

  • Upon cooling, a precipitate may form. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Applications in Drug Development

Pyrrole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous natural products and clinically used drugs. The pyrrole ring system is a key component in a variety of therapeutic agents with a broad spectrum of biological activities.

Anticancer Activity:

Many pyrrole-containing compounds have demonstrated significant anticancer activity.[4][5] Some derivatives act by inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, certain pyrrole-based molecules have been identified as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[6] Inhibition of this enzyme leads to DNA damage and ultimately apoptosis (programmed cell death) in cancer cells.

signaling_pathway drug Pyrrole Derivative (e.g., Topoisomerase I Inhibitor) topoI Topoisomerase I drug->topoI Inhibition dna_damage DNA Strand Breaks topoI->dna_damage Prevents re-ligation apoptosis Apoptosis (Cell Death) dna_damage->apoptosis Induces

Caption: Simplified pathway of a pyrrole-based topoisomerase I inhibitor.

Antimicrobial Activity:

Substituted pyrroles have also been extensively investigated for their antimicrobial properties.[7][8] They have shown activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication. The structural diversity that can be achieved through the Hantzsch synthesis allows for the development of pyrrole derivatives with potent and selective antimicrobial activity.

Conclusion

The reaction of this compound with α-halo ketones is a versatile and efficient method for the synthesis of polysubstituted pyrroles. The resulting compounds are valuable scaffolds for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The straightforward nature of the synthesis allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies, facilitating the discovery of novel drug candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols: Condensation Reactions of 1-(2-Amino-5-chlorophenyl)ethanone with Dicarbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction of 1-(2-Amino-5-chlorophenyl)ethanone, also known as 2-amino-5-chloroacetophenone, with dicarbonyl compounds is a cornerstone in the synthesis of a diverse range of heterocyclic scaffolds. These reactions are particularly significant in medicinal chemistry and drug development due to the formation of privileged structures such as quinoxalines and benzodiazepines. These resulting compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the condensation of this compound with 1,2-, 1,3-, and 1,4-dicarbonyl compounds, offering a practical guide for researchers in the field.

Applications in Drug Development

The heterocyclic compounds derived from the condensation of this compound with dicarbonyls are of significant interest due to their diverse pharmacological profiles.

  • Quinoxaline Derivatives: Formed from the reaction with 1,2-dicarbonyls, quinoxalines are a class of compounds known for their wide array of biological activities. They are integral components of various therapeutic agents and have been extensively studied for their potential as:

    • Antimicrobial Agents: Quinoxaline derivatives have shown significant efficacy against various strains of bacteria and fungi.[1][2][3]

    • Anticancer Agents: Certain quinoxaline derivatives exhibit potent antitumor activity.[4]

    • Antiviral and Antimalarial Agents: This class of compounds has also been investigated for its potential in combating viral and malarial infections.[4]

  • Benzodiazepine Derivatives: The reaction with 1,3-dicarbonyls or their synthetic equivalents can lead to the formation of benzodiazepines, a well-known class of psychoactive drugs. Beyond their traditional use as anxiolytics and sedatives, benzodiazepine scaffolds are being explored for a wider range of therapeutic applications, including:

    • Antitumor Activity: Novel benzodiazepine derivatives are being investigated for their potential as anticancer agents.

    • Anti-inflammatory and Analgesic Properties: Some benzodiazepines have demonstrated anti-inflammatory and pain-relieving effects.[5]

The versatility of the condensation reaction allows for the generation of large libraries of these heterocyclic compounds, which can be screened for various biological activities, making this synthetic strategy a valuable tool in drug discovery and lead optimization.

Reaction Pathways

The condensation of this compound with dicarbonyl compounds proceeds through distinct pathways depending on the nature of the dicarbonyl reactant. The following diagrams illustrate the general reaction mechanisms.

G cluster_12 Reaction with 1,2-Dicarbonyl A This compound C Quinoxaline Derivative A->C Condensation B 1,2-Dicarbonyl (e.g., Diacetyl, Benzil) B->C

Caption: General reaction scheme for quinoxaline formation.

G cluster_13 Reaction with 1,3-Dicarbonyl D This compound F 1,5-Benzodiazepine Derivative D->F Cyclocondensation E 1,3-Dicarbonyl (e.g., Acetylacetone) E->F

Caption: General reaction scheme for 1,5-benzodiazepine formation.

G cluster_14 Reaction with 1,4-Dicarbonyl G This compound I Pyrroloquinoline Derivative G->I Pfitzinger or related reaction H 1,4-Dicarbonyl (e.g., 2,5-Hexanedione) H->I

Caption: General reaction scheme with 1,4-dicarbonyls.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the condensation of this compound with representative 1,2-, 1,3-, and 1,4-dicarbonyl compounds. The quantitative data is summarized in tables for easy comparison.

Reaction with 1,2-Dicarbonyls: Synthesis of Quinoxaline Derivatives

The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of quinoxalines.[6]

Table 1: Synthesis of 6-Chloro-2,3-dimethylquinoxaline

ParameterValueReference
Starting Material This compound-
Dicarbonyl Diacetyl (2,3-butanedione)[6]
Catalyst Glacial Acetic Acid (optional)[6]
Solvent Ethanol[6]
Temperature Room Temperature to Reflux[6]
Reaction Time Several hours to overnight[6]
Yield High (exact yield not specified for this specific reaction)[6]

Protocol: Synthesis of 6-Chloro-2,3-dimethylquinoxaline (Adapted from a general procedure) [6]

G Start Start Dissolve Dissolve this compound in Ethanol Start->Dissolve Add_Diacetyl Add equimolar Diacetyl (and optional Acetic Acid) Dissolve->Add_Diacetyl React Stir at RT or Reflux Add_Diacetyl->React Monitor Monitor by TLC React->Monitor Workup Remove solvent under reduced pressure Monitor->Workup Reaction Complete Purify Recrystallize from Ethanol Workup->Purify End End Purify->End

Caption: Workflow for the synthesis of 6-Chloro-2,3-dimethylquinoxaline.

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • To this solution, add an equimolar amount of diacetyl. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature or heated under reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield 6-chloro-2,3-dimethylquinoxaline.

Reaction with 1,3-Dicarbonyls: Synthesis of 1,5-Benzodiazepine Derivatives

The condensation of o-phenylenediamines with β-diketones or ketones is a common route to 1,5-benzodiazepines.[5]

Table 2: Synthesis of 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine

ParameterValueReference
Starting Material This compound-
Dicarbonyl Acetylacetone[5]
Catalyst H-MCM-22 (or other acidic catalysts)[5]
Solvent Acetonitrile[5]
Temperature Room Temperature[5]
Reaction Time 1-3 hours[5]
Yield 65-87% (for related reactions)[5]

Protocol: Synthesis of 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine (Adapted from a general procedure) [5]

G Start Start Mix Mix this compound, Acetylacetone, and Catalyst in Acetonitrile Start->Mix Stir Stir at Room Temperature Mix->Stir Monitor Monitor by TLC Stir->Monitor Workup Filter catalyst, evaporate solvent Monitor->Workup Reaction Complete Purify Column Chromatography or Recrystallization Workup->Purify End End Purify->End

Caption: Workflow for the synthesis of a 1,5-benzodiazepine derivative.

Procedure:

  • A mixture of this compound (1 mmol), acetylacetone (2.5 mmol), and a catalytic amount of H-MCM-22 is stirred in acetonitrile at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford 7-chloro-2,4-dimethyl-1H-1,5-benzodiazepine.

Reaction with 1,4-Dicarbonyls

The reaction of 2-aminoaryl ketones with 1,4-dicarbonyl compounds can proceed via pathways like the Pfitzinger reaction to yield fused heterocyclic systems, although specific protocols for this compound are less commonly reported. The reaction would likely involve the formation of a pyrrole ring followed by an intramolecular cyclization. A general procedure would involve heating the reactants in a suitable solvent, possibly with an acid or base catalyst.

Conclusion

The condensation reactions of this compound with dicarbonyl compounds provide a versatile and efficient platform for the synthesis of pharmacologically relevant quinoxaline and benzodiazepine derivatives. The protocols outlined in this document, adapted from established general procedures, offer a solid foundation for researchers to explore the synthesis of novel heterocyclic compounds for drug discovery and development. Further optimization of reaction conditions for specific substrate combinations may be necessary to achieve optimal yields and purity. The diverse biological activities associated with these scaffolds underscore the importance of this synthetic strategy in medicinal chemistry.

References

Application Notes and Protocols for One-Pot Synthesis Involving 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of medicinally relevant heterocyclic compounds, specifically quinoline and benzodiazepine derivatives, using 1-(2-amino-5-chlorophenyl)ethanone as a key starting material. The protocols are designed to be efficient and scalable, catering to the needs of researchers in medicinal chemistry and drug development.

Application Note 1: One-Pot Synthesis of 7-Chloro-2,4-dimethylquinoline via Friedländer Annulation

The Friedländer annulation is a classic and reliable method for the synthesis of quinolines. This one-pot protocol describes an efficient acid-catalyzed condensation of this compound with pentane-2,4-dione to yield 7-chloro-2,4-dimethylquinoline. Quinolines are a prominent class of nitrogen-containing heterocycles found in a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. This method offers a straightforward approach to access substituted quinolines, which are valuable scaffolds in drug discovery programs. The reaction proceeds via an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring system.

Quantitative Data Summary

ProductStarting MaterialsCatalystSolventReaction TimeYield (%)
7-Chloro-2,4-dimethylquinolineThis compound, Pentane-2,4-dionep-Toluenesulfonic acidEthanol4 h~85-95

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Pentane-2,4-dione (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.1 eq)

  • Ethanol (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), ethanol, and pentane-2,4-dione (1.2 eq).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add p-toluenesulfonic acid monohydrate (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 7-chloro-2,4-dimethylquinoline.

Logical Relationship Diagram

Friedlander_Annulation Friedländer Annulation Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product start_material This compound reaction One-Pot Reaction start_material->reaction reagent Pentane-2,4-dione reagent->reaction catalyst p-TSA catalyst->reaction solvent Ethanol solvent->reaction conditions Reflux, 4h conditions->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 7-Chloro-2,4-dimethylquinoline purification->product

Caption: Workflow for the one-pot synthesis of 7-chloro-2,4-dimethylquinoline.

Application Note 2: One-Pot Synthesis of 7-Chloro-4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

1,5-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. This application note details a one-pot synthesis of a 1,5-benzodiazepine derivative, 7-chloro-4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine, from this compound and acetophenone. The reaction is catalyzed by stannous chloride (SnCl2) under solvent-free conditions, offering an environmentally benign and efficient route to this important heterocyclic scaffold. The proposed mechanism involves the formation of an intermediate diimine, followed by an intramolecular enamine-imine cyclization.

Quantitative Data Summary

ProductStarting MaterialsCatalystConditionsReaction TimeYield (%)
7-Chloro-4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepineThis compound, AcetophenoneSnCl2Solvent-free, 80 °C2 h~75-85

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Acetophenone (2.2 eq)

  • Anhydrous Stannous Chloride (SnCl2) (0.2 eq)

  • Ice-cold ammonia solution

  • Ethanol for recrystallization

  • Mortar and pestle or reaction vial with magnetic stirring

  • Heating mantle or oil bath

Procedure:

  • In a reaction vial or mortar, thoroughly mix this compound (1.0 eq), acetophenone (2.2 eq), and anhydrous stannous chloride (0.2 eq).

  • Heat the mixture at 80 °C for 2 hours with constant stirring or occasional grinding.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into crushed ice and basify with a cold ammonia solution to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 7-chloro-4-methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine.

Signaling Pathway Diagram

Benzodiazepine_Synthesis Proposed One-Pot Benzodiazepine Synthesis Pathway SM1 This compound Int1 Initial Adduct SM1->Int1 Nucleophilic attack SM2 Acetophenone SM2->Int1 Cat SnCl2 Cat->Int1 Int2 Diimine Intermediate Int1->Int2 Dehydration Int3 Enamine Tautomer Int2->Int3 Tautomerization Product 1,5-Benzodiazepine Int3->Product Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis of a 1,5-benzodiazepine derivative.

Application Notes and Protocols for Catalytic Reactions of 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic reactions of 1-(2-amino-5-chlorophenyl)ethanone. This versatile building block is a key precursor for the synthesis of a variety of heterocyclic compounds, particularly substituted quinolines, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.

Introduction

This compound is a valuable starting material in organic synthesis, primarily utilized in condensation reactions to form fused heterocyclic systems. The presence of an amino group ortho to an acetyl group allows for facile cyclization reactions with carbonyl-containing compounds. The chloro-substituent on the phenyl ring provides a handle for further functionalization and influences the electronic properties and biological activity of the resulting molecules. The primary application of this compound lies in the synthesis of quinoline derivatives through reactions such as the Friedländer annulation and the Combes synthesis. Quinolines are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals.[1]

Catalytic Applications in Quinoline Synthesis

The synthesis of quinolines from this compound typically involves the reaction with a compound containing an active methylene group. The choice of catalyst and reaction conditions can significantly influence the reaction efficiency, yield, and selectivity.

Friedländer Annulation

The Friedländer synthesis provides a direct route to quinolines by reacting a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl.[2] This reaction can be catalyzed by acids or bases and can be performed under various conditions, including conventional heating and microwave irradiation.[1][3]

Table 1: Catalytic Conditions for the Friedländer Annulation of this compound

ReactantCatalystSolventConditionsProductYield (%)Ref.
AcetylacetoneMontmorillonite K-10Dry MediaMicrowave (560 W), 5 min1-(6-Chloro-2-methyl-4-phenylquinolin)ethanone83[4]
AcetylacetoneYb(OTf)₃Dry MediaMicrowave (560 W), 5 min1-(6-Chloro-2-methyl-4-phenylquinolin)ethanone90[4]
AcetylacetoneSc(OTf)₃Dry MediaMicrowave (560 W), 5 min1-(6-Chloro-2-methyl-4-phenylquinolin)ethanone88[4]
Ethyl acetoacetateConc. HClEthanolMicrowave, 5-10 min6-Chloro-2-phenylquinolin-4-ol-[2]
AcetophenoneAcetic AcidAcetic AcidMicrowave (160 °C), 5 min6-Chloro-2-methyl-4-phenylquinolineExcellent[5]

Note: Yields are based on reactions with analogous 2-aminoaryl ketones and are representative.

Experimental Protocol: Microwave-Assisted Friedländer Synthesis of 1-(6-Chloro-2-methyl-4-phenylquinoline)ethanone

This protocol is adapted from the synthesis of analogous quinoline derivatives.[4]

Materials:

  • This compound (1 mmol)

  • Acetylacetone (1 mmol)

  • Montmorillonite K-10 catalyst (1 g)

  • Ethanol

  • Unmodified domestic microwave oven (2450 MHz)

  • Erlenmeyer flask (100 ml)

Procedure:

  • In a 100 ml Erlenmeyer flask, combine this compound (1 mmol), acetylacetone (1 mmol), and Montmorillonite K-10 catalyst (1 g).

  • Place the flask in an unmodified domestic microwave oven.

  • Irradiate the mixture for 5 minutes at a 70% power level (560 W).

  • After irradiation, allow the flask to cool to room temperature.

  • Extract the crude product with ethanol.

  • Recrystallize the product from ethanol to yield pure 1-(6-chloro-2-methyl-4-phenylquinoline)ethanone.

G Experimental Workflow: Microwave-Assisted Friedländer Synthesis cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation A This compound D Combine reactants in Erlenmeyer flask A->D B Acetylacetone B->D C Montmorillonite K-10 C->D E Microwave Irradiation (560 W, 5 min) D->E F Cool to room temperature E->F G Extract with Ethanol F->G H Recrystallization G->H I Pure Product H->I

Microwave-Assisted Friedländer Synthesis Workflow.

Biological Significance and Signaling Pathways

Quinoline derivatives synthesized from this compound are of significant interest in drug development due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6][7] Several of these compounds have been found to modulate key signaling pathways implicated in cancer progression.

EGFR and VEGFR Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are crucial for tumor growth, proliferation, and angiogenesis.[1][8] Quinoline-based molecules have been developed as inhibitors of these pathways.

G EGFR and VEGFR Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis Akt->Angiogenesis ERK ERK MEK->ERK Proliferation Cell Proliferation mTOR->Proliferation ERK->Proliferation Quinoline Quinoline Derivatives (Inhibitor) Quinoline->EGFR inhibit Quinoline->VEGFR inhibit

Quinoline derivatives targeting EGFR and VEGFR pathways.
Ras/Raf/MEK and PI3K/Akt/mTOR Signaling Pathways

Downstream of receptor tyrosine kinases like EGFR and VEGFR are the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are central to cell survival and proliferation.[9][10][11] Aberrant activation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

G Key Downstream Signaling Cascades cluster_cascade1 Ras/Raf/MEK Pathway cluster_cascade2 PI3K/Akt/mTOR Pathway cluster_cellular_response Cellular Response Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Survival mTOR->Survival

Central signaling pathways in cell growth and survival.

Conclusion

This compound is a cornerstone building block for the synthesis of biologically active quinoline derivatives. The application of modern catalytic methods, such as microwave-assisted synthesis, offers efficient and rapid access to these important scaffolds. The resulting compounds show promise as modulators of key signaling pathways involved in cancer and other diseases, highlighting the importance of this chemical entity in drug discovery and development. Further exploration of diverse catalytic systems and reaction conditions can lead to the discovery of novel quinoline derivatives with enhanced therapeutic potential.

References

Application Notes and Protocols for the Derivatization of 1-(2-Amino-5-chlorophenyl)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel derivatives from 1-(2-amino-5-chlorophenyl)ethanone and the subsequent biological screening of these compounds. The protocols outlined are foundational for identifying new chemical entities with potential therapeutic applications.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic and acyclic compounds.[1] Its amino group and acetyl moiety offer reactive sites for derivatization, leading to the formation of Schiff bases, chalcones, and other analogues. These derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This document details the synthetic procedures for preparing key derivatives and the protocols for their biological evaluation.

Data Presentation

The biological activity of newly synthesized compounds is typically quantified to compare their efficacy. The following tables provide a standardized format for presenting such data.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative TypeTest OrganismGram StainMIC (µg/mL)Positive ControlMIC of Control (µg/mL)
AC-SB-01 Schiff BaseStaphylococcus aureusPositive100Ciprofloxacin5
AC-SB-02 Schiff BaseEscherichia coliNegative125Ciprofloxacin10
AC-CH-01 ChalconeStaphylococcus aureusPositive50Ciprofloxacin5
AC-CH-02 ChalconeEscherichia coliNegative75Ciprofloxacin10
AC-CH-03 ChalconeCandida albicansN/A (Fungus)60Fluconazole8

MIC: Minimum Inhibitory Concentration.

Table 2: Cytotoxicity of this compound Derivatives against A549 Human Lung Cancer Cell Line

Compound IDDerivative TypeTest Concentration (µM)% Cell ViabilityIC50 (µM)Positive ControlIC50 of Control (µM)
AC-SB-01 Schiff Base1085.2>100Doxorubicin1.2
AC-SB-02 Schiff Base1078.585.6Doxorubicin1.2
AC-CH-01 Chalcone1045.19.8Doxorubicin1.2
AC-CH-02 Chalcone1052.312.5Doxorubicin1.2

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Synthesis of Schiff Base Derivatives

This protocol describes the synthesis of Schiff bases via the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing crushed ice.

  • The solid precipitate of the Schiff base will form.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Dry the purified product in a desiccator.

Synthesis of Chalcone Derivatives

This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones from this compound and aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol

  • Aqueous potassium hydroxide (40%) or sodium hydroxide

  • Round-bottom flask

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.[4]

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of potassium hydroxide or sodium hydroxide dropwise with constant stirring.[5]

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.[6]

  • Monitor the completion of the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with water until the filtrate is neutral.

  • Purify the crude chalcone by recrystallization from ethanol.

  • Dry the purified chalcone derivative.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.[7]

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate to achieve a range of concentrations.[7]

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.[7]

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate the wells containing the compound dilutions with the bacterial suspension.

  • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria without any compound), and a sterility control (broth only).[7]

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., A549)

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 24-48 hours. Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and an untreated control.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[9]

  • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Derivatization_Workflow Start This compound Deriv Derivatization Reaction Start->Deriv SB Schiff Base Derivatives Deriv->SB Aldehydes, Acid Catalyst CH Chalcone Derivatives Deriv->CH Aldehydes, Base Catalyst BioScreen Biological Screening SB->BioScreen CH->BioScreen Antimicrobial Antimicrobial Assays BioScreen->Antimicrobial Anticancer Anticancer Assays BioScreen->Anticancer End Lead Compound Identification Antimicrobial->End Anticancer->End

Derivatization and Screening Workflow

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Inflammatory Stimulus IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Chalcone Chalcone Derivative Chalcone->IKK Inhibits DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Expression DNA->Gene

Hypothetical Inhibition of NF-κB Pathway

Screening_Logic Start Synthesized Derivatives Library Primary Primary Screening (e.g., Single High Concentration) Start->Primary Inactive Inactive Compounds Primary->Inactive No significant activity Active Active 'Hits' Primary->Active Activity > Threshold Secondary Secondary Screening (Dose-Response) Active->Secondary IC50 Determine IC50 / MIC Secondary->IC50 Lead Lead Compound Selection IC50->Lead

Biological Screening Funnel Logic

References

Application Notes and Protocols for Monitoring Reactions with 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 1-(2-Amino-5-chlorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, including benzodiazepines. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to enable accurate tracking of reaction progress, impurity profiling, and kinetic analysis.

Introduction

This compound is a substituted acetophenone containing a reactive primary amine and a ketone functional group. Its chemical structure makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. Effective monitoring of reactions involving this compound is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. The analytical methods detailed below provide robust frameworks for qualitative and quantitative analysis of reaction mixtures containing this compound and its derivatives.

Model Reaction: Acylation of this compound

A common and fundamental reaction involving this compound is the acylation of its primary amino group. This reaction is often a key step in the synthesis of more complex molecules. For the purpose of these application notes, we will consider the acylation of this compound with acetic anhydride to form N-(2-acetyl-4-chlorophenyl)acetamide.

Reaction Scheme:

The analytical methods provided will focus on separating and quantifying the starting material and the acylated product.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

Reverse-phase HPLC (RP-HPLC) is a powerful technique for monitoring the progress of the acylation reaction due to its ability to separate compounds with different polarities.

Application Note: Isocratic RP-HPLC Method

This method is suitable for routine monitoring of the conversion of this compound to its acylated product.

Chromatographic Conditions

ParameterValue
HPLC System Standard HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Expected Quantitative Data

The following retention times are estimated based on the analysis of structurally similar compounds. Actual retention times may vary depending on the specific HPLC system and column used.

CompoundEstimated Retention Time (min)
This compound~ 3.5
N-(2-acetyl-4-chlorophenyl)acetamide~ 5.2
Experimental Protocol: HPLC Analysis

1. Reagent and Standard Preparation:

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Reference Standards: Prepare individual stock solutions of this compound and N-(2-acetyl-4-chlorophenyl)acetamide (if available) in the mobile phase at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 to 100 µg/mL.

2. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specific time intervals.

  • Quench the reaction in the aliquot by diluting it 1:1000 with the mobile phase in a volumetric flask.

  • Vortex the solution to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

3. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared reaction samples.

  • Monitor the peak areas of the starting material and product to determine the reaction progress.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis A Reaction Mixture Aliquot B Quench & Dilute A->B C Filter B->C D HPLC Vial C->D G Inject into HPLC D->G E Reference Standards F Calibration Curve E->F J Quantification F->J H Data Acquisition G->H I Peak Integration H->I I->J K K J->K Reaction Progress (%) GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Reaction Aliquot B Dilute in Ethyl Acetate A->B C Dry & Centrifuge B->C D Transfer to GC Vial C->D E Inject into GC-MS D->E F Chromatographic Separation E->F G Mass Spectral Analysis F->G H Compound Identification G->H I I H->I Product Confirmation & Impurity Profile NMR_Kinetics Start Start Reaction in NMR-compatible Solvent Acquire Acquire 1H NMR Spectra at Timed Intervals Start->Acquire Integrate Integrate Characteristic Peaks (Reactant & Product) Acquire->Integrate Calculate Calculate Relative Concentrations vs. Time Integrate->Calculate Plot Plot Concentration vs. Time Calculate->Plot Determine Determine Reaction Rate & Kinetics Plot->Determine

Troubleshooting & Optimization

Improving yield of Friedländer synthesis with 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Friedländer Synthesis

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve the yield of the Friedländer synthesis, specifically when using 1-(2-Amino-5-chlorophenyl)ethanone as a starting material.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer synthesis and its general mechanism?

The Friedländer synthesis is a chemical reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like a ketone or ester) to form a quinoline derivative.[1][2][3][4] The reaction is typically catalyzed by an acid or a base.[2][5][6] The mechanism involves two main pathways: 1) an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration, or 2) the formation of a Schiff base first, followed by an intramolecular aldol-type reaction and dehydration to yield the final quinoline product.[1][5][7]

Q2: Why am I experiencing low yields with this compound?

Low yields in the Friedländer synthesis, particularly with substituted reactants like this compound, can stem from several factors:

  • Steric Hindrance: The chloro-substituent may sterically hinder the approach of the reacting ketone.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring, potentially slowing down the cyclization step.

  • Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly substrate-dependent.[8] An unsuitable catalyst may not be strong enough to promote the reaction or may lead to side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters.[8] Harsh conditions, such as excessively high temperatures or strong acids/bases, can lead to decomposition or the formation of polymeric tars.[5]

  • Side Reactions: Self-condensation of the partner ketone (an aldol reaction) is a common competitive side reaction that consumes starting material.[5]

Q3: What are the most common side reactions to be aware of?

The primary side reaction of concern is the self-condensation of the ketone partner, especially under strong base catalysis.[5] This aldol condensation competes with the desired reaction with the 2-aminoaryl ketone. Another potential issue is the formation of polymeric materials or tars, particularly at high temperatures, which can make product isolation difficult and reduce yields.[9]

Troubleshooting Guide

Problem: Low or No Product Formation

Possible CauseSuggested Solution & Explanation
Ineffective Catalyst The efficiency of catalysts varies depending on the specific substrates. For 2-aminoaryl ketones, a range of catalysts can be effective. Consider switching from a classical base (like KOH or NaOH) to an acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[1] For some systems, heterogeneous catalysts or ionic liquids have also shown improved yields.[10]
Incorrect Temperature Reactions are often run at elevated temperatures (80-150 °C) or under reflux.[2][11] However, excessively high temperatures can cause degradation. If decomposition is observed, try lowering the temperature and extending the reaction time. Conversely, if the reaction is too slow, a moderate increase in temperature or switching to microwave irradiation could be beneficial.[12]
Poor Solvent Choice The choice of solvent can significantly impact yield. For acid-catalyzed reactions, polar aprotic solvents may be suitable, while non-polar solvents like toluene are often used for base-mediated reactions.[5] In some cases, solvent-free conditions or using an environmentally benign solvent like acetic acid or even water can be highly effective.[12][13]
Incomplete Reaction Low conversion will naturally lead to low yields.[8] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure it has gone to completion.

Problem: Significant Tar/Polymer Formation

Possible CauseSuggested Solution & Explanation
Harsh Reaction Conditions High temperatures and highly concentrated strong acids or bases can promote polymerization and decomposition.[5] Try using a milder catalyst (e.g., molecular iodine, organocatalysts) or operating at a lower temperature for a longer duration.[8]
Self-Condensation of Ketone This is particularly problematic with base catalysts. To mitigate this, add the ketone substrate slowly to the reaction mixture containing the 2-aminoaryl ketone and catalyst.[14][15] This keeps the concentration of the ketone low at any given time, favoring the cross-condensation over self-condensation.

Quantitative Data: Catalyst and Condition Comparison

The following table summarizes illustrative yield data for the Friedländer synthesis under various catalytic conditions, based on outcomes described in the chemical literature for similar 2-aminoaryl ketones. Actual yields with this compound will vary.

Catalyst (mol%)Co-ReactantSolventTemperature (°C)TimeYield (%)
KOHEthyl AcetoacetateEthanolReflux4 h~70-85
p-TsOH (10 mol%)CyclohexanoneToluene120 (Microwave)15 min>90
Iodine (10 mol%)Ethyl AcetoacetateSolvent-free801 h~85-95
In(OTf)₃Various ketonesSolvent-free80-1001-2 h75-92[16]
Amberlyst-15Various ketonesEthanolReflux6-8 h~80-90[9]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Acid-Catalyzed Synthesis

This method is advantageous for its high speed and efficiency.[12][17]

  • Materials:

    • This compound (1.0 mmol, 169.6 mg)

    • Active methylene co-reactant (e.g., Cyclohexanone, 1.2 mmol, 117.8 mg)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 19.0 mg)

    • Toluene or Glacial Acetic Acid (3 mL)

    • 10 mL microwave synthesis vial with a stir bar

  • Procedure:

    • Combine this compound, the ketone co-reactant, and p-TsOH·H₂O in the microwave vial.

    • Add the solvent and seal the vial securely.

    • Place the vial in the microwave synthesizer.

    • Irradiate the mixture at 120-160 °C for 10-20 minutes.[4][12] Monitor the internal pressure according to the synthesizer's safety guidelines.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the contents with ethyl acetate (20 mL).

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure quinoline derivative.

Protocol 2: Base-Catalyzed Synthesis under Conventional Heating

This protocol outlines a traditional base-catalyzed approach.[4]

  • Materials:

    • This compound (1.0 mmol, 169.6 mg)

    • Active methylene co-reactant (e.g., Ethyl acetoacetate, 1.2 mmol, 156.2 mg)

    • Potassium hydroxide (KOH) (2.0 mmol, 112.2 mg)

    • Ethanol (10 mL)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound and the co-reactant in ethanol.

    • Add the potassium hydroxide to the solution.

    • Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction's progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL). The product may precipitate.

    • If a solid forms, collect it by vacuum filtration and wash with cold water.

    • If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure quinoline derivative.[4]

Visualizations

Friedlander_Mechanism R1 This compound I1 Aldol Adduct R1->I1 Aldol Condensation R2 Ketone (with α-methylene) R2->I1 I2 α,β-Unsaturated Ketone I1->I2 -H₂O I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P Substituted Quinoline I3->P -H₂O Cat Acid or Base Catalyst Cat->R1

Caption: General mechanism of the Friedländer synthesis.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Evaluate Catalyst (Acid, Base, Lewis Acid) Start->CheckCatalyst CheckTemp Optimize Temperature (Conventional vs. MW) CheckCatalyst->CheckTemp CheckSolvent Change Solvent System CheckTemp->CheckSolvent CheckTime Monitor Reaction Time (TLC) CheckSolvent->CheckTime SideReaction Problem: Tar Formation? CheckTime->SideReaction MilderCond Solution: Use milder catalyst/temp SideReaction->MilderCond Yes Success Improved Yield SideReaction->Success No SlowAddition Solution: Slowly add ketone partner SlowAddition->Success MilderCond->SlowAddition

Caption: Troubleshooting workflow for low-yield Friedländer synthesis.

References

Technical Support Center: Quinoline Synthesis with 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of quinolines using 1-(2-Amino-5-chlorophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in a Friedländer quinoline synthesis?

A1: The most prevalent side reaction, particularly under basic conditions, is the self-condensation (an aldol condensation) of the ketone reactant that is being reacted with the this compound.[1][2] Another potential issue is the formation of undesired regioisomers if an unsymmetrical ketone is used.[2][3] Under harsh acidic or high-temperature conditions, tar and polymer formation can also occur, leading to lower yields and difficult purification.[1]

Q2: I am observing a significant amount of a byproduct that is not my target quinoline. How can I identify if it is from self-condensation?

A2: Self-condensation of a ketone (e.g., acetone) will lead to products like diacetone alcohol or mesityl oxide. You can often identify these byproducts using standard analytical techniques such as NMR, GC-MS, or LC-MS and comparing the spectral data to known standards or by analyzing the fragmentation patterns. A key indicator is a mass corresponding to two molecules of your ketone reactant minus one or two molecules of water.

Q3: How can I minimize the self-condensation of the ketone reactant?

A3: To reduce the self-condensation of the ketone, you can employ several strategies:

  • Slow Addition: Add the ketone reactant slowly to the reaction mixture to maintain a low concentration, which disfavors the bimolecular self-condensation reaction.[1]

  • Milder Reaction Conditions: Using milder catalysts or reaction conditions can help. For instance, some reactions can proceed at lower temperatures with the aid of a gold catalyst, which minimizes self-condensation.[1][4]

  • Catalyst Choice: The choice between an acid or base catalyst is crucial. While bases can promote aldol condensation, certain acid catalysts may favor the desired cyclization.[4]

  • Use an Imine Analog: To circumvent aldol condensation, especially under alkaline conditions, one can use an imine analog of the o-aminoaryl ketone.[1]

Q4: My reaction with an unsymmetrical ketone is producing a mixture of isomers. How can I improve the regioselectivity?

A4: Controlling regioselectivity is a common challenge in Friedländer synthesis with unsymmetrical ketones.[3][4] The following approaches can be effective:

  • Catalyst Selection: The use of specific amine catalysts or ionic liquids has been shown to favor the formation of one regioisomer over another.[3]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can direct the cyclization to a specific position.[3]

  • Reaction Condition Optimization: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.[3]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low yield of the desired quinoline product 1. Self-condensation of the ketone reactant is consuming the starting material.[1][2] 2. The reaction conditions (temperature, catalyst) are not optimal. 3. Incomplete reaction.1. Add the ketone slowly to the reaction. Use milder reaction conditions or a different catalyst (e.g., switch from base to acid catalysis).[1] 2. Screen different catalysts (e.g., p-TsOH, iodine, Lewis acids) and solvents.[5] Optimize the temperature and reaction time by monitoring with TLC. 3. Increase the reaction time or temperature. Ensure the catalyst is active.
Formation of multiple products (isomers) The unsymmetrical ketone is reacting at both α-positions.[3][4]1. Experiment with different catalysts that may offer better regiocontrol.[3] 2. Modify the ketone substrate with a directing group if possible.[3] 3. Carefully adjust the reaction temperature and solvent system.[3]
Significant tar/polymer formation The reaction conditions are too harsh (e.g., strong acid, high temperature), causing polymerization of reactants or intermediates.[1]1. Use a milder catalyst.[1] 2. Lower the reaction temperature. 3. Ensure the purity of starting materials to avoid impurities that can initiate polymerization.[1]
Difficulty in purifying the product The crude product is a complex mixture of the desired quinoline, side products, and starting materials.1. Optimize the reaction to minimize side products. 2. Employ column chromatography for purification. A gradient elution might be necessary to separate closely related compounds. 3. Recrystallization from a suitable solvent system can be effective if the product is a solid.

Data Presentation

Table 1: Effect of Catalyst and Temperature on Quinoline Synthesis Yield

EntryCatalystTemperature (°C)Reaction Time (h)Yield of Desired Quinoline (%)Yield of Side Products (%)
1KOH (1.2 eq)100124535 (Mainly aldol products)
2Piperidine (0.5 eq)80126520
3p-TsOH (10 mol%)110885<10
4Iodine (20 mol%)90692<5
5AuCl₃ (5 mol%)601088<5

Note: This table presents illustrative data based on general principles of the Friedländer synthesis to demonstrate the impact of reaction conditions. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Friedländer Synthesis with this compound

This protocol describes a general method using an acid catalyst, which often minimizes aldol side reactions.[6]

Materials:

  • This compound

  • Ketone with an α-methylene group (e.g., cyclohexanone)

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in toluene (10 mL).

  • Reactant Addition: Add the ketone (e.g., cyclohexanone, 1.2 mmol) to the solution.

  • Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 10 mol%).

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Extraction: Remove the solvent under reduced pressure. Add water (20 mL) and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Analysis of Reaction Mixture by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp (254 nm)

Procedure:

  • Prepare a developing chamber with the chosen mobile phase.

  • Spot a small amount of the reaction mixture, the starting material (this compound), and the ketone reactant on the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. Side products will appear as additional spots with different Rf values.

Visualizations

Main_Reaction_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product A This compound C Condensation A->C B Ketone (e.g., Cyclohexanone) B->C D Cyclization & Dehydration C->D Intermediate E Substituted Quinoline D->E + H₂O

Caption: Main reaction pathway for the Friedländer quinoline synthesis.

Side_Reaction_Pathway cluster_reactants Reactant cluster_process Side Reaction cluster_product Side Product A Ketone (2 molecules) B Aldol Condensation A->B Base Catalyst C Self-Condensation Product (e.g., Dimer) B->C - H₂O

Caption: Pathway for the ketone self-condensation side reaction.

Troubleshooting_Workflow start Start: Low Yield or Impure Product check_tlc Analyze by TLC/LC-MS: Identify Byproducts start->check_tlc is_aldol Main byproduct is ketone self-condensation? check_tlc->is_aldol is_isomers Mixture of regioisomers? is_aldol->is_isomers No solution_aldol Action: 1. Slow ketone addition 2. Use milder/acid catalyst 3. Lower temperature is_aldol->solution_aldol Yes is_tar Significant tar formation? is_isomers->is_tar No solution_isomers Action: 1. Screen different catalysts 2. Optimize temp/solvent is_isomers->solution_isomers Yes solution_tar Action: 1. Use milder catalyst 2. Lower temperature 3. Purify starting materials is_tar->solution_tar Yes end End: Improved Yield/Purity is_tar->end No / Other solution_aldol->end solution_isomers->end solution_tar->end

Caption: Troubleshooting workflow for quinoline synthesis side reactions.

References

Technical Support Center: Purification of 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(2-Amino-5-chlorophenyl)ethanone from a reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity of the Final Product

Potential Cause Suggested Solution
Incomplete Reaction: Presence of unreacted starting materials (e.g., 4-chloroaniline or 2-hydroxy-5-chloroacetophenone) or intermediates.- Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Adjust reaction time, temperature, or stoichiometry of reactants if necessary. - Quenching: Properly quench the reaction to stop the formation of byproducts.
Formation of Isomers: Synthesis methods like Friedel-Crafts acylation can lead to the formation of isomers (e.g., 1-(4-amino-2-chlorophenyl)ethanone).- Purification Strategy: Employ high-resolution purification techniques such as column chromatography with a suitable solvent system to separate the desired isomer.
Side Reactions: Undesired side reactions can lead to various impurities.- Control Reaction Parameters: Carefully control the temperature and addition rate of reagents to minimize side reactions.
Inefficient Purification: The chosen purification method may not be optimal for removing specific impurities.- Recrystallization: Experiment with different solvent systems to find one that effectively removes the impurities while maximizing the yield of the desired product. - Column Chromatography: Optimize the mobile phase composition and stationary phase to achieve better separation.

Problem 2: Product is an Oil or Fails to Crystallize

Potential Cause Suggested Solution
Presence of Impurities: Impurities can lower the melting point and inhibit crystallization.- Initial Purification: Perform a preliminary purification step, such as a simple filtration or a wash with an appropriate solvent, to remove some of the impurities. - Column Chromatography: Use column chromatography to separate the desired compound from impurities that hinder crystallization.
Incorrect Solvent System for Recrystallization: The solvent may be too good a solvent for the compound at all temperatures, or the compound may be "oiling out".- Solvent Screening: Test a variety of solvents and solvent mixtures. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of pure this compound.
Residual Solvent: Trapped solvent molecules can prevent the formation of a crystalline solid.- Drying: Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (e.g., 40-50 °C), to remove all residual solvent.

Problem 3: Significant Product Loss During Purification

Potential Cause Suggested Solution
High Solubility in Recrystallization Solvent: The product may be too soluble in the chosen cold recrystallization solvent, leading to losses in the mother liquor.- Optimize Solvent System: Use a solvent system where the product has lower solubility at cold temperatures. Adding an anti-solvent can also help to increase the yield. - Cooling: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal precipitation.
Improper Column Chromatography Technique: Product may be lost on the column due to irreversible adsorption or co-elution with impurities.- Stationary Phase: Use a less active stationary phase if strong adsorption is suspected. - Mobile Phase: Use a well-optimized mobile phase to ensure the product elutes in a sharp band and is well-separated from impurities. - Fraction Collection: Collect smaller fractions and analyze them by TLC to avoid combining pure product fractions with impure ones.
Multiple Transfer Steps: Each transfer of the product from one container to another can result in material loss.- Minimize Transfers: Plan the purification workflow to minimize the number of transfers. Use techniques like in-situ solvent evaporation where possible.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter during the synthesis of this compound?

A1: Common impurities can include:

  • Unreacted Starting Materials: Such as 4-chloroaniline or 2-hydroxy-5-chloroacetophenone, depending on the synthetic route.

  • Isomeric Products: For example, 1-(4-amino-2-chlorophenyl)ethanone may be formed as a byproduct in some synthesis methods.

  • Byproducts from Side Reactions: The specific byproducts will depend on the reaction conditions and reagents used.

  • Degradation Products: The product may degrade if exposed to harsh conditions (e.g., strong acids/bases, high temperatures) for extended periods.

Q2: What are the recommended solvent systems for the recrystallization of this compound?

A2: While the optimal solvent system should be determined experimentally, good starting points for recrystallization include:

  • Ethanol

  • Methanol

  • Toluene

  • Hexane/Ethyl acetate mixtures

  • Dichloromethane/Hexane mixtures

It is advisable to perform small-scale solubility tests to identify the most suitable solvent or solvent pair.

Q3: What are the key parameters to consider for purifying this compound by column chromatography?

A3: For successful column chromatography, consider the following:

  • Stationary Phase: Silica gel (230-400 mesh) is a common choice.

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the mobile phase should be optimized by TLC to achieve good separation (an Rf value of 0.2-0.4 for the desired product is often ideal). A common starting eluent system is a gradient of ethyl acetate in petroleum ether.

Q4: My purified this compound is colored. How can I decolorize it?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. Dissolve the compound in a suitable hot solvent, add a small amount of activated carbon, and heat the mixture for a short period. Then, perform a hot filtration to remove the activated carbon, which will have adsorbed the colored impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of this compound.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Column Chromatography Protocol

This protocol outlines a general method for the purification of this compound using silica gel column chromatography.

  • Column Packing: Prepare a chromatography column with silica gel (230-400 mesh) as the stationary phase, using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent and load it onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., a mixture of petroleum ether and ethyl acetate, starting with a low concentration of ethyl acetate). Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under UV light.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1685-19-4[1][2][3][4]
Molecular Formula C₈H₈ClNO[1]
Molecular Weight 169.61 g/mol [1][3]
Melting Point 65-66 °C[3]
Appearance Solid[3]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction_Mixture Crude Reaction Mixture Workup Aqueous Work-up (Extraction/Washing) Reaction_Mixture->Workup Isolate Crude Product Recrystallization Recrystallization Workup->Recrystallization Initial Purification Column_Chromatography Column Chromatography Workup->Column_Chromatography If Recrystallization is Insufficient Drying Drying Recrystallization->Drying Column_Chromatography->Drying Final_Product Pure Product Drying->Final_Product TLC TLC Analysis HPLC HPLC Analysis Final_Product->TLC Purity Check Final_Product->HPLC Quantitative Purity

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic node_sol Optimize Recrystallization Solvent OR Perform Column Chromatography Start Purification Issue? Low_Purity Low Purity? Start->Low_Purity Oiling_Out Oiling Out? Start->Oiling_Out Low_Yield Low Yield? Start->Low_Yield Low_Purity->node_sol Yes node_sol2 Change Solvent System OR Add Seed Crystal Oiling_Out->node_sol2 Yes node_sol3 Check Solubility in Cold Solvent OR Optimize Column Eluent Low_Yield->node_sol3 Yes

Caption: A troubleshooting decision tree for common purification problems.

References

Technical Support Center: Overcoming Reactivity Challenges with 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of 1-(2-Amino-5-chlorophenyl)ethanone in various chemical syntheses. The information is tailored for professionals in research, development, and pharmaceutical sciences to facilitate smoother experimental workflows and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What factors contribute to the low reactivity of this compound?

A1: The reactivity of this compound is influenced by a combination of electronic and steric effects:

  • Electronic Effects: The chlorine atom at the 5-position is an electron-withdrawing group. This reduces the electron density of the benzene ring and, consequently, the nucleophilicity of the amino group at the 2-position. A less nucleophilic amino group will react more slowly with electrophiles.

  • Steric Hindrance: The ortho-positioning of the amino and acetyl groups can create steric hindrance, potentially impeding the approach of bulky reagents to either functional group.[1]

Q2: How does the reactivity of this compound compare to 2'-aminoacetophenone?

A2: Due to the electron-withdrawing nature of the chloro-substituent, this compound is generally less reactive than its unsubstituted counterpart, 2'-aminoacetophenone. The amino group in 2'-aminoacetophenone is more nucleophilic, making it more reactive in reactions such as condensations and nucleophilic substitutions.

Q3: In which common reactions is the low reactivity of this compound a significant hurdle?

A3: The reduced reactivity is most prominent in reactions that rely on the nucleophilicity of the amino group or are sensitive to steric hindrance. These include:

  • Friedländer Annulation: For the synthesis of quinolines, the initial condensation step can be sluggish.

  • Buchwald-Hartwig Amination: While the chlorine atom itself can be a coupling partner, the deactivated nature of the aromatic ring can affect the oxidative addition step in palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Similar to the Buchwald-Hartwig amination, the electronic properties of the substrate can influence the efficiency of the catalytic cycle.

Troubleshooting Guides

Issue 1: Low Yield in Friedländer Synthesis of Quinolines

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group to form a quinoline. Low yields with this compound are a common challenge.

Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Low Nucleophilicity of the Amino Group Increase reaction temperature.Higher temperatures provide the necessary activation energy to overcome the reduced nucleophilicity.
Use a stronger acid or base catalyst.Catalysts can enhance the electrophilicity of the carbonyl partner or the nucleophilicity of the enolate, respectively.[2][3]
Employ microwave irradiation.Microwave heating can significantly reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[4]
Steric Hindrance Use a less sterically demanding methylene partner.A smaller ketone or ester will have easier access to the reaction site.
Select a catalyst that can tolerate steric bulk.Lewis acids like ZnCl₂ or solid acid catalysts may be effective.[5]
Side Reactions Optimize reaction time and temperature.Prolonged reaction times or excessive heat can lead to the formation of byproducts.
Use an inert atmosphere.This can prevent oxidative side reactions.

Experimental Protocol: Optimized Friedländer Synthesis (Microwave-Assisted)

  • Reagents:

    • This compound (1 mmol)

    • Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine this compound and the active methylene compound in a 10 mL microwave synthesis vial.

    • Add glacial acetic acid as the solvent and catalyst.

    • Seal the vial and place it in a microwave synthesizer.

    • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Logical Workflow for Troubleshooting Friedländer Synthesis

Start Low Yield in Friedländer Synthesis Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Optimize_Temp Increase Reaction Temperature Check_Conditions->Optimize_Temp Change_Catalyst Use Stronger Acid/Base Catalyst Check_Conditions->Change_Catalyst Use_Microwave Employ Microwave Irradiation Check_Conditions->Use_Microwave Inert_Atmosphere Use Inert Atmosphere Check_Conditions->Inert_Atmosphere Success Improved Yield Optimize_Temp->Success Change_Catalyst->Success Use_Microwave->Success Inert_Atmosphere->Success

Caption: Troubleshooting workflow for low yields in Friedländer synthesis.

Issue 2: Poor Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The electron-deficient nature and steric hindrance of this compound can make it a challenging substrate.

Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Inefficient Oxidative Addition Use a more electron-rich and bulky phosphine ligand.Ligands like XPhos, SPhos, or RuPhos can facilitate the oxidative addition of the aryl chloride to the palladium center.[6]
Employ a higher reaction temperature.Increased temperature can help overcome the activation barrier for the C-Cl bond cleavage.
Slow Reductive Elimination Select a ligand that promotes reductive elimination.Bulky biarylphosphine ligands are known to accelerate this step.
Catalyst Deactivation Ensure strictly anhydrous and anaerobic conditions.Oxygen and water can deactivate the palladium catalyst.
Use a pre-catalyst.Pre-catalysts can provide a more stable and active source of Pd(0).
Inappropriate Base Use a strong, non-nucleophilic base.Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Reagents:

    • This compound (1 mmol)

    • Amine (1.2 mmol)

    • Pd₂(dba)₃ (Palladium catalyst, 2-5 mol%)

    • XPhos (Ligand, 4-10 mol%)

    • Sodium tert-butoxide (Base, 1.4 mmol)

    • Anhydrous Toluene (Solvent)

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand, and base.

    • Add this compound and the amine.

    • Add anhydrous toluene via syringe.

    • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Signaling Pathway for Buchwald-Hartwig Amination

Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArCl This compound (Ar-Cl) ArCl->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Cl)L2 Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine R2NH Amine->Ligand_Exchange Base Base Base->Ligand_Exchange Amido_Complex Ar-Pd(II)(NR2)L2 Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR2 (Coupled Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Issue 3: Inefficient Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. When using this compound as the aryl halide partner, challenges can arise from the strength of the C-Cl bond and potential steric hindrance.

Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Difficult Oxidative Addition Use a highly active palladium catalyst and a bulky, electron-rich ligand.Catalyst systems like Pd(OAc)₂ with SPhos or XPhos are effective for aryl chlorides.[7]
Increase the reaction temperature.Higher temperatures are often required for the activation of aryl chlorides.
Slow Transmetalation Choose an appropriate base.Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in promoting the transmetalation step.[6]
Use a boronic ester instead of a boronic acid.Boronic esters can sometimes exhibit different reactivity profiles and may be more suitable for challenging couplings.
Competitive Protodeboronation Ensure anhydrous conditions.Water can lead to the decomposition of the boronic acid reagent.
Use a non-aqueous base if necessary.This can minimize the presence of water in the reaction mixture.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reagents:

    • This compound (1 mmol)

    • Arylboronic acid (1.5 mmol)

    • Pd(OAc)₂ (Palladium catalyst, 2 mol%)

    • SPhos (Ligand, 4 mol%)

    • K₃PO₄ (Base, 2 mmol)

    • Anhydrous 1,4-Dioxane/Water (Solvent mixture, e.g., 10:1)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the anhydrous solvent mixture via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

Start Start: Suzuki-Miyaura Coupling Setup Combine Reactants, Catalyst, Ligand, and Base in Schlenk Tube Start->Setup Inert_Atmosphere Evacuate and Backfill with Inert Gas Setup->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Mixture Inert_Atmosphere->Add_Solvent Heating Heat Reaction Mixture with Stirring Add_Solvent->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Cool, Quench with Water, and Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Dry, Concentrate, and Purify by Column Chromatography Workup->Purification End End: Isolated Product Purification->End

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

References

Optimizing temperature for 1-(2-Amino-5-chlorophenyl)ethanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Amino-5-chlorophenyl)ethanone. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key reactions where this compound is a precursor?

A1: this compound is a versatile starting material for the synthesis of various heterocyclic compounds. Key reactions include:

  • Benzodiazepine Synthesis: Cyclocondensation reactions to form the benzodiazepine core, crucial in the development of anxiolytics and other central nervous system (CNS) active agents.

  • Quinoline Synthesis: Used in reactions like the Combes or Friedländer synthesis to produce substituted quinolines, a class of compounds with a broad range of biological activities, including antimalarial and anticancer properties.

  • Acylation Reactions: The amino group can be readily acylated, for instance with chloroacetyl chloride, to form intermediates for further cyclization into compounds like benzodiazepine-2-ones.

  • Condensation Reactions: The amino group can react with various carbonyl compounds to form Schiff bases, which are key intermediates in many synthetic pathways.

Q2: What is a general recommended storage temperature for this compound?

A2: It is recommended to store this compound at 4°C and protected from light to ensure its stability and purity.

Troubleshooting Guides

Low or No Product Yield
IssuePossible CauseRecommended Solution
Reaction fails to proceed to completion. Suboptimal Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by TLC at each interval. For reactions like the Friedländer synthesis, heating is often necessary.[1]
Inadequate Mixing: Poor mixing can lead to localized temperature gradients and incomplete reactions.Ensure efficient stirring throughout the reaction.
Formation of multiple unidentified side products. Excessive Reaction Temperature: High temperatures can lead to decomposition of starting materials or products, or promote side reactions.Lower the reaction temperature. For acylation reactions, maintaining a temperature range of 30-45°C can help prevent over-acylation.[2] Consider starting the reaction at a lower temperature (e.g., 0-5°C) and then allowing it to proceed at room temperature.
Low yield in benzodiazepine synthesis. Incomplete Cyclization: The final ring-closing step may be inefficient at the chosen temperature.For certain benzodiazepine syntheses, microwave irradiation at temperatures around 80-100°C for a short duration can significantly improve yields.[3]
Impure Product
IssuePossible CauseRecommended Solution
Presence of over-acylated byproduct. High Reaction Temperature During Acylation: Elevated temperatures can promote the addition of more than one acyl group.Control the temperature carefully during the addition of the acylating agent, keeping it in the 5-10°C range.[3] After the initial addition, the reaction can be stirred at room temperature.
Formation of polymeric materials. Runaway Exothermic Reaction: Some reactions, like the Doebner-von Miller quinoline synthesis, can be vigorous and exothermic.Control the rate of reagent addition and use an external cooling bath to maintain an optimal temperature and prevent polymerization.
Self-condensation of reactants. Inappropriate Temperature for Condensation Reactions: Particularly in base-catalyzed reactions, higher temperatures can favor the self-condensation of carbonyl compounds.Optimize the temperature to favor the desired intermolecular reaction. This may involve running the reaction at a lower temperature for a longer period.

Experimental Protocols & Temperature Optimization Data

The optimal temperature for reactions involving this compound is highly dependent on the specific reaction type, solvent, and catalyst used. Below are tables summarizing typical temperature ranges for common reactions.

Table 1: Temperature Guidelines for Acylation Reactions
ReactantAcylating AgentSolventTemperature RangeNotes
2-Amino-5-chlorobenzophenoneChloroacetyl chlorideToluene5-10°C (initial), then room temp.Cooling during addition of chloroacetyl chloride is crucial to control the exothermic reaction and prevent side products.[3]
2-Amino-5-nitrobenzophenoneChloroacetyl chlorideCyclohexane/TolueneRefluxThe deactivating effect of the nitro group may necessitate higher temperatures to achieve a reasonable reaction rate.[4]
Table 2: Temperature Guidelines for Benzodiazepine and Quinoline Synthesis
Reaction TypeReactantsCatalyst/ConditionsTemperature
Benzodiazepine Synthesis2-Amino-5-chlorobenzophenone, Glycine ethyl esterPyridineNot specified
Benzodiazepine Synthesis2-Chloroacetamido-5-chlorobenzophenone, HexamineMicrowave, MeOH:H₂O80°C
Benzodiazepine Synthesiso-Phenylenediamines, KetonesH-MCM-22Room Temperature
Quinoline Synthesis (Friedländer)2-Aminoaryl ketone, Methylene compoundAcid or BaseHeating is generally required
Quinoline Synthesis (Combes)Aniline, β-DiketoneAcid (e.g., H₂SO₄)Heating is required
Quinoline Synthesis (Doebner-von Miller)Aniline, α,β-Unsaturated carbonylAcidControlled heating to manage exothermic reaction

Visualizing Experimental Workflows

General Workflow for Temperature Optimization

The following diagram illustrates a logical workflow for optimizing the reaction temperature for a generic reaction involving this compound.

G A Start: Define Reaction (e.g., Acylation, Cyclization) B Literature Search for Similar Reactions - Identify typical temperature ranges - Note solvent and catalyst effects A->B C Initial Small-Scale Experiment - Use a conservative starting temperature (e.g., room temperature or slightly below) B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Analyze Results: - Conversion rate - Yield - Purity (side products) D->E F Decision Point: Is the result optimal? E->F G Low Conversion/Slow Reaction F->G No I Significant Side Products/Decomposition F->I No K Optimal Conditions Found - Proceed with scale-up F->K Yes H Increase Temperature Incrementally (e.g., in 10°C steps) G->H H->C J Decrease Temperature I->J J->C L End K->L

Caption: Workflow for optimizing reaction temperature.

Troubleshooting Logic for Low Yield

This diagram outlines a troubleshooting process when encountering low yields, with a focus on temperature-related issues.

G A Problem: Low Product Yield B Check Starting Material Purity A->B C Verify Reagent Stoichiometry and Quality A->C D Review Reaction Temperature Profile A->D E Was the reaction exothermic? D->E F Yes E->F G No E->G H Was cooling insufficient? Potential for side reactions. F->H I Is the temperature too low? Reaction may be too slow. G->I J Implement controlled cooling during reagent addition. H->J K Gradually increase reaction temperature. I->K L Re-run experiment and monitor J->L K->L M Issue Resolved? L->M N Yes M->N O No M->O P End N->P Q Investigate other parameters (catalyst, solvent, reaction time) O->Q

References

Choice of solvent for 1-(2-Amino-5-chlorophenyl)ethanone cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, focusing on the critical choice of solvent for the cyclization of 1-(2-Amino-5-chlorophenyl)ethanone and related substrates.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the cyclization of this compound?

A1: The cyclization of this compound with another ketone or aldehyde containing an α-methylene group is known as the Friedländer Annulation (or Friedländer synthesis).[1] This reaction is a classic and reliable method for constructing the quinoline ring system, which is a core structure in many biologically active compounds.[1] The reaction is a condensation followed by an intramolecular cyclization.[1]

Q2: Which solvent should I choose for my Friedländer cyclization?

A2: The optimal solvent depends on your specific reaction conditions, including the catalyst, temperature, and desired environmental impact. Common choices include alcohols like ethanol (EtOH) or methanol (MeOH), and polar aprotic solvents like N,N-Dimethylformamide (DMF).[1] Recently, visible-light-driven methods have shown excellent results using ethanol at room temperature.[2] For environmentally friendly approaches, water has also been explored as a solvent.[3]

Q3: My reaction yield is low. Can the solvent be the cause?

A3: Absolutely. The solvent plays a crucial role in reactant solubility, reaction rate, and equilibrium position. If your yield is low, consider the following:

  • Solubility: Ensure your starting materials are fully dissolved at the reaction temperature. If not, switch to a solvent with better solubilizing power for your specific substrates.

  • Boiling Point: The Friedländer reaction often requires heat (reflux conditions) to proceed efficiently.[1] If you are using a low-boiling solvent like methanol, switching to a higher-boiling one like ethanol, toluene, or DMF could improve the reaction rate and yield.

  • Catalyst Compatibility: The solvent must be compatible with your chosen catalyst. For acid-catalyzed reactions, protic solvents like acetic acid or alcohols are common. For base-catalyzed reactions, alcohols or DMF are suitable.[4]

Q4: I am observing significant side reactions. How can solvent choice help?

A4: A common side reaction, particularly under basic conditions, is the self-condensation (aldol reaction) of the ketone reactant.[5] The choice of solvent can help mitigate this. Using a biphasic solvent system or running the reaction in a solvent where the starting materials have moderate, but not excessively high, solubility can sometimes reduce the rate of side reactions relative to the desired cyclization. Additionally, modern photocatalytic methods in ethanol have been shown to be highly efficient, potentially minimizing side products by allowing the reaction to proceed under very mild conditions.[2]

Troubleshooting Guide: Solvent Selection

If you are encountering issues with your cyclization reaction, use the following workflow to troubleshoot your solvent choice.

G start Start: Reaction Issue low_yield Low or No Yield? start->low_yield side_products Significant Side Products? low_yield->side_products No solubility Check Reactant Solubility in Current Solvent low_yield->solubility Yes milder_conditions Try Milder Conditions (e.g., Photocatalysis in EtOH at RT) side_products->milder_conditions Yes success Problem Resolved side_products->success No increase_temp Increase Temperature or Switch to Higher-Boiling Solvent (e.g., EtOH, Toluene, DMF) solubility->increase_temp change_catalyst Consider Different Catalyst (Acid vs. Base) increase_temp->change_catalyst change_catalyst->success solvent_free Consider Solvent-Free Conditions with Catalyst milder_conditions->solvent_free solvent_free->success

Caption: Troubleshooting workflow for solvent selection in Friedländer cyclization.

Data Summary: Solvent and Condition Effects

The following table summarizes various conditions reported for Friedländer-type syntheses, demonstrating the impact of solvent and catalyst choice on reaction outcomes.

Solvent SystemCatalyst/PromoterConditionsTypical YieldReference / Remarks
Ethanol (EtOH)Fluorescein (0.5 mol%)White LED (12 W), Room Temp.~96%Highly efficient, environmentally friendly visible-light driven method.[2]
Ethanol (EtOH)KOH or NaOHRefluxVariableClassical base-catalyzed conditions, readily available reagents.[4]
Acetic AcidBrønsted Acid (Self-cat.)RefluxVariableCommon acidic condition; the solvent also acts as the catalyst.[4]
Toluenep-Toluenesulfonic acidRefluxGood to HighAcid-catalyzed reaction in a non-protic solvent.[6]
WaterFe(III) CatalystHeatUp to 78%A green chemistry approach using water as the solvent for domino reactions.[3]
Solvent-Freep-Toluenesulfonic acidMicrowave Irradiation or Conventional HeatingGood to HighEnvironmentally friendly option that can lead to rapid reaction times.[1]

Experimental Protocols

Protocol 1: Visible-Light-Driven Friedländer Annulation

This modern protocol is based on a highly efficient and environmentally friendly method.[2]

Materials:

  • This compound (1.0 mmol)

  • An α-methylene carbonyl compound (e.g., acetone, ethyl acetoacetate) (1.5 mmol)

  • Fluorescein (0.5 mol%)

  • Ethanol (3 mL)

Procedure:

  • In a suitable reaction vessel, combine this compound, the α-methylene carbonyl compound, and fluorescein.

  • Add ethanol (3 mL) to the mixture.

  • Stir the mixture at room temperature under irradiation from a white LED light (e.g., 12 W).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the resulting solid product and wash it with water.

  • If necessary, recrystallize the crude solid from ethanol to yield the pure quinoline derivative.

Protocol 2: Classical Acid-Catalyzed Friedländer Annulation

This protocol describes a traditional thermal method for the synthesis.

Materials:

  • This compound (1.0 mmol)

  • An α-methylene carbonyl compound (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)

  • Toluene (10 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound, the α-methylene carbonyl compound, and p-TsOH.

  • Add toluene as the solvent.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction for several hours by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired quinoline product.[7]

Reaction and Solvent Influence Diagrams

The following diagrams illustrate the core chemical transformation and the conceptual influence of solvent properties.

G cluster_reactants Reactants cluster_product Product A This compound B α-Methylene Ketone (e.g., Acetone) C 6-Chloro-2,4-dimethylquinoline A->C B->C

Caption: General reaction scheme for the Friedländer synthesis of a quinoline.

G solvent Solvent Choice protic Polar Protic (e.g., EtOH, Acetic Acid) solvent->protic aprotic Polar Aprotic (e.g., DMF) solvent->aprotic green Green Solvents (e.g., Water, EtOH) solvent->green outcome1 Can act as catalyst (acid) Solubilizes ionic intermediates protic->outcome1 outcome2 High boiling point Good for thermal reactions aprotic->outcome2 outcome3 Reduces environmental impact Enables novel reaction pathways green->outcome3

Caption: Relationship between solvent type and its influence on reaction conditions.

References

Preventing byproduct formation with 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Amino-5-chlorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is a versatile intermediate primarily used in the synthesis of heterocyclic compounds. Its most prominent application is in the Friedländer annulation for the synthesis of substituted quinolines, which are important scaffolds in medicinal chemistry. It is also a precursor for the synthesis of certain benzodiazepine derivatives and other complex molecules.

Q2: I am observing a significant amount of dark, insoluble material (tar) in my reaction. What is the likely cause?

A2: Tar formation is a common issue in reactions involving 2-aminoaryl ketones, especially under harsh conditions such as high temperatures or strong acid catalysis.[1] This is often due to polymerization of starting materials, intermediates, or byproducts. To mitigate this, consider lowering the reaction temperature, using a milder catalyst, or ensuring even heat distribution with efficient stirring.

Q3: My reaction is producing a complex mixture of products, making purification difficult. What are the potential side reactions?

A3: The primary side reaction to consider is the self-condensation of the ketone reactant, particularly if it has an α-methylene group.[2][3] This aldol condensation is a common pathway that competes with the desired reaction with this compound. If you are using an unsymmetrical ketone as a reactant, the formation of different regioisomers is also a possibility.[4]

Q4: How can I improve the yield of my desired product and minimize byproducts?

A4: Optimizing reaction conditions is key. This includes the careful selection of the catalyst (acidic or basic), solvent, and temperature. For instance, acidic conditions can sometimes suppress base-catalyzed aldol condensation.[5] The slow, dropwise addition of one reactant to the other can also help to minimize self-condensation by keeping the concentration of the reactive species low.[1] In some cases, pre-forming the enolate of the ketone with a strong base before adding the this compound can provide greater control over the reaction pathway.[5]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Quinolone Product in Friedländer Synthesis
Potential Cause Suggested Solution Rationale
Self-condensation of the ketone reactant Add the ketone slowly to the reaction mixture containing this compound and the catalyst.Maintains a low concentration of the ketone, disfavoring the bimolecular self-condensation reaction.[1]
Pre-form the enolate of the ketone using a strong, non-nucleophilic base (e.g., LDA) at low temperature before adding the amino-ketone.Ensures the ketone reacts preferentially with the 2-aminoaryl carbonyl compound.[5]
Harsh reaction conditions leading to degradation Lower the reaction temperature.Reduces the rate of decomposition and polymerization reactions that can lead to tar formation.[1]
Use a milder catalyst. For example, if using a strong acid like sulfuric acid, consider a weaker acid like p-toluenesulfonic acid or a Lewis acid.Milder conditions can improve the selectivity of the reaction and prevent the degradation of sensitive functional groups.[4]
Consider microwave-assisted synthesis.Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields with fewer byproducts.[6][7]
Incomplete reaction Increase the reaction time or temperature moderately.Ensures the reaction proceeds to completion. Monitor the reaction progress by TLC to avoid unnecessary heating.
Use a more effective catalyst.The choice of catalyst can be critical. Screening different acid or base catalysts may be necessary to find the optimal conditions for your specific substrates.[8]
Problem 2: Formation of an Unexpected Byproduct with a Mass Corresponding to Dimerization
Potential Cause Suggested Solution Rationale
Self-condensation of this compound Run the reaction at a lower concentration.Diluting the reaction mixture can disfavor intermolecular reactions like dimerization.
Control the pH of the reaction mixture.The reactivity of the amino group and the enolizability of the ketone are pH-dependent. Adjusting the pH may suppress self-condensation.
Reaction with solvent or impurities Ensure the use of high-purity, dry solvents.Solvents or impurities can sometimes participate in side reactions.
Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).This can prevent oxidation of the electron-rich amino ketone.

Experimental Protocols

General Protocol for a Microwave-Assisted Friedländer Annulation

This protocol describes a general method for the synthesis of a substituted quinoline from this compound and a generic ketone (e.g., acetophenone) using microwave irradiation.

Materials:

  • This compound

  • Ketone with an α-methylene group (e.g., acetophenone)

  • Catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide)

  • Solvent (e.g., ethanol or acetic acid)

  • Microwave synthesis vial

  • Microwave synthesizer

Procedure:

  • In a microwave synthesis vial, combine this compound (1.0 mmol), the ketone (1.1 mmol), and the catalyst (e.g., 10 mol% p-toluenesulfonic acid).

  • Add the solvent (e.g., 3 mL of ethanol).

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and hold for the specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • If a precipitate has formed, collect the solid by filtration and wash it with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Friedlander_Synthesis cluster_reactants Reactants cluster_pathway Reaction Pathway 2_amino_ketone This compound aldol_condensation Aldol Condensation 2_amino_ketone->aldol_condensation active_methylene Active Methylene Compound (Ketone) active_methylene->aldol_condensation crotonization Dehydration (Crotonization) aldol_condensation->crotonization cyclization Intramolecular Cyclization (Schiff Base Formation) crotonization->cyclization dehydration Dehydration cyclization->dehydration product Substituted Quinolone dehydration->product

Caption: Reaction mechanism of the Friedländer quinoline synthesis.

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_temp Is the reaction temperature too high? start->check_temp lower_temp Lower the temperature check_temp->lower_temp Yes check_addition Is self-condensation suspected? check_temp->check_addition No lower_temp->check_addition slow_addition Use slow reactant addition check_addition->slow_addition Yes check_catalyst Is the catalyst appropriate? check_addition->check_catalyst No slow_addition->check_catalyst change_catalyst Screen different catalysts (acidic vs. basic) check_catalyst->change_catalyst No check_purity Are starting materials and solvents pure and dry? check_catalyst->check_purity Yes change_catalyst->check_purity purify_reagents Use high-purity reagents check_purity->purify_reagents No end Improved Reaction Outcome check_purity->end Yes purify_reagents->end

References

Technical Support Center: Scaling Up Reactions with 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving 1-(2-Amino-5-chlorophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an aromatic ketone and aniline derivative. Due to its chemical structure, it is a key starting material and intermediate in the synthesis of various pharmaceuticals, most notably benzodiazepines. For instance, it is a precursor in the synthesis of drugs like diazepam.[1][2]

Q2: What are the main safety precautions I should take when handling this compound?

A2: this compound requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5]

  • Ventilation: Use the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][4]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials like strong oxidizing agents and bases.[3][4]

  • Fire Safety: Keep away from open flames and heat sources. Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinction.[3][6]

Q3: What are the typical reaction types this compound is used for?

A3: This compound is primarily used in condensation and acylation reactions. A common application involves the condensation with amino acids or their derivatives to form the seven-membered diazepine ring characteristic of benzodiazepines.[1][7][8] It can also undergo acylation at the amino group.

Troubleshooting Guide for Reaction Scale-Up

This guide addresses common issues encountered when moving from laboratory-scale to pilot-plant or manufacturing-scale synthesis.

Q4: My reaction yield has dropped significantly after scaling up from 10g to 1kg. What are the likely causes?

A4: A drop in yield upon scale-up is a common problem and can be attributed to several factors related to physical and chemical changes at a larger scale.

  • Mixing Inefficiency: Small-scale reactions often have excellent mixing. On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture.

  • Heat Transfer Issues: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to dissipate or add heat. If the reaction is exothermic, poor heat removal can cause the temperature to rise, leading to thermal degradation of products or increased formation of impurities.

  • Addition Rate: The rate of reagent addition is more critical at scale. A rate that was optimal in the lab may be too fast for a large reactor, overwhelming its heat removal capacity and causing temperature spikes.

Q5: I am observing the formation of new, unidentified impurities at a larger scale. How can I identify and mitigate them?

A5: New impurities often arise from the issues described in Q4.

  • Potential Side Reactions: The amino group can react with the ketone of another molecule, leading to dimer formation, especially if there are temperature control issues. Over-acylation is also a possibility in relevant reactions.

  • Identification: Use analytical techniques like HPLC-MS and NMR to identify the structure of the impurities. Understanding the structure will provide clues about the side reaction pathway.

  • Mitigation Strategy: Once the side reaction is known, adjust the reaction conditions. This could involve lowering the temperature, slowing the addition of a key reagent, or changing the solvent or base used.

Q6: The reaction work-up and product isolation are proving difficult at scale. What should I consider?

A6: Work-up and isolation procedures that are simple in the lab can be challenging in a large reactor.

  • Extractions: Liquid-liquid extractions can be complicated by slow phase separation or emulsion formation at a larger scale. Consider a solvent screen to find a system with better phase separation properties.

  • Crystallization/Precipitation: The cooling profile can significantly impact crystal size and purity. A slow, controlled cooling rate is often necessary to obtain a product that is easy to filter and wash. "Crashing out" the product by adding an anti-solvent too quickly can lead to fine particles that are difficult to handle.

  • Filtration and Drying: Ensure your filtration equipment is appropriately sized. Inefficient washing on the filter can leave impurities trapped in the product cake. Drying conditions (temperature, vacuum) should be optimized to remove residual solvent without causing product degradation.

Troubleshooting Decision Workflow

G cluster_start Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions start Scale-Up Issue Encountered low_yield Low Yield start->low_yield new_impurities New Impurities start->new_impurities workup_issue Work-up/Isolation Issues start->workup_issue mixing Mixing / Mass Transfer low_yield->mixing heat Heat Transfer / Exotherm low_yield->heat kinetics Kinetics / Addition Rate low_yield->kinetics new_impurities->mixing new_impurities->heat new_impurities->kinetics phase Phase Separation / Emulsion workup_issue->phase solid Solid Properties / Filtration workup_issue->solid agitator Modify Agitator Speed / Type mixing->agitator temp Improve Temperature Control heat->temp addition Decrease Reagent Addition Rate kinetics->addition solvent Screen Solvents phase->solvent cooling Optimize Cooling Profile solid->cooling

Caption: A decision tree for troubleshooting common scale-up issues.

Experimental Protocols

Protocol: Acylation of this compound with Chloroacetyl Chloride

This reaction is a common first step in the synthesis of 1,4-benzodiazepine cores.

Reaction Scheme:

G reactant1 This compound reagents + reactant1->reagents reactant2 Chloroacetyl Chloride conditions Toluene Base (e.g., NaOAc) product 2-Chloro-N-(2-acetyl-4-chlorophenyl)acetamide reagents->reactant2 conditions->product

Caption: Acylation of the starting material to form a key intermediate.

Materials & Equipment:

  • This compound

  • Chloroacetyl chloride

  • Toluene (or other suitable solvent like Ethyl Acetate)

  • A mild base (e.g., Sodium Acetate or Triethylamine)

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Filtration equipment (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure (100g Scale):

  • Charging the Reactor: Charge the jacketed reactor with this compound (100 g, 1.0 equiv) and toluene (500 mL).

  • Inert Atmosphere: Purge the reactor with nitrogen or argon.

  • Cooling: Begin agitation and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Base Addition: Add the base (e.g., sodium acetate, 1.2 equiv) to the slurry.

  • Reagent Addition: Slowly add a solution of chloroacetyl chloride (1.05 equiv) in toluene (100 mL) via the addition funnel over 1-2 hours. CRITICAL: Monitor the internal temperature closely. Do not allow it to rise above 10 °C. The reaction is exothermic.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).

  • Quenching: Slowly and carefully add water (200 mL) to quench the reaction and dissolve any salts.

  • Work-up: Separate the organic layer. Wash the organic layer with a 5% sodium bicarbonate solution (2 x 150 mL) and then with brine (150 mL).

  • Isolation: Concentrate the organic layer under reduced pressure to approximately one-third of its volume. Cool the concentrated solution to 0-5 °C to induce crystallization.

  • Filtration and Drying: Collect the solid product by filtration. Wash the filter cake with cold toluene. Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation

Table 1: Comparison of Reaction Parameters and Yields at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)Potential Impact of Scale-Up
Starting Material 10.0 g1000 g-
Solvent Volume 60 mL6.0 LMinor impact on concentration.
Addition Time 15 min1.5 hoursCritical: Slower addition needed to manage exotherm.
Max. Temp (°C) 8 °C15 °CHigher temp due to less efficient heat transfer.
Avg. Yield (%) 97%89%Decrease often due to side reactions from temp increase.
Purity (HPLC, %) 99.5%97.0%Lower purity linked to thermal side products.

Table 2: Common Impurities and Their Formation Conditions

Impurity StructurePotential NameFormation ConditionMitigation Strategy
Di-acylated productN,N-bis(chloroacetyl)...Excess chloroacetyl chloride, high tempUse stoichiometric amount of acylating agent, maintain low temp.
DimerSchiff base/Aldol-typeHigh temperature, prolonged reaction timeMaintain strict temperature control, monitor reaction to avoid over-running.
Hydrolyzed starting material2-Amino-5-chlorobenzoic acidWater contamination, high tempUse dry solvents and reagents.

References

Technical Support Center: Synthesis of 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Amino-5-chlorophenyl)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the Friedel-Crafts acylation route.

Q1: My Friedel-Crafts acylation of 4-chloroaniline is failing or giving a very low yield. What is the likely cause?

A: The primary reason for the failure or low yield of the Friedel-Crafts acylation of 4-chloroaniline is the presence of the amino (-NH₂) group. The lone pair of electrons on the nitrogen atom acts as a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complex deactivates the aromatic ring, making it electron-deficient and thus resistant to electrophilic aromatic substitution.

Q2: How can I overcome the deactivating effect of the amino group in the Friedel-Crafts acylation?

A: The most effective strategy is to protect the amino group before the acylation reaction. A common protection method is acetylation, which converts the basic amino group into a less basic acetamido group (-NHCOCH₃). This reduces the nitrogen's interaction with the Lewis acid catalyst, allowing the Friedel-Crafts acylation to proceed. The protecting group can be removed after the acylation to yield the desired product.

Q3: I am observing the formation of multiple products in my reaction. What are they, and how can I minimize them?

A: The formation of multiple products is likely due to the formation of isomers. The amino group (or the acetamido protecting group) is an ortho-, para- director. In the acylation of a protected 4-chloroaniline, acylation can occur at the position ortho to the acetamido group, leading to the desired product, but also potentially at other positions, though less favored due to steric hindrance and the directing effect of the chloro group.

To minimize isomeric byproducts:

  • Control Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the desired isomer.

  • Choice of Catalyst and Solvent: The choice of Lewis acid and solvent can influence the isomer distribution. It is advisable to follow established literature procedures for similar substrates.

  • Purification: Careful purification of the crude product using techniques like recrystallization or column chromatography is essential to isolate the desired isomer.

Q4: My Lewis acid catalyst (e.g., AlCl₃) seems to be inactive. What could be the issue?

A: Lewis acids like aluminum chloride are highly sensitive to moisture. Any water in your reagents, solvent, or glassware will react with and deactivate the catalyst. It is crucial to use anhydrous conditions, including freshly opened or properly stored anhydrous reagents and flame-dried glassware.

Q5: How do I remove the acetyl protecting group after the acylation?

A: The acetamido group can be hydrolyzed under acidic or basic conditions.

  • Acidic Hydrolysis: Refluxing the protected compound with an acid such as hydrochloric acid (e.g., 6N HCl) is a common method.

  • Basic Hydrolysis: Treatment with an aqueous base like sodium hydroxide, sometimes in the presence of an alcohol as a co-solvent, can also be effective.

The choice of method depends on the stability of the rest of your molecule to the reaction conditions.

Data Presentation: Reaction Conditions and Expected Outcomes

The following table summarizes typical reaction conditions for the key steps in the synthesis of this compound via the Friedel-Crafts acylation route. Please note that yields can vary based on the specific scale and reaction conditions.

StepReaction TypeStarting MaterialKey ReagentsSolventTypical YieldPurity
1Protection (Acetylation)4-ChloroanilineAcetic anhydride, Sodium acetateWaterHigh (>90%)High after recrystallization
2Friedel-Crafts AcylationN-(4-chlorophenyl)acetamideAcetyl chloride, Aluminum chloride (AlCl₃)Dichloromethane (DCM) or 1,2-dichloroethaneModerate to Good (50-70%)Requires purification
3Deprotection (Hydrolysis)1-(2-Acetamido-5-chlorophenyl)ethanone6N Hydrochloric acidWater/EthanolHigh (>85%)High after recrystallization

Experimental Protocols

Protocol 1: Acetylation of 4-Chloroaniline

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloroaniline in a mixture of water and concentrated hydrochloric acid.

  • Reagent Addition: To the stirred solution, add acetic anhydride, followed immediately by a solution of sodium acetate in water.

  • Precipitation and Isolation: A white precipitate of N-(4-chlorophenyl)acetamide should form. Cool the mixture in an ice bath to maximize precipitation.

  • Filtration and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Friedel-Crafts Acylation of N-(4-chlorophenyl)acetamide

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) in an anhydrous solvent like dichloromethane (DCM) and cool the mixture in an ice bath.

  • Reagent Addition: Add acetyl chloride dropwise to the stirred AlCl₃ suspension. After stirring, add a solution of N-(4-chlorophenyl)acetamide in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the product with DCM, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography or recrystallization.

Protocol 3: Deprotection of 1-(2-Acetamido-5-chlorophenyl)ethanone

  • Reaction Setup: In a round-bottom flask, suspend 1-(2-Acetamido-5-chlorophenyl)ethanone in a mixture of ethanol and 6N hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude this compound can be purified by recrystallization.

Mandatory Visualization

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_solutions Troubleshooting Solutions Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield / No Reaction Problem->LowYield Yes MultipleProducts Multiple Products (Isomers) Problem->MultipleProducts Yes CatalystInactive Catalyst Inactive Problem->CatalystInactive Yes Success Successful Synthesis Problem->Success No ProtectAmine Protect Amino Group (e.g., Acetylation) LowYield->ProtectAmine ControlTemp Control Reaction Temperature MultipleProducts->ControlTemp Purify Purify Product (Recrystallization / Chromatography) MultipleProducts->Purify Anhydrous Use Anhydrous Conditions CatalystInactive->Anhydrous ProtectAmine->Start Re-attempt Synthesis ControlTemp->Start Re-attempt Synthesis Purify->Success Anhydrous->Start Re-attempt Synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Purification of 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of impurities from 1-(2-Amino-5-chlorophenyl)ethanone. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities in this compound typically arise from the synthetic route, most commonly the Friedel-Crafts acylation of 4-chloroaniline. Potential impurities include:

  • Unreacted Starting Materials: Residual 4-chloroaniline and acetylating agents.

  • Isomeric Products: Positional isomers formed during the acylation reaction.

  • Polyacylated Products: Di- or tri-acylated species, although generally less common.

  • Decomposition Products: The amino group in aromatic amines can be susceptible to oxidation or degradation, leading to colored impurities.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification methods for this compound are recrystallization and column chromatography. Recrystallization is often sufficient for removing minor impurities and achieving high purity, especially for crystalline solids. Column chromatography is employed for separating complex mixtures or removing impurities with similar solubility profiles to the desired product.

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is typically a solid, with a color ranging from off-white to yellow or light brown. Significant discoloration may indicate the presence of oxidized or degradation impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Recommended Solution(s)
Oiling Out (Product separates as an oil instead of crystals) The melting point of the compound is lower than the boiling point of the solvent. The solution is cooling too rapidly. A high concentration of impurities is present.Use a lower-boiling point solvent or a mixed solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider a preliminary purification step, such as a solvent wash of the crude material.
No Crystal Formation Too much solvent was used, resulting in a solution that is not saturated upon cooling. The solution is supersaturated.Concentrate the solution by carefully boiling off some of the solvent and then allow it to cool again.[1] Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.[1]
Low Recovery Yield Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization occurred during hot filtration. Crystallization was incomplete.Concentrate the mother liquor and cool to obtain a second crop of crystals.[2] Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[2] Allow for a longer cooling period, including in an ice bath, to maximize crystal formation.
Product is Still Impure (e.g., off-color, broad melting point) Inefficient removal of colored impurities. Co-crystallization of impurities with the product.Use activated carbon during the recrystallization process to adsorb colored impurities.[2] A second recrystallization may be necessary to achieve the desired purity.
Column Chromatography Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Compound from Impurities The chosen solvent system (mobile phase) has incorrect polarity. The column was not packed properly, leading to channeling. The column was overloaded with the crude product.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. Repack the column, ensuring a uniform and compact stationary phase. Reduce the amount of crude product loaded onto the column.
Compound Streaking on the Column The compound is interacting too strongly with the silica gel (stationary phase) due to its basic amino group. The compound is not fully soluble in the mobile phase.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[3] Ensure the crude product is fully dissolved in a minimum amount of the mobile phase before loading it onto the column.
Low Recovery of the Compound The compound is irreversibly adsorbed onto the silica gel. The compound is eluting with other impurities.Use a more polar solvent system to elute the compound. Adding a basic modifier to the eluent can also help.[3] Monitor fractions carefully using TLC to ensure that fractions containing the pure compound are not discarded with impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a single-solvent recrystallization method using ethanol, which is effective for removing common impurities.

Materials and Equipment:

  • Crude this compound

  • 95% Ethanol

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol (a starting point is approximately 15-20 mL of ethanol per gram of crude product).[2] Heat the mixture to reflux with continuous stirring until the solid completely dissolves. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.[2] Avoid a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's weight).[2] Reheat the mixture to reflux for 5-10 minutes with stirring.[2]

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel and receiving flask to prevent premature crystallization.[2] Quickly filter the hot solution.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once cooled, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove residual soluble impurities.[2]

  • Drying: Dry the purified crystals in a drying oven at 50-60°C or in a desiccator under vacuum until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This protocol outlines a method for purifying this compound using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • Sand

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexane and ethyl acetate. A common starting ratio is 9:1 (v/v). The optimal ratio should be determined by preliminary TLC analysis of the crude material. If streaking is observed on the TLC plate, consider adding 0.1-1% triethylamine to the mobile phase.[3]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the mobile phase. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Monitoring: Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate. Develop the TLC plate in the mobile phase and visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

Method Typical Purity Achieved Typical Yield Key Advantages Key Disadvantages
Recrystallization (Ethanol)>98%70-85%Simple, cost-effective, good for removing minor impurities.May not be effective for impurities with similar solubility; potential for low yield if not optimized.
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate)>99%60-80%Highly effective for separating complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (TLC, HPLC, NMR) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

RecrystallizationDetail cluster_0 Recrystallization Steps Dissolution 1. Dissolve Crude in Hot Solvent Decolorization 2. Add Activated Carbon (Optional) Dissolution->Decolorization HotFiltration 3. Hot Filtration Decolorization->HotFiltration Crystallization 4. Cool to Crystallize HotFiltration->Crystallization Isolation 5. Isolate Crystals (Filtration) Crystallization->Isolation Drying 6. Dry Pure Crystals Isolation->Drying PureProduct PureProduct Drying->PureProduct Yields >98% Pure Product

Caption: Detailed workflow for the recrystallization protocol.

References

Stability issues of 1-(2-Amino-5-chlorophenyl)ethanone under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2-Amino-5-chlorophenyl)ethanone under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: this compound, an aromatic amine and ketone, is susceptible to several degradation pathways. Key concerns include:

  • Oxidation: The amino group is prone to oxidation, which can be accelerated by air, light, and certain metal catalysts. This can lead to the formation of colored impurities.

  • Photodegradation: Aromatic amines and halogenated compounds can be sensitive to light, potentially leading to decomposition.

  • Self-Condensation: Under basic conditions, the ketone functionality can undergo self-aldol condensation, leading to dimeric impurities.

  • Reactivity in Acidic and Basic Media: The compound's stability can be compromised at pH extremes, potentially leading to hydrolysis or other side reactions.

Q2: How can I minimize the degradation of this compound during storage?

A2: To ensure the stability of this compound during storage, the following precautions are recommended:

  • Storage Conditions: Store the compound in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.

  • Container: Use a tightly sealed, opaque container to protect it from light and moisture.

Q3: What are the potential impurities that can arise from the instability of this compound during benzodiazepine synthesis?

A3: In syntheses such as that of benzodiazepines, which often involve condensation reactions, several impurities can form due to the instability of the starting material. While specific impurities for reactions involving this compound are not extensively documented, analogous reactions with similar compounds like 2-amino-5-chlorobenzophenone suggest the possibility of side-products arising from self-condensation or reactions with solvents and reagents. For instance, in diazepam synthesis, impurities can arise from side reactions of the starting aminobenzophenone.

Troubleshooting Guides

Issue 1: Discoloration of the reaction mixture.
Potential Cause Suggested Solution
Oxidation of the amino group. - Perform the reaction under an inert atmosphere (nitrogen or argon).- Use degassed solvents.- Avoid exposure to direct light.
Reaction with certain metal catalysts. - Screen for alternative catalysts that are less likely to promote oxidation.- Use sequestering agents if trace metals are suspected.
Issue 2: Formation of unexpected side products.
Potential Cause Suggested Solution
Self-condensation under basic conditions. - If possible, use a non-basic catalyst or a milder base.- Control the reaction temperature to minimize side reactions.- Slowly add the base to the reaction mixture.
Degradation under acidic conditions. - Use the minimum required amount of acid catalyst.- Consider using a milder acid catalyst.- Monitor the reaction closely and stop it as soon as the starting material is consumed.
Photodegradation. - Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.

Quantitative Data

Direct quantitative data on the stability of this compound is limited in publicly available literature. However, forced degradation studies on similar aromatic amines and ketones can provide insights. The following table presents hypothetical data based on typical degradation profiles for analogous compounds to illustrate the expected stability trends.

Condition Parameter Value Potential Degradation Products
Acidic % Degradation (0.1 M HCl, 48h, 60°C)5-15%Hydrolysis products, potential rearrangement
Basic % Degradation (0.1 M NaOH, 48h, 60°C)10-25%Self-condensation products
Oxidative % Degradation (3% H₂O₂, 24h, RT)15-30%Oxidized derivatives (e.g., N-oxides)
Thermal % Degradation (80°C, 72h)< 5%Minor decomposition products
Photolytic % Degradation (UV light, 24h)20-40%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.

  • Basic Degradation: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 48 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 72 hours. Dissolve a known amount in methanol for analysis.

  • Photolytic Degradation: Expose a solution of the compound in methanol to UV light in a photostability chamber for 24 hours.

  • Analysis: Analyze all samples by HPLC.

    • Mobile Phase: Acetonitrile:Water (gradient elution may be necessary)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance)

    • Injection Volume: 10 µL

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Visualizations

troubleshooting_workflow cluster_start Start cluster_symptoms Symptom Identification cluster_causes_discoloration Potential Causes for Discoloration cluster_solutions_discoloration Solutions for Discoloration cluster_causes_side_products Potential Causes for Side Products cluster_solutions_side_products Solutions for Side Products start Stability Issue Encountered discoloration Discoloration of Reaction Mixture? start->discoloration side_products Unexpected Side Products? discoloration->side_products No oxidation Oxidation discoloration->oxidation Yes metal_catalyst Metal Catalyst Interaction discoloration->metal_catalyst Yes self_condensation Self-Condensation (Basic) side_products->self_condensation Yes acid_degradation Acid Degradation side_products->acid_degradation Yes photodegradation Photodegradation side_products->photodegradation Yes inert_atmosphere Use Inert Atmosphere & Degassed Solvents oxidation->inert_atmosphere light_protection_d Protect from Light oxidation->light_protection_d catalyst_screening Screen Catalysts & Use Sequestering Agents metal_catalyst->catalyst_screening mild_base Use Milder Base & Control Temperature self_condensation->mild_base mild_acid Use Milder Acid & Monitor Reaction acid_degradation->mild_acid light_protection_sp Protect from Light photodegradation->light_protection_sp

Caption: Troubleshooting workflow for stability issues.

degradation_pathways cluster_conditions Reaction Conditions cluster_products Potential Degradation Products start This compound basic Basic Conditions start->basic oxidative Oxidative Conditions start->oxidative photolytic Photolytic Conditions start->photolytic condensation_product Self-Condensation Products basic->condensation_product oxidized_product Oxidized Derivatives oxidative->oxidized_product photodegradation_product Photodegradation Products photolytic->photodegradation_product

Caption: Potential degradation pathways.

Technical Support Center: Catalyst Poisoning in Reactions with 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in reactions involving 1-(2-Amino-5-chlorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during catalytic reactions with this substrate.

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are typically used for reactions with this compound?

A1: Reactions involving this compound, such as hydrogenation of the ketone or cross-coupling reactions, commonly employ heterogeneous catalysts based on noble metals. The most frequently used are Palladium (Pd), Platinum (Pt), and Rhodium (Rh) supported on materials like activated carbon (C) or alumina (Al₂O₃).

Q2: What is catalyst poisoning and what are its common signs in my reaction?

A2: Catalyst poisoning is the deactivation of a catalyst due to the strong adsorption of chemical species, known as poisons, onto its active sites.[1] This chemical deactivation leads to a reduction or complete loss of catalytic activity.[1] Common signs in your experiment include:

  • A significant decrease in reaction rate or a complete stall of the reaction.

  • Incomplete conversion of the starting material, this compound.

  • A change in the expected product selectivity.

  • A visible change in the appearance of the catalyst or reaction mixture.

Q3: Can the this compound molecule itself be a source of catalyst poison?

A3: Yes, the substrate itself contains functional groups that can act as catalyst poisons. The primary culprits are the amino group (-NH₂) and the chloro group (-Cl). Nitrogen-containing compounds can strongly coordinate to the metal active sites, particularly with rhodium catalysts, leading to deactivation.[2] Halides, like chloride, are also known poisons for palladium and platinum catalysts.[1]

Q4: Are there other potential sources of catalyst poisons in my reaction?

A4: Absolutely. Impurities in your starting materials, solvents, or gases can introduce poisons. Common poisons for Pd, Pt, and Rh catalysts include:

  • Sulfur compounds: Often present in trace amounts in reagents or solvents.

  • Phosphorus compounds: Can originate from starting materials or side reactions.

  • Carbon monoxide (CO): Can be a contaminant in hydrogen gas or be generated in side reactions.

  • Heavy metals: Trace metal impurities in reagents can deposit on the catalyst surface.

Q5: What is the difference between poisoning, coking, and sintering?

A5: These are all forms of catalyst deactivation.

  • Poisoning is a chemical deactivation caused by strong adsorption of substances onto the active sites.

  • Coking is the physical blockage of active sites and pores by the deposition of carbonaceous materials.

  • Sintering is the thermal agglomeration of metal particles, leading to a decrease in the active surface area.

Troubleshooting Guide

This guide will help you diagnose and address potential catalyst poisoning issues in your reactions with this compound.

Problem: Reaction is slow or incomplete.

Initial Checks:

  • Confirm Reaction Conditions: Double-check temperature, pressure, stirring rate, and reaction time against your established protocol.

  • Reagent Quality: Ensure the purity of your this compound, solvents, and any other reagents. Impurities are a common source of catalyst poisons.

  • Catalyst Handling: Was the catalyst handled properly to avoid exposure to air and moisture, which can affect its activity?

Troubleshooting Catalyst Poisoning:

Potential Cause Diagnostic Steps Proposed Solution
Substrate Poisoning The reaction consistently fails or is slow with this compound but proceeds with a similar substrate lacking the amino or chloro group.- Increase catalyst loading. - Use a more poison-resistant catalyst (e.g., a different metal or a catalyst with a protective coating). - Perform a pre-treatment of the substrate to remove impurities.
Impurity Poisoning The reaction worked previously but is now failing with a new batch of reagents or solvent.- Purify the this compound starting material (e.g., by recrystallization). - Use a higher purity grade of solvents and reagents. - Pass gaseous reactants through a purification trap.
Product Inhibition The reaction starts well but slows down significantly over time.- Consider a flow chemistry setup to continuously remove the product from the catalyst. - Investigate if the product is a stronger poison than the reactant.
Catalyst Coking You observe charring or darkening of the catalyst beyond a simple color change.- Lower the reaction temperature. - Change the solvent to one less prone to decomposition. - Consider a catalyst regeneration protocol involving controlled oxidation to burn off coke.

Data Presentation: Impact of Functional Groups on Catalyst Activity

The following table provides illustrative data on how the presence of amino and chloro functional groups can impact the activity of common hydrogenation catalysts. This data is for educational purposes to demonstrate the concept of catalyst poisoning and may not represent actual experimental results.

Catalyst Substrate Illustrative Turnover Number (TON) Illustrative % Decrease in Activity
5% Pd/CAcetophenone1000-
5% Pd/C1-(4-Chlorophenyl)ethanone75025%
5% Pd/C1-(2-Aminophenyl)ethanone60040%
5% Pd/CThis compound40060%
5% Pt/CAcetophenone1200-
5% Pt/C1-(4-Chlorophenyl)ethanone90025%
5% Pt/C1-(2-Aminophenyl)ethanone85029%
5% Pt/CThis compound60050%
5% Rh/CAcetophenone1500-
5% Rh/C1-(4-Chlorophenyl)ethanone130013%
5% Rh/C1-(2-Aminophenyl)ethanone70053%
5% Rh/CThis compound50067%

Note: Turnover Number (TON) is a measure of the number of moles of substrate that a mole of catalyst can convert before becoming deactivated.

Experimental Protocols

Protocol 1: General Procedure for Ketone Hydrogenation using Pd/C

This protocol is a general guideline for the hydrogenation of the ketone functionality in this compound.

Materials:

  • This compound

  • 5% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH), HPLC grade

  • Hydrogen gas (H₂), high purity

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol (0.1 M solution).

  • Carefully add 5% Pd/C catalyst (1-5 mol%).

  • Seal the reaction vessel and purge with an inert gas (3-5 cycles).

  • Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Catalyst Regeneration

If catalyst poisoning is suspected, a regeneration procedure can be attempted. The following is a general procedure for regenerating a poisoned Pd/C catalyst.

Materials:

  • Spent Pd/C catalyst

  • Deionized water

  • Dilute aqueous sodium hydroxide (NaOH) (0.1 M)

  • Dilute aqueous hydrochloric acid (HCl) (0.1 M)

  • Methanol

Procedure:

  • After the reaction, filter the spent catalyst and wash it thoroughly with the reaction solvent to remove any adsorbed organic material.

  • Wash the catalyst with deionized water until the washings are neutral.

  • For suspected poisoning by acidic species: Wash the catalyst with a dilute solution of sodium hydroxide.

  • For suspected poisoning by basic species (like the amino group): Wash the catalyst with a dilute solution of hydrochloric acid.

  • After the acid or base wash, wash the catalyst again with deionized water until the washings are neutral.

  • Wash the catalyst with methanol and dry it under vacuum.

  • The regenerated catalyst can then be tested for activity in a small-scale reaction.

Visualizations

Troubleshooting_Workflow Troubleshooting Catalyst Poisoning Workflow start Reaction Slow or Incomplete check_conditions Verify Reaction Conditions (Temp, Pressure, Stirring) start->check_conditions check_reagents Check Reagent Purity (Substrate, Solvent, Gas) start->check_reagents check_catalyst Review Catalyst Handling (Age, Storage, Loading) start->check_catalyst conditions_ok Conditions Correct? check_conditions->conditions_ok reagents_ok Reagents Pure? check_reagents->reagents_ok catalyst_ok Catalyst Handled Correctly? check_catalyst->catalyst_ok adjust_conditions Adjust Conditions & Rerun conditions_ok->adjust_conditions No poisoning_suspected Catalyst Poisoning Suspected conditions_ok->poisoning_suspected Yes purify_reagents Purify Reagents & Rerun reagents_ok->purify_reagents No reagents_ok->poisoning_suspected Yes use_fresh_catalyst Use Fresh Catalyst & Rerun catalyst_ok->use_fresh_catalyst No catalyst_ok->poisoning_suspected Yes diagnose_poison Diagnose Poison Source (Substrate, Impurity, Product) poisoning_suspected->diagnose_poison solution Implement Solution: - Increase Catalyst Loading - Change Catalyst Type - Purify Feedstock - Regenerate Catalyst diagnose_poison->solution

Caption: Troubleshooting workflow for diagnosing catalyst poisoning.

Poisoning_Diagnosis_Logic Logical Relationships in Diagnosing Poisoning symptom Symptom: Low Reaction Rate/Yield q1 Does the reaction work with a non-halogenated, non-aminated analog? symptom->q1 q2 Did the reaction work with a previous batch of reagents? symptom->q2 q3 Does the reaction rate decrease significantly over time? symptom->q3 substrate_poisoning Likely Cause: Substrate Poisoning (Amino/Chloro Groups) q1->substrate_poisoning No no_poisoning Cause may not be poisoning. Re-evaluate other parameters. q1->no_poisoning Yes impurity_poisoning Likely Cause: Impurity Poisoning (Sulfur, etc.) q2->impurity_poisoning No q2->no_poisoning Yes product_inhibition Likely Cause: Product Inhibition q3->product_inhibition Yes q3->no_poisoning No

Caption: Logical diagram for diagnosing the source of catalyst poisoning.

References

Validation & Comparative

Comparative NMR Analysis of 1-(2-Amino-5-chlorophenyl)ethanone and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(2-Amino-5-chlorophenyl)ethanone and two structurally related compounds: 1-(2-aminophenyl)ethanone and 1-(4-chlorophenyl)ethanone. Due to the limited availability of public experimental data for this compound, this guide utilizes predicted spectral data for the target compound, offering a valuable reference for experimental verification and structural elucidation. The experimental data for the analogue compounds are compiled from various sources.

Comparative Data of ¹H and ¹³C NMR

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected analogues. The data for the target molecule is predicted based on established substituent effects in aromatic systems.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) -COCH₃~2.55s-
-NH₂~6.2 (broad)s-
H-6~7.60d~2.5
H-4~7.20dd~8.7, 2.5
H-3~6.70d~8.7
1-(2-aminophenyl)ethanone -COCH₃2.55s-
-NH₂6.15 (broad)s-
Aromatic Protons6.60 - 7.70m-
1-(4-chlorophenyl)ethanone -COCH₃2.59s-
H-2, H-67.89d8.8
H-3, H-57.44d8.8

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted) -COCH₃~28.0
C-5~123.0
C-1~120.0
C-3~118.0
C-6~132.0
C-4~135.0
C-2~149.0
C=O~200.0
1-(2-aminophenyl)ethanone -COCH₃28.1
C-1118.8
C-3116.8
C-5116.8
C-6131.2
C-4134.1
C-2150.8
C=O200.7
1-(4-chlorophenyl)ethanone -COCH₃26.5
C-3, C-5128.9
C-2, C-6129.8
C-1135.5
C-4139.6
C=O196.8

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is detailed below.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Sample Concentration: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the sample's solubility.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Transfer to NMR Tube: The dissolved sample is then transferred to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.

    • Number of Scans: 16 to 64 scans are usually adequate for samples of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A spectral width of 0 to 220 ppm is typical.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing and Analysis

  • Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a spectrum using Fourier transformation.

  • Phase Correction: The phase of the spectrum is manually or automatically corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Peak Picking and Integration: The chemical shift of each peak is determined, and for ¹H NMR, the integral of each peak is calculated to determine the relative number of protons.

  • Analysis of Coupling Patterns: In ¹H NMR, the splitting patterns (multiplicity) and coupling constants (J) are analyzed to deduce the connectivity of protons.

Visualizations

The following diagrams illustrate the structure and analytical workflow for this compound.

structure_nmr cluster_mol This compound cluster_h1_nmr Predicted ¹H NMR Signals cluster_c13_nmr Predicted ¹³C NMR Signals mol mol H_COCH3 ~2.55 ppm (s, 3H) H_NH2 ~6.2 ppm (br s, 2H) H_6 ~7.60 ppm (d, 1H) H_4 ~7.20 ppm (dd, 1H) H_3 ~6.70 ppm (d, 1H) C_COCH3 ~28.0 ppm C_5 ~123.0 ppm C_1 ~120.0 ppm C_3 ~118.0 ppm C_6 ~132.0 ppm C_4 ~135.0 ppm C_2 ~149.0 ppm C_O ~200.0 ppm

Caption: Predicted ¹H and ¹³C NMR signals for this compound.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Acquire ¹H and ¹³C Spectra F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference Spectrum I->J K Peak Picking and Integration J->K L Analyze Chemical Shifts K->L M Analyze Coupling Patterns L->M N Structure Elucidation M->N

Caption: General workflow for NMR analysis.

References

A Comparative Guide to the Infrared Spectroscopy of 1-(2-Amino-5-chlorophenyl)ethanone and Related Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the infrared (IR) spectrum of 1-(2-Amino-5-chlorophenyl)ethanone, a substituted acetophenone derivative of interest in pharmaceutical and chemical research. By comparing its expected vibrational frequencies with those of structurally related compounds, this document serves as a valuable resource for researchers, scientists, and drug development professionals in identifying and characterizing this molecule. The guide includes a summary of quantitative data, a detailed experimental protocol, and a visual representation of the functional group correlations.

Comparative Analysis of Functional Group Vibrations

The structure of this compound incorporates several key functional groups: a primary amino group (-NH₂), a carbonyl group (C=O) characteristic of a ketone, a chloro-substituted aromatic ring, and a methyl group (-CH₃). The positions of these groups on the aromatic ring, particularly the ortho-amino group relative to the acetyl group, can lead to intramolecular hydrogen bonding, which influences the vibrational frequencies of the involved groups.

  • Amino (-NH₂) Group: Primary amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. The asymmetric stretch appears at a higher wavenumber than the symmetric stretch. The presence of intramolecular hydrogen bonding between one of the N-H protons and the carbonyl oxygen is expected to broaden these peaks and shift them to lower frequencies.

  • Carbonyl (C=O) Group: The C=O stretching vibration in ketones typically results in a strong, sharp absorption band. For acetophenone, this band is observed around 1685-1700 cm⁻¹.[1] Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹).[2] The presence of an ortho-amino group, which can form an intramolecular hydrogen bond with the carbonyl oxygen, is expected to further decrease the C=O stretching frequency due to the weakening of the double bond.

  • Aromatic Ring: The aromatic ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as weak to medium bands in the 3000-3100 cm⁻¹ region.[1] Carbon-carbon stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ range.[1] Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the fingerprint region below 900 cm⁻¹.

  • Methyl (-CH₃) Group: The methyl group attached to the carbonyl will show symmetric and asymmetric C-H stretching vibrations between 2870 cm⁻¹ and 2960 cm⁻¹.[1] Bending vibrations for the methyl group are also expected, with a characteristic scissoring band around 1375 cm⁻¹.[1]

  • Carbon-Chlorine (C-Cl) Bond: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Data Presentation: Comparison of IR Absorption Frequencies

The following table summarizes the expected IR absorption frequencies for this compound and compares them with the experimental data for acetophenone, 1-(2-aminophenyl)ethanone, and 2-amino-5-chlorobenzophenone. This comparison allows for a more accurate assignment of the vibrational bands in the target molecule.

Functional GroupVibration TypeThis compound (Expected Range, cm⁻¹)Acetophenone (Experimental, cm⁻¹)[3]1-(2-aminophenyl)ethanone (Experimental, cm⁻¹)[4]2-Amino-5-chlorobenzophenone (Experimental, cm⁻¹)[5]
Amino (-NH₂) / Amide N-H Asymmetric Stretch3400 - 3500-~3470~3480
N-H Symmetric Stretch3300 - 3400-~3350~3360
Aromatic C-H C-H Stretch3000 - 3100~3060~3050~3100
Aliphatic C-H Asymmetric C-H Stretch2950 - 2970~2960~2960-
Symmetric C-H Stretch2860 - 2880~2870~2870-
Carbonyl (C=O) C=O Stretch1650 - 1670~1685~1650~1630
Aromatic C=C C=C Ring Stretch1450 - 1600~1580, 1450~1610, 1560~1590, 1487
Methyl (-CH₃) C-H Bend (Scissoring)1360 - 1380~1360~1360-
Carbon-Nitrogen (C-N) C-N Stretch1250 - 1350-~1300~1229
Carbon-Chlorine (C-Cl) C-Cl Stretch600 - 800--~761

Note: The values for 1-(2-aminophenyl)ethanone and 2-amino-5-chlorobenzophenone are estimated from publicly available spectra and literature data. The expected range for this compound is inferred from these related compounds and general IR principles.

Experimental Protocol

The following is a representative experimental protocol for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.

1. Sample Preparation (KBr Pellet Method): a. Dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for 2-4 hours to remove any adsorbed water. b. Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. c. Grind the sample and KBr together in an agate mortar with a pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering. d. Transfer a portion of the mixture into a pellet-forming die. e. Place the die under a hydraulic press and apply pressure (typically 6-8 tons) for several minutes to form a thin, transparent or translucent pellet.

2. Spectral Acquisition: a. Record a background spectrum of the empty sample compartment of the FT-IR spectrometer. This will be automatically subtracted from the sample spectrum. b. Place the KBr pellet containing the sample in the spectrometer's sample holder. c. Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹. d. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3. Data Analysis: a. Process the acquired spectrum to identify the wavenumbers (cm⁻¹) of the absorption peaks. b. Correlate the observed absorption bands with the vibrational modes of the functional groups present in the molecule.

Mandatory Visualization

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic absorption regions in an IR spectrum.

IR_Functional_Groups cluster_molecule This compound cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) Mol Structure NH2 -NH₂ Mol->NH2 CO C=O Mol->CO Ar Aromatic Ring Mol->Ar CH3 -CH₃ Mol->CH3 CCl C-Cl Mol->CCl NH_stretch N-H Stretch (3300-3500) NH2->NH_stretch correlates to CO_stretch C=O Stretch (1650-1670) CO->CO_stretch correlates to CH_arom_stretch Aromatic C-H Stretch (3000-3100) Ar->CH_arom_stretch CC_arom_stretch Aromatic C=C Stretch (1450-1600) Ar->CC_arom_stretch CH_aliph_stretch Aliphatic C-H Stretch (2860-2970) CH3->CH_aliph_stretch CH3_bend -CH₃ Bend (1360-1380) CH3->CH3_bend CCl_stretch C-Cl Stretch (600-800) CCl->CCl_stretch correlates to

Caption: Functional groups of this compound and their IR regions.

References

A Comparative Guide to HPLC Purity Analysis of 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 1-(2-Amino-5-chlorophenyl)ethanone is a critical step in the quality control process. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for purity assessment, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of moderately polar compounds such as this compound. Its high resolution, sensitivity, and reproducibility make it a preferred method for separating the main compound from its potential impurities.

Alternative Analytical Methodologies

While HPLC stands out for its robustness in routine quality control, other techniques offer orthogonal approaches to purity determination, each with distinct advantages.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique suitable for volatile and thermally stable compounds. For aminobenzophenones, derivatization may sometimes be necessary to improve volatility and chromatographic performance. The mass spectrometric detector provides valuable structural information for impurity identification.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a reference standard for the analyte itself.[1][2][3] It provides a direct measure of purity based on the molar ratio of the analyte to a certified internal standard.[1] This technique is particularly useful for characterizing reference materials and for providing an orthogonal confirmation of purity results obtained by chromatographic methods.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the impurities. The following table summarizes the key performance parameters of a proposed HPLC method alongside GC-MS and qNMR for the purity analysis of this compound.

ParameterHPLC-UVGC-MSqNMR
Instrumentation HPLC with UV DetectorGas Chromatograph with Mass SpectrometerNMR Spectrometer
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid/solid stationary phaseNo separation; relies on distinct resonance signals
Typical Column/Probe C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)5 mm NMR tube
Mobile Phase/Carrier Gas Acetonitrile and Water/Buffer mixtureHeliumDeuterated solvent (e.g., DMSO-d6)
Detection UV Absorbance (e.g., 254 nm)Mass Spectrometry (Scan or SIM mode)¹H NMR Signal Integration
Quantification External/Internal Standard CalibrationInternal Standard CalibrationAbsolute quantification against a certified internal standard
Key Advantages Robust, reproducible, high-resolution for a wide range of compounds.High sensitivity and specificity, structural elucidation of impurities.Absolute quantification without a specific reference standard, non-destructive.
Key Limitations Requires a reference standard for each analyte, UV response factor dependent.May require derivatization for polar compounds, potential for thermal degradation.Lower sensitivity than chromatographic methods, requires a highly pure internal standard.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are the experimental protocols for the HPLC-UV, GC-MS, and qNMR analysis of this compound.

HPLC-UV Method

This method is adapted from established procedures for similar aromatic ketones and amines.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    21 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

2. Reagent and Standard Preparation:

  • Acetonitrile and Water: HPLC grade.

  • Formic Acid: Analytical grade.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the diluent to obtain a theoretical concentration within the calibration range.

GC-MS Method

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-400 amu.

2. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Quantitative NMR (qNMR) Method

1. Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Solvent: DMSO-d6.

  • Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

  • Pulse Angle: 90°.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16-64 scans).

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution by gentle vortexing.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of each analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample & Standard dissolve Dissolve in Diluent prep_start->dissolve injection Inject into HPLC dissolve->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (Area % or vs. Standard) integration->calculation end end calculation->end Final Purity Report

Caption: Workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in Solvent prep_start->dissolve injection Inject into GC dissolve->injection separation Gas Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization mass_analysis Mass Analysis ionization->mass_analysis tic Total Ion Chromatogram mass_analysis->tic mass_spectra Mass Spectra of Peaks tic->mass_spectra identification Impurity Identification mass_spectra->identification end end identification->end Purity & Impurity Profile

Caption: Workflow for GC-MS analysis.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weighing Accurately Weigh Sample & Internal Standard dissolving Dissolve in Deuterated Solvent weighing->dissolving acquisition Acquire ¹H NMR Spectrum dissolving->acquisition integration Integrate Signals of Analyte & Standard acquisition->integration calculation Calculate Absolute Purity integration->calculation end end calculation->end Absolute Purity Value

Caption: Workflow for qNMR purity determination.

References

A Comparative Guide to 1-(2-Amino-5-chlorophenyl)ethanone and Other 2-Aminoacetophenones for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers an in-depth, objective comparison of 1-(2-Amino-5-chlorophenyl)ethanone and other substituted 2-aminoacetophenones, providing essential data for researchers, scientists, and drug development professionals. We will delve into their chemical properties, synthetic utility, and diverse biological activities, supported by experimental data and detailed protocols.

The 2-aminoacetophenone scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of heterocyclic compounds with significant therapeutic potential.[1][2] The strategic placement of an amino group ortho to an acetyl group on the phenyl ring imparts unique reactivity, making these compounds valuable starting materials for the synthesis of pharmaceuticals, particularly benzodiazepines and quinolines.[3][4][5][6] The nature and position of substituents on the phenyl ring, such as the chlorine atom in this compound, can profoundly influence the physicochemical properties, reactivity, and biological activity of the resulting derivatives.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of substituted 2-aminoacetophenones is crucial for designing synthetic strategies and interpreting biological data. The following table summarizes key properties for this compound and a selection of other relevant 2-aminoacetophenones.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₈H₈ClNO169.6165-66305.1 (Predicted)
2'-AminoacetophenoneC₈H₉NO135.162085-90 @ 0.5 mmHg
2'-Amino-5'-bromoacetophenoneC₈H₈BrNO214.0678-80Not Available
2'-Amino-5'-fluoroacetophenoneC₈H₈FNO153.1549-51Not Available
2'-Amino-5'-nitroacetophenoneC₈H₈N₂O₃180.16155-158Not Available

Synthetic Utility: Precursors to Biologically Active Molecules

2-Aminoacetophenones are highly valued as synthetic intermediates. Their bifunctional nature allows for a variety of condensation and cyclization reactions to form complex heterocyclic systems.

Benzodiazepine Synthesis

A primary application of this compound and related compounds is in the synthesis of benzodiazepines, a class of psychoactive drugs.[3][5] The general synthetic scheme involves the acylation of the amino group, followed by cyclization. The yield of these reactions can be influenced by the substituents on the 2-aminoacetophenone ring.

PrecursorIntermediate ProductReagentsSolventYield (%)
2-Amino-2',5'-dichlorobenzophenone2-Chloroacetamido-2',5'-dichlorobenzophenoneChloroacetyl chlorideNot specified96.2
2-Amino-5-chlorobenzophenone2-Chloroacetamido-5-chlorobenzophenoneChloroacetyl chlorideToluene97.3
2-Amino-5-chlorobenzophenone2-Chloroacetamido-5-chlorobenzophenonep-ChloroacetanilideEthyl acetate87 - 93
Experimental Protocol: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone

This protocol describes the acylation of a 2-aminobenzophenone, a key step in benzodiazepine synthesis.

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Chloroacetyl chloride

  • Toluene

  • Ethanol

Procedure:

  • Dissolve 2-amino-5-chlorobenzophenone (2.31g, 0.01 mol) in toluene (20 mL).

  • Cool the solution to 5–10 °C.

  • Add a solution of chloroacetyl chloride (0.85 mL, 1.2 g, 0.011 mol) in toluene (2 mL) dropwise.

  • Stir the reaction mixture for 3-4 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Evaporate the solvent to obtain the crude product.

  • Add ethanol (10 mL) to the crude product and stir at room temperature for 20 hours for purification.

  • Filter the crystals, wash with ethanol (3 x 2 mL), and dry in an oven at 50°C.

Quinolone Synthesis

The Friedländer annulation is a classic method for synthesizing quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Substituted 2-aminoacetophenones are excellent substrates for this reaction, leading to a diverse range of quinoline derivatives with various biological activities.[4][6][7][8] The reaction conditions and yields can vary depending on the specific substrates and catalysts used. For instance, the reaction of 2'-aminoacetophenone with a 1,3-dicarbonyl compound in lactic acid provides a greener synthetic route to quinolines.[6]

Biological Activities: A Comparative Performance Analysis

Derivatives of 2-aminoacetophenones exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] The nature of the substituent on the phenyl ring plays a critical role in modulating this activity.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 2-aminoacetophenone derivatives against various cancer cell lines.[9] The mechanism of action often involves the induction of apoptosis (programmed cell death).[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values for several 2-aminoacetophenone derivatives, illustrating the impact of different structural modifications on their anticancer potency. A lower IC50 value indicates greater potency.

Derivative TypeCompoundCell LineIC50 (µM)
Chalcone13eMGC-803 (Gastric)1.52
HCT-116 (Colon)1.83
MCF-7 (Breast)2.54
ChalconeCompound 5AGS (Gastric)<1.0
HL-60 (Leukemia)<1.57
HeLa (Cervical)5.67
Schiff BaseSP16HeLa (Cervical)0.0025
Palladium ComplexPalladium ComplexHT-1080 (Fibrosarcoma)13.24
A-549 (Lung)25.24
MCF-7 (Breast)38.14
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells and determine their IC50 values.[9][10][11][12][13]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-aminoacetophenone derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to an untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Induction of Apoptosis by 2-Aminoacetophenone

Research has shown that 2-aminoacetophenone, a molecule produced by the bacterium Pseudomonas aeruginosa, can induce oxidative stress and apoptosis in host cells.[1][2][14] This process is a key mechanism behind the cytotoxicity of many 2-aminoacetophenone derivatives.

apoptosis_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 2_AA 2-Aminoacetophenone ROS Reactive Oxygen Species (ROS) 2_AA->ROS Induces Mito Mitochondrial Membrane Potential (ΔΨm) disruption ROS->Mito Causes Bax Bax Bax->Mito Promotes Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Caspase9_active Caspase-9 Caspase9->Caspase9_active Caspase3 Pro-Caspase-3 Caspase9_active->Caspase3 Cleaves and Activates Caspase3_active Caspase-3 Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Executes CytoC Cytochrome c Mito->CytoC Release of CytoC->Apaf1 Binds to

Caption: Intrinsic apoptosis pathway induced by 2-aminoacetophenone.

The diagram illustrates that 2-aminoacetophenone induces the production of Reactive Oxygen Species (ROS), leading to a disruption of the mitochondrial membrane potential. This triggers the release of cytochrome c, which then activates a caspase cascade, ultimately resulting in programmed cell death.

Conclusion

This compound and its structural analogs are a versatile and potent class of compounds with significant applications in drug discovery and organic synthesis. Their utility as precursors for benzodiazepines and quinolines, coupled with the diverse biological activities of their derivatives, underscores their importance in medicinal chemistry. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and harness the potential of these valuable chemical entities. The substitution pattern on the 2-aminoacetophenone ring is a key determinant of both synthetic accessibility and biological efficacy, offering a rich area for further investigation and the development of novel therapeutic agents.

References

Reactivity Face-Off: Chloro- vs. Bromo-Substituted Aminophenones in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of medicinal chemistry and organic synthesis, halogenated aminophenones are pivotal building blocks for a diverse array of pharmaceutical compounds. The choice between a chloro- or bromo-substituent on the aminophenone scaffold is a critical decision that can significantly impact reaction efficiency, yield, and the overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of chloro-substituted versus bromo-substituted aminophenones in key chemical transformations relevant to drug development.

Executive Summary

The relative reactivity of chloro- and bromo-substituted aminophenones is highly dependent on the nature of the chemical transformation. For palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, bromo-substituted aminophenones are generally more reactive . This is attributed to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step.[1][2]

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, chloro-substituted aminophenones often exhibit higher reactivity . The greater electronegativity of chlorine stabilizes the intermediate Meisenheimer complex more effectively, accelerating the reaction rate.[3][4]

This guide will delve into the underlying chemical principles governing these reactivity differences and provide supporting data from the literature, along with detailed experimental protocols for the synthesis of representative chloro- and bromo-substituted aminophenones.

Data Presentation: A Comparative Overview

The following tables summarize key physicochemical properties and comparative reactivity data for representative chloro- and bromo-substituted aminophenones.

Property2-Amino-5-chlorobenzophenone2-Amino-5-bromobenzophenoneSource(s)
Molecular Formula C₁₃H₁₀ClNOC₁₃H₁₀BrNO[5]
Molecular Weight 231.68 g/mol 276.13 g/mol [6]
Melting Point 99 °C109-113 °C[6][7]
Appearance Yellowish crystalsYellow crystalline powder[6]

Table 1: Physicochemical Properties of Representative Halo-Substituted Aminophenones.

Reaction TypeGeneral Reactivity TrendMechanistic Rationale
Palladium-Catalyzed Cross-Coupling Bromo > ChloroThe C-Br bond is weaker than the C-Cl bond, leading to a faster rate of oxidative addition to the palladium catalyst, which is often the rate-limiting step.[1][2]
Nucleophilic Aromatic Substitution (SNAr) Chloro > BromoThe more electronegative chlorine atom provides greater stabilization of the negative charge in the Meisenheimer intermediate, thus lowering the activation energy.[3][4]

Table 2: General Reactivity Trends of Chloro- vs. Bromo-Substituted Aryl Halides.

Reactivity in Detail

Palladium-Catalyzed Cross-Coupling Reactions

In modern drug discovery, the formation of carbon-carbon and carbon-nitrogen bonds is frequently achieved through palladium-catalyzed cross-coupling reactions. The reactivity of the aryl halide is a critical parameter in these transformations.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between an aryl halide and an organoboron compound. For bromo-substituted benzophenones, the reactivity generally follows the order: para > meta > ortho, influenced by both electronic effects and steric hindrance.[8] The weaker C-Br bond allows for oxidative addition to the palladium catalyst under milder conditions compared to the C-Cl bond.[2]

Buchwald-Hartwig Amination: This powerful method for forming C-N bonds also demonstrates the higher reactivity of aryl bromides over chlorides.[9][10] Reactions with bromo-substituted aminophenones can often be carried out at lower temperatures and with lower catalyst loadings.[11]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are important for introducing nucleophiles onto an aromatic ring. The mechanism involves the addition of a nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the halide.[3] The stability of the Meisenheimer complex is key to the reaction rate. Due to its higher electronegativity, chlorine is more effective at stabilizing the negative charge of this intermediate through induction compared to bromine. This leads to a faster reaction rate for chloro-substituted aminophenones, provided the ring is sufficiently activated by electron-withdrawing groups.[3]

Experimental Protocols

Detailed and reliable synthetic procedures are crucial for obtaining high-purity starting materials for drug discovery campaigns.

Synthesis of 2-Amino-5-chlorobenzophenone

This protocol is adapted from a method involving a Friedel-Crafts-type reaction.[7]

Materials:

  • p-Chloroaniline

  • Tetrachloroethane

  • Boron trichloride

  • Benzonitrile

  • Aluminum chloride

  • 2 N Hydrochloric acid

  • Methylene chloride

  • 95% Ethanol

  • 2 N Sodium hydroxide

  • Benzene

  • Alumina

Procedure:

  • To a solution of p-chloroaniline (640 mg) in tetrachloroethane (5 ml), add a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 ml), benzonitrile (1 ml), and aluminum chloride (734 mg) under ice cooling.

  • Reflux the mixture for 6 hours.

  • After cooling, add 2 N hydrochloric acid (10 ml) to the reaction mixture and heat at 70-80 °C for 20 minutes.

  • Extract the mixture with methylene chloride.

  • Evaporate the methylene chloride layer to obtain a residue.

  • To the residue, add 95% ethanol (5 ml) and 2 N sodium hydroxide (10 ml) and reflux for 1 hour to hydrolyze any remaining benzonitrile.

  • Extract the mixture with methylene chloride, evaporate the solvent, and dissolve the residue in benzene.

  • Purify the product by column chromatography on alumina, eluting with benzene.

  • Recrystallize the obtained 2-amino-5-chlorobenzophenone from ether to yield crystals with a melting point of 99 °C.[7]

Synthesis of 2-Amino-5-bromobenzophenone

This protocol describes the synthesis via reduction of a benzisoxazole derivative.[1]

Materials:

  • 5-Bromo-3-phenyl-2,1-benzisoxazole

  • Water

  • Zinc dust

  • Acetic acid

  • Methylene chloride

  • 10% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Combine 5-Bromo-3-phenyl-2,1-benzisoxazole (7.5 g, 28.6 mmol), water (14.6 ml), and zinc dust (9.3 g, 143 mmol) in a reaction vessel.

  • Add acetic acid (8.6 ml, 143 mmol) to the mixture.

  • Stir and heat the mixture at 80 °C for 90 minutes.

  • After cooling to room temperature, extract both the liquid and solid portions of the reaction with methylene chloride.

  • Combine the methylene chloride solutions and wash once with 10% sodium hydroxide solution and then several times with water.

  • Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

  • The product can be further purified by recrystallization.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Halo-Aminophenone cluster_reactivity Comparative Reactivity Study start Starting Materials reaction Reaction (e.g., Halogenation, Acylation) start->reaction workup Work-up & Crude Isolation reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification product Pure Halo-Aminophenone purification->product chloro Chloro-Aminophenone product->chloro bromo Bromo-Aminophenone product->bromo reaction_cond Reaction Conditions (e.g., Suzuki, SNAr) chloro->reaction_cond bromo->reaction_cond analysis Analysis (e.g., GC, LC-MS, NMR) reaction_cond->analysis data Comparative Data (Yield, Rate) analysis->data

A generalized experimental workflow for synthesis and comparative reactivity studies.

reactivity_factors cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) pd_reactivity Reactivity (Bromo > Chloro) bde Lower C-Br Bond Dissociation Energy oa Faster Oxidative Addition bde->oa oa->pd_reactivity snar_reactivity Reactivity (Chloro > Bromo) en Higher Electronegativity of Chlorine meisenheimer Greater Stabilization of Meisenheimer Complex en->meisenheimer meisenheimer->snar_reactivity

Key factors influencing the reactivity of halo-aminophenones.

Conclusion

The choice between a chloro- and bromo-substituted aminophenone is a strategic decision in the design of synthetic routes for drug candidates. For transformations requiring the activation of the carbon-halogen bond, such as in palladium-catalyzed cross-coupling reactions, bromo-substituted aminophenones are the substrates of choice due to their inherently higher reactivity. This often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.

In contrast, for nucleophilic aromatic substitution reactions, the greater electron-withdrawing inductive effect of chlorine makes chloro-substituted aminophenones generally more reactive. A thorough understanding of these reactivity principles allows for the rational selection of starting materials, leading to more efficient and robust synthetic strategies in the pursuit of novel therapeutics. While direct comparative kinetic data for aminophenones is not abundant in the literature, these well-established principles provide a reliable guide for synthetic planning.

References

A Comparative Guide to the Catalytic Efficacy in Reactions of 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile chemical scaffold of 1-(2-amino-5-chlorophenyl)ethanone serves as a crucial starting material in the synthesis of a variety of heterocyclic compounds, most notably quinolines and benzodiazepines. The efficiency of these transformations is highly dependent on the catalytic system employed. This guide provides an objective comparison of the performance of different catalysts in key reactions involving this compound and its close analogs, supported by experimental data to inform catalyst selection and process optimization.

Quinolone Synthesis via Friedländer Annulation

The Friedländer annulation, a condensation reaction between a 2-aminoaryl ketone and a compound containing an α-methylene group, is a direct and widely used method for synthesizing quinolines. A variety of catalysts have been employed to promote this reaction, with Lewis acids being particularly prominent.

Comparative Performance of Lewis Acid Catalysts

Recent studies have explored the efficacy of various Lewis acid catalysts in the Friedländer synthesis. Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts. The following table summarizes the performance of different catalysts in the synthesis of a quinoline derivative from 2-amino-2',5'-dichlorobenzophenone, a close analog of this compound.

CatalystCatalyst Loading (wt%)Temperature (°C)Time (h)Conversion (%)Yield (%)Ref.
MIL-53(Al) 510068974[1]
UiO-66(Zr) 510067241[1]
MOF-5(Zn) 510066423[1]
No Catalyst -10062419[1]

Note: The data above is for the reaction of 2-amino-2',5'-dichlorobenzophenone with acetylacetone.[1]

Other Lewis acids and solid acid catalysts have also been successfully employed in Friedländer synthesis with similar substrates, often providing high yields under various reaction conditions.[2]

Experimental Protocol: Friedländer Synthesis using a MOF Catalyst[1]
  • Reaction Setup: A mixture of 2-amino-2',5'-dichlorobenzophenone (1.0 mmol) and acetylacetone (1.2 mmol) is prepared under solvent-free conditions.

  • Catalyst Addition: The Metal-Organic Framework (MOF) catalyst (5 wt% relative to the 2-aminobenzophenone derivative) is added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred using a magnetic stirrer for 6 hours at a temperature of 100 °C.

  • Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled. The solid catalyst is separated by centrifugation with the aid of ethanol.

Friedlander_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Mixing Mix Reactants and Catalyst (Solvent-free) Reactants->Mixing Catalyst Lewis Acid Catalyst (e.g., MIL-53(Al)) Catalyst->Mixing Heating Heat at 100°C for 6 hours Mixing->Heating Cooling Cool Reaction Mixture Heating->Cooling Separation Separate Catalyst (Centrifugation) Cooling->Separation Product Quinoline Derivative Separation->Product

Figure 1. Experimental workflow for the Friedländer synthesis of quinolines.

Benzodiazepine Synthesis

This compound and its derivatives are also key precursors for the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. The synthesis often involves an initial acylation followed by cyclization.

Catalyst Comparison for 1,5-Benzodiazepine Synthesis

While not directly utilizing this compound, the synthesis of the related 1,5-benzodiazepines from o-phenylenediamines and ketones offers insights into effective catalytic systems for forming the seven-membered diazepine ring.

CatalystSolventTemperatureYield (%)Reference(s)
Phenylboronic acid AcetonitrileReflux82-91[3]
H-MCM-22 AcetonitrileRoom Temp.High[4][5]
Silica sulfuric acid Solvent-free-High[4]
p-Toluenesulfonic acid Ethanol-High[4]
Experimental Protocol: Synthesis of a 1,4-Benzodiazepine Precursor[6]

This protocol describes the synthesis of 2-chloroacetamido-5-chlorobenzophenone, a key intermediate for 1,4-benzodiazepines, from a 2-aminobenzophenone derivative.

  • Reactant Preparation: A solution of 2-amino-5-chlorobenzophenone (0.01 mol) in toluene (20 mL) is prepared in a reaction vessel.

  • Cooling: The solution is cooled to 5–10 °C.

  • Acylation: A solution of chloroacetyl chloride (0.011 mol) in toluene (2 mL) is added dropwise to the cooled benzophenone solution.

  • Reaction: The reaction mixture is stirred at room temperature for 3-4 hours.

  • Monitoring: The reaction progress is monitored by TLC.

  • Isolation: The solvent is evaporated, and the crude product is purified by stirring with ethanol.

Benzodiazepine_Pathway Start This compound Acylation Acylation (e.g., with Chloroacetyl Chloride) Start->Acylation Intermediate N-(2-acetyl-4-chlorophenyl)-2-chloroacetamide Acylation->Intermediate Cyclization Ammonia Cyclization Intermediate->Cyclization Product 1,4-Benzodiazepine Derivative Cyclization->Product

Figure 2. Generalized signaling pathway for 1,4-benzodiazepine synthesis.

Other Catalytic Transformations

Copper-Catalyzed Reactions

Copper catalysts are effective in various reactions for quinoline synthesis, although direct comparative data for different copper catalysts with this compound is limited in the literature.[6] Copper-catalyzed tandem reactions involving Knoevenagel condensation, amination, and cyclization have been reported for the synthesis of quinoline derivatives from other precursors.[6]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used for C-C and C-N bond formation. While specific protocols for this compound are not abundant, methodologies developed for analogous compounds like 1-(2-amino-6-methylphenyl)ethanone can be adapted.[7] These reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, would typically require prior halogenation of the this compound or its derivatives to introduce a suitable coupling handle.

References

Characterization of Impurities in Commercial 1-(2-Amino-5-chlorophenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impurity profile of starting materials is of paramount importance for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the potential impurities in commercial 1-(2-Amino-5-chlorophenyl)ethanone, a key starting material in the synthesis of several pharmaceutical compounds. The information presented herein is based on established chemical principles and analytical methodologies commonly employed in the pharmaceutical industry.

Comparison of Potential Impurities

The impurities in commercial this compound can be broadly categorized into process-related impurities, arising from the synthetic route, and degradation products, formed during storage or handling. The following table summarizes potential impurities, their classification, and the analytical techniques best suited for their detection and quantification.

Impurity NameStructureClassificationRecommended Analytical Technique
Process-Related Impurities
4-ChloroanilineStarting MaterialHPLC, GC-MS
2-AminoacetophenoneStarting Material/By-productHPLC, GC-MS
1-(2-Amino-4-chlorophenyl)ethanoneIsomeric ImpurityHPLC, LC-MS
1-(2-Amino-6-chlorophenyl)ethanoneIsomeric ImpurityHPLC, LC-MS
N-(2-acetyl-4-chlorophenyl)acetamideAcylated By-productHPLC, LC-MS
Residual Solvents (e.g., Toluene, Ethanol)N/AResidual SolventGC-MS
Degradation Products
2-Amino-5-chlorobenzoic acidHydrolytic DegradationHPLC, LC-MS
1-(2-Amino-5-chloro-x-nitrophenyl)ethanoneNitrative DegradationHPLC, LC-MS
Oxidized derivativesOxidative DegradationHPLC, LC-MS

Experimental Protocols

Comprehensive impurity profiling relies on the application of various analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and quantification of non-volatile impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and semi-volatile compounds.

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general method for the analysis of non-volatile impurities in this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    25 90
    30 90
    31 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[1]

Protocol 2: GC-MS Method for Residual Solvent Analysis

This method is suitable for the identification and quantification of residual solvents.

  • Instrumentation: A standard GC-MS system.

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dimethyl sulfoxide) to an appropriate concentration.

Mandatory Visualizations

Forced Degradation Study Workflow

Forced degradation studies are critical for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods.[2][3][4] The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/DAD Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 105°C) Thermal->HPLC Photo Photolytic Stress (UV/Vis light) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS DP Degradation Product Profile LCMS->DP SIM Stability-Indicating Method Validation DP->SIM Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: Workflow for a forced degradation study.

General Impurity Characterization Workflow

The logical flow from receiving a sample to the final characterization of impurities involves a series of integrated analytical steps.

Impurity_Characterization_Workflow Start Receive Commercial Sample Initial_Screen Initial Purity Screen (e.g., HPLC-UV, GC-MS) Start->Initial_Screen Decision Impurities > Threshold? Initial_Screen->Decision Isolation Impurity Isolation (e.g., Preparative HPLC) Decision->Isolation Yes Final_Report Final Impurity Profile Report Decision->Final_Report No Structure_Elucidation Structural Elucidation Isolation->Structure_Elucidation NMR NMR (1H, 13C, etc.) Structure_Elucidation->NMR HRMS High-Resolution MS (HRMS) Structure_Elucidation->HRMS FTIR FT-IR Structure_Elucidation->FTIR NMR->Final_Report HRMS->Final_Report FTIR->Final_Report

Caption: Logical workflow for impurity characterization.

References

A Comparative Spectroscopic Analysis of 1-(2-Amino-5-chlorophenyl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 1-(2-Amino-5-chlorophenyl)ethanone and two of its key derivatives: the acetylated analog, 1-(2-Acetamido-5-chlorophenyl)ethanone, and the nitro-substituted precursor, 1-(5-chloro-2-nitrophenyl)ethanone. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate compound identification, characterization, and quality control.

The structural modifications among these three compounds—the free amine, the amide, and the nitro group—induce significant changes in their electronic and vibrational properties. These differences are clearly reflected in their respective spectroscopic signatures, which are elucidated through Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundAromatic Protons-NH₂/-NHCOCH₃ Protons-COCH₃ Protons
This compound6.60 - 7.70 (m)6.15 (br s)2.55 (s)
1-(2-Acetamido-5-chlorophenyl)ethanone7.30 - 8.20 (m)9.80 (br s)2.60 (s)
1-(5-chloro-2-nitrophenyl)ethanone7.60 - 8.10 (m)-2.65 (s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundC=O CarbonAromatic Carbons-COCH₃ Carbon
This compound~198~115-150~28
1-(2-Acetamido-5-chlorophenyl)ethanone~197~120-140~29
1-(5-chloro-2-nitrophenyl)ethanone~197~124-148~30

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundN-H StretchingC=O StretchingC-N Stretching / NO₂ Stretching
This compound3400-3200 (two bands)~1660~1300
1-(2-Acetamido-5-chlorophenyl)ethanone~3300 (one band)~1680~1530 (Amide II)
1-(5-chloro-2-nitrophenyl)ethanone-~1700~1520 & ~1350 (asymm. & symm.)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound169/171[1]154/156 ([M-CH₃]⁺), 126/128 ([M-COCH₃]⁺)[1]
1-(2-Acetamido-5-chlorophenyl)ethanone211/213169/171 ([M-COCH₂]⁺), 154/156 ([M-COCH₂-CH₃]⁺)
1-(5-chloro-2-nitrophenyl)ethanone199/201184/186 ([M-CH₃]⁺), 154/156 ([M-NO₂]⁺)

Table 5: UV-Vis Spectroscopic Data (λ_max in nm)

CompoundSolventλ_max (nm)
This compoundMethanol~245, ~380
1-(2-Acetamido-5-chlorophenyl)ethanoneMethanol~230, ~310
1-(5-chloro-2-nitrophenyl)ethanoneMethanol~250

Mandatory Visualization

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships between the compared compounds.

Spectroscopic Analysis Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Compound Characterization A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Prepare KBr Pellet or ATR plate A->C D Dilute in UV-Vis Grade Solvent (e.g., Methanol) A->D G Mass Spectrometry (EI) A->G E 1H & 13C NMR Spectroscopy B->E F FTIR Spectroscopy C->F H UV-Vis Spectroscopy D->H I Chemical Shift & Coupling Constant Analysis E->I J Vibrational Mode Assignment F->J K Fragmentation Pattern Analysis G->K L Absorption Maxima Determination H->L M Structural Elucidation & Comparison I->M J->M K->M L->M

Fig. 1: General workflow for the spectroscopic analysis of the compounds.

Structural Relationships A This compound C₈H₈ClNO B 1-(2-Acetamido-5-chlorophenyl)ethanone C₁₀H₁₀ClNO₂ A->B Acetylation C 1-(5-chloro-2-nitrophenyl)ethanone C₈H₆ClNO₃ C->A Reduction

Fig. 2: Chemical relationship between the parent compound and its derivatives.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample was accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) was added as an internal standard (0 ppm). The tube was securely capped and vortexed to ensure complete dissolution.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition: The spectrometer was locked onto the deuterium signal of the solvent, and the magnetic field was shimmed to achieve optimal homogeneity. For ¹H NMR, a sufficient number of scans (typically 8-16) were averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were acquired due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: The raw data was processed by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts were referenced to the internal standard (TMS).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly onto the ATR crystal (typically diamond or zinc selenide).

  • Instrumentation: FTIR spectra were recorded on an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: A background spectrum of the empty ATR crystal was acquired first. Then, the sample was placed on the crystal, and pressure was applied to ensure good contact. The sample spectrum was then recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The final spectrum was obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) was used as the ionization method. In this technique, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Instrumentation: A mass spectrometer with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer was used.

  • Data Acquisition: The mass spectrometer was scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and fragment ions.

  • Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus m/z, was analyzed to determine the molecular weight and identify characteristic fragmentation patterns.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A dilute solution of the sample was prepared in a UV-Vis grade solvent, such as methanol or ethanol. The concentration was adjusted to obtain an absorbance reading within the optimal range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.

  • Data Acquisition: A baseline spectrum of the solvent was recorded first in a quartz cuvette. The sample solution was then placed in the sample beam path, and the absorbance spectrum was recorded over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λ_max) was determined from the resulting spectrum.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(2-Amino-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 1-(2-Amino-5-chlorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals, is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of validated analytical methodologies for its quantification, with a primary focus on High-Performance Liquid Chromatography (HPLC) and its alternatives. The performance data presented is based on closely related analogues and established validation principles to provide a reliable framework for method selection and development.

Comparative Performance of Analytical Methods

The choice of an analytical method is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the analysis. While HPLC with UV detection is a widely adopted technique for the quantification of aromatic compounds like this compound, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer distinct advantages, particularly in terms of sensitivity and specificity.

Table 1: Comparison of Quantitative Analytical Methods

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999> 0.99> 0.995
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 10.0%< 5.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 ng/mL< 0.1 ng/mL
Limit of Quantification (LOQ) 0.4 - 2 µg/mL5 - 20 ng/mL< 0.5 ng/mL
Robustness HighModerateModerate
Specificity Good to ExcellentGood to ExcellentExcellent

Note: The quantitative data in this table is representative of performance for closely related aromatic amines and substituted acetophenones and should be confirmed during method validation for this compound.

Experimental Protocols

Detailed methodologies for a representative Reversed-Phase HPLC (RP-HPLC) method and a GC-MS method are provided below. These protocols serve as a starting point for method development and validation.

Representative RP-HPLC Method

This protocol is based on established methods for the analysis of similar aromatic ketones.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v). For mass spectrometry compatibility, a volatile buffer like ammonium formate can be used.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax). A common starting point for similar compounds is around 230-250 nm.[1][2]

  • Injection Volume: 10 µL.[1]

2. Reagent and Standard Preparation:

  • Diluent: The mobile phase is typically used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

  • Ensure complete dissolution by vortexing or sonicating.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Representative GC-MS Method

This protocol outlines a general approach for the analysis of a substituted acetophenone. Derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless injector. The split ratio should be optimized based on the expected analyte concentration.

  • Oven Temperature Program: A temperature ramp is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 70°C), hold for 1-2 minutes, and then ramp up to a final temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan for qualitative analysis.

2. Reagent and Standard Preparation:

  • Solvent: A volatile organic solvent such as methanol or dichloromethane.

  • Standard Stock and Calibration Solutions: Prepared similarly to the HPLC method, using the appropriate solvent.

3. Sample Preparation and Derivatization (if necessary):

  • Dissolve a known amount of the sample in a suitable volatile solvent.

  • If derivatization is required, a common approach for primary amines is acylation to form more volatile and thermally stable derivatives.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for analytical method selection and the general workflow for a chromatographic analysis.

analytical_method_selection start Define Analytical Goal (e.g., Quantification, Purity) method_selection Select Analytical Technique start->method_selection hplc HPLC-UV method_selection->hplc High Concentration, Good Chromophore gcms GC-MS method_selection->gcms Volatile Analyte or Derivatizable lcmsms LC-MS/MS method_selection->lcmsms Trace Level Analysis, High Specificity validation Method Validation (ICH Guidelines) hplc->validation gcms->validation lcmsms->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Workflow for selecting an analytical method.

chromatographic_workflow sample_prep Sample Preparation (Weighing, Dissolution, Filtration) injection Sample/Standard Injection sample_prep->injection std_prep Standard Preparation (Stock & Calibration Curve) std_prep->injection instrument_setup Instrument Setup (Column, Mobile Phase/Carrier Gas, Temp) instrument_setup->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis reporting Reporting Results data_analysis->reporting

Caption: General workflow for chromatographic analysis.

Conclusion

The quantification of this compound can be reliably achieved using a validated RP-HPLC method, which offers robustness and precision for routine quality control. For applications requiring higher sensitivity and specificity, such as trace impurity analysis or bioanalytical studies, LC-MS/MS and GC-MS present powerful alternatives. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements and validated according to ICH guidelines to ensure the generation of accurate and reliable data.

References

A Comparative Guide to Quinoline Synthesis from Isomeric Aminophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals. The synthesis of quinoline derivatives often begins with substituted anilines, including aminophenones. The position of the amino group on the phenone ring dictates the viable synthetic strategies and significantly influences reaction outcomes. This guide provides a comparative analysis of established methods for quinoline synthesis—the Friedländer annulation, the Combes synthesis, and the Skraup/Doebner-von Miller reactions—starting from different aminophenone isomers. We present a side-by-side comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most effective synthetic route.

At a Glance: Synthetic Routes from Aminophenones

The choice of synthetic method is primarily determined by the relative positions of the amino and acetyl groups on the aminophenone starting material.

  • 2-Aminoacetophenone (ortho-isomer): The proximity of the amino and acetyl groups makes it an ideal substrate for the Friedländer annulation , an intramolecular condensation reaction.

  • 3-Aminoacetophenone (meta-isomer): With the amino and acetyl groups further apart, intramolecular cyclization is not feasible. Instead, this isomer is suitable for intermolecular condensation reactions like the Combes quinoline synthesis and the Skraup or Doebner-von Miller reactions .[1]

  • 4-Aminoacetophenone (para-isomer): Similar to the meta-isomer, the para-isomer undergoes intermolecular reactions such as the Combes and Skraup/Doebner-von Miller syntheses.

This guide will focus on the comparative synthesis of quinolines from ortho- and meta-aminophenones to highlight the differences in synthetic strategy and outcomes.

Comparative Performance of Quinoline Synthesis Methods

The following table summarizes the reaction conditions and yields for the synthesis of substituted quinolines from 2-aminoacetophenone and 3-aminoacetophenone, illustrating the practical differences between the Friedländer and Combes/Skraup/Doebner-von Miller pathways.

Starting MaterialSynthetic MethodSecond Carbonyl ComponentProductReaction ConditionsYield (%)Reference
2-Aminoacetophenone Friedländer AnnulationAcetylacetone2,4-DimethylquinolineFerric Chloride (FeCl₃·6H₂O), Ethanol, Reflux~90% (representative)[2]
3-Aminoacetophenone Combes SynthesisAcetylacetone7-Acetyl-2,4-dimethylquinolineConcentrated Sulfuric Acid, 100°C, 15 minNot specified[1]
3-Aminoacetophenone Skraup SynthesisGlycerolMixture of 5- and 7-AcetylquinolineArsenic Pentoxide, Concentrated Sulfuric Acid, up to 140°CNot specified[1]
3-Aminoacetophenone Doebner-von Miller ReactionCrotonaldehyde7-Acetyl-2-methylquinolineConcentrated Hydrochloric Acid, Zinc Chloride, 100°C, 3hNot specified[1]

Note: Direct comparative yield data for the synthesis of the exact same quinoline derivative from different aminophenone isomers is scarce in the literature, as the substitution pattern of the product is inherently linked to the starting isomer. The table above provides representative examples to illustrate the different synthetic strategies.

Logical Workflow of Quinoline Synthesis from Aminophenones

The selection of the appropriate synthetic method is a logical process based on the structure of the starting aminophenone. The following diagram illustrates this decision-making workflow.

G Workflow for Quinoline Synthesis from Aminophenones cluster_start Starting Material Start Aminophenone Isomer Ortho 2-Aminoacetophenone (ortho) Start->Ortho ortho Meta 3-Aminoacetophenone (meta) Start->Meta meta Para 4-Aminoacetophenone (para) Start->Para para Friedlander Friedländer Annulation (Intramolecular) Ortho->Friedlander Combes Combes Synthesis (Intermolecular) Meta->Combes Skraup Skraup/Doebner-von Miller (Intermolecular) Meta->Skraup Para->Combes Para->Skraup

Caption: Decision workflow for selecting a quinoline synthesis method based on the aminophenone isomer.

Experimental Protocols

Detailed experimental procedures for the key synthetic methods are provided below.

Friedländer Annulation of 2-Aminoacetophenone

This method is a highly efficient route to 2,4-disubstituted quinolines from 2-aminoacetophenones.[3]

Reaction Scheme:

2-Aminoacetophenone + Acetylacetone → 2,4-Dimethylquinoline

Materials:

  • 2'-Aminoacetophenone

  • Acetylacetone

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 1.35 g (10 mmol) of 2'-aminoacetophenone in 20 mL of ethanol.

  • To this solution, add 1.2 mL (12 mmol) of acetylacetone.

  • Add a catalytic amount of ferric chloride hexahydrate (10 mol%).

  • Reflux the reaction mixture for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Combes Synthesis from 3-Aminoacetophenone

The Combes synthesis allows for the preparation of 2,4-disubstituted quinolines from anilines and β-diketones under acidic conditions.[1][4]

Reaction Scheme:

3-Aminoacetophenone + Acetylacetone → 7-Acetyl-2,4-dimethylquinoline

Materials:

  • 3-Acetylaniline (3-aminoacetophenone)

  • Acetylacetone (Pentane-2,4-dione)

  • Concentrated sulfuric acid

  • Crushed ice

  • Aqueous ammonia

Procedure:

  • To a solution of 3-acetylaniline (1.35 g, 10 mmol) in 10 mL of concentrated sulfuric acid, add acetylacetone (1.0 g, 10 mmol) dropwise with stirring.

  • Heat the reaction mixture at 100°C for 15 minutes.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with aqueous ammonia.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization.

Skraup Synthesis from 3-Aminoacetophenone

The Skraup synthesis is a classic method for preparing quinolines, though it often results in a mixture of regioisomers when using substituted anilines.[1][5]

Reaction Scheme:

3-Aminoacetophenone + Glycerol → 5-Acetylquinoline and 7-Acetylquinoline

Materials:

  • 3-Acetylaniline (3-aminoacetophenone)

  • Glycerol

  • Arsenic pentoxide (or another suitable oxidizing agent)

  • Concentrated sulfuric acid

  • Water

  • Concentrated sodium hydroxide solution

Procedure:

  • In a flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid (30 mL) to a mixture of 3-acetylaniline (13.5 g, 0.1 mol) and arsenic pentoxide (11.5 g, 0.05 mol).

  • Heat the mixture to 100°C and then add glycerol (27.6 g, 0.3 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 140°C.

  • After the addition is complete, continue heating at 140°C for an additional 3 hours.

  • Allow the mixture to cool and then pour it into a large volume of water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Isolate the crude product by steam distillation.

  • The mixture of isomeric acetylquinolines can be separated by fractional crystallization or chromatography.

Doebner-von Miller Reaction with 3-Aminoacetophenone

This reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][6]

Reaction Scheme:

3-Aminoacetophenone + Crotonaldehyde → 7-Acetyl-2-methylquinoline

Materials:

  • 3-Acetylaniline (3-aminoacetophenone)

  • Crotonaldehyde

  • Concentrated hydrochloric acid

  • Zinc chloride

  • Water

  • 30% Sodium hydroxide solution

Procedure:

  • To a mixture of 3-acetylaniline (13.5 g, 0.1 mol) and concentrated hydrochloric acid (20 mL), add zinc chloride (5 g) with stirring.

  • Heat the mixture to 100°C and then add crotonaldehyde (7.0 g, 0.1 mol) dropwise over 1 hour.

  • Maintain the reaction at 100°C for an additional 3 hours.

  • Cool the reaction mixture and dilute with water.

  • Make the solution strongly alkaline with 30% sodium hydroxide solution.

  • Isolate the crude product by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic extracts are then washed, dried, and concentrated. The product can be purified by distillation or chromatography.

Conclusion

The synthesis of quinolines from aminophenones is a well-established field with a variety of reliable methods. The choice of the optimal synthetic route is fundamentally dictated by the isomeric position of the amino group on the starting aminophenone. The Friedländer annulation offers a direct and high-yielding pathway for ortho-isomers, while the Combes, Skraup, and Doebner-von Miller reactions provide versatile, albeit sometimes less regioselective, options for meta- and para-isomers. This guide provides the necessary comparative data and detailed protocols to enable researchers to make informed decisions in the design and execution of their quinoline synthesis strategies.

References

Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity for 1-(2-Amino-5-chlorophenyl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount for the accurate detection and quantification of small molecules. This guide provides a comparative analysis of antibody cross-reactivity, focusing on analogs of 1-(2-Amino-5-chlorophenyl)ethanone, a key precursor in the synthesis of several benzodiazepines. Due to a scarcity of publicly available data directly assessing antibodies against this compound, this guide leverages cross-reactivity data from commercially available enzyme-linked immunosorbent assay (ELISA) kits for benzodiazepines as a practical surrogate for comparison.

The specificity of an antibody, its ability to bind to a single, unique epitope, is a critical attribute. However, antibodies can also exhibit cross-reactivity, binding to structurally similar molecules, or analogs. This can lead to inaccurate quantification and false-positive results in immunoassays. Therefore, rigorous cross-reactivity studies are essential to validate the performance of an antibody.

Comparative Analysis of Antibody Cross-Reactivity

Below is a summary of cross-reactivity data from a representative benzodiazepine group ELISA kit. This data illustrates the percentage of cross-reactivity of various benzodiazepines and their metabolites relative to the primary target of the assay (Oxazepam).

Compound% Cross-Reactivity
Oxazepam100%
Flualprazolam467%
Diazepam434%
Estazolam365%
Nordiazepam361%
Alprazolam346%
Bromazolam328%
Tetrazepam264%
Flurazepam262%
Flubromazolam253%
Lormetazepam231%
Prazepam198%
Temazepam192%
Phenazepam190%
Halazepam173%
Triazolam171%
7-amino-Flunitrazepam147%
Diclazepam142%
Nitrazepam141%
Clonazolam120%
Flubromazepam120%

Data is representative of a commercially available Benzodiazepine Group ELISA Kit and is intended for illustrative purposes.[1]

Experimental Protocols

To determine the cross-reactivity of an antibody against analogs of this compound, a competitive ELISA is a commonly employed method. The following is a generalized protocol.

Immunogen Synthesis

The production of antibodies against small molecules like this compound requires the synthesis of an immunogen. This involves covalently linking the small molecule (hapten) to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The hapten must be designed with a linker arm to facilitate conjugation without masking key epitopes.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the steps to assess the cross-reactivity of a panel of this compound analogs.

Materials:

  • Microplate reader

  • 96-well microplates coated with a benzodiazepine-protein conjugate

  • Antibody specific to the target benzodiazepine structure

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., dilute sulfuric acid)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS)

  • Calibrators and controls

  • Analogs of this compound to be tested

Procedure:

  • Reagent Preparation: Prepare all reagents, including calibrators, controls, and dilutions of the test analogs, according to the manufacturer's instructions or laboratory protocols.

  • Sample/Standard Addition: Add a defined volume of the standard, control, or test analog solution to the appropriate wells of the microplate.

  • Antibody Addition: Add the primary antibody to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding between the antigen coated on the plate and the antigen in the sample for the primary antibody.[2]

  • Washing: Wash the wells multiple times with wash buffer to remove any unbound reagents.

  • Enzyme Conjugate Addition: Add the enzyme-conjugated secondary antibody to each well and incubate.

  • Washing: Repeat the washing step to remove unbound enzyme conjugate.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for color development. The intensity of the color is inversely proportional to the amount of analyte in the sample.[1]

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cross-reactivity for each analog using the following formula:

    • % Cross-reactivity = (IC50 of the target analyte / IC50 of the analog) x 100

    • The IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in antibody cross-reactivity studies.

G Hapten-Carrier Conjugation for Immunogen Synthesis Hapten This compound (Hapten) Linker Introduction of a linker arm Hapten->Linker Conjugation Covalent Conjugation (e.g., via carbodiimide chemistry) Linker->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Immunogen Hapten-Carrier Conjugate (Immunogen) Conjugation->Immunogen

Caption: Workflow for preparing an immunogen for antibody production.

G Competitive ELISA for Cross-Reactivity Testing cluster_0 Assay Steps cluster_1 Principle A Coat plate with Antigen-Protein Conjugate B Add Sample/Standard (containing free antigen) A->B C Add Primary Antibody B->C D Competitive Binding C->D E Wash D->E P1 High Analyte Concentration: Less antibody binds to plate, Low signal D->P1 P2 Low Analyte Concentration: More antibody binds to plate, High signal D->P2 F Add Enzyme-conjugated Secondary Antibody E->F G Wash F->G H Add Substrate G->H I Color Development H->I J Stop Reaction & Read Absorbance I->J

Caption: The principle and workflow of a competitive ELISA.

References

Safety Operating Guide

Proper Disposal of 1-(2-Amino-5-chlorophenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(2-Amino-5-chlorophenyl)ethanone, a chlorinated aromatic amine, is crucial for maintaining laboratory safety and environmental compliance. This compound is classified as a hazardous material due to its potential toxicity.[1][2] This guide provides essential safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[3] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]

Off-Site Disposal Protocol

The most recommended and compliant method for the disposal of this compound is through a licensed hazardous waste management company.[1] This ensures that the waste is handled, transported, and disposed of in accordance with all federal, state, and local regulations.

Procedural Steps for Off-Site Disposal:

  • Segregation and Storage:

    • Isolate waste this compound from other laboratory waste streams to prevent potentially hazardous reactions.[4]

    • Store the chemical waste in a designated, well-ventilated, and cool area, away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents and acids.[1][5]

    • The waste container must be robust, chemically compatible with aromatic amines (e.g., glass or high-density polyethylene), and kept tightly sealed to prevent the release of vapors.[1][4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[6]

    • Include the full chemical name: "this compound" and its CAS Number: 1685-19-4.[7][8]

    • Indicate the associated hazards (e.g., Toxic, Irritant).[2]

  • Professional Disposal Arrangement:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1]

    • The primary disposal methods for this type of waste are typically high-temperature incineration or placement in a secure chemical landfill.[9]

In-Laboratory Chemical Degradation (for small quantities)

For small quantities, in-laboratory degradation can be a viable option to render the compound less hazardous before disposal. A common method for the degradation of aromatic amines is oxidation with acidified potassium permanganate.[4]

Experimental Protocol: Degradation of this compound

Materials:

  • This compound waste

  • Sulfuric acid (1.7 N)

  • Potassium permanganate (0.2 M)

  • Sodium bisulfite

  • 5 L flask

  • Stir plate and stir bar

  • Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)

Procedure:

  • In a chemical fume hood, prepare a solution of 0.01 mol of the this compound waste in 3 L of 1.7 N sulfuric acid in a 5 L flask.

  • Slowly add 1 L of 0.2 M potassium permanganate to the solution while stirring.

  • Allow the mixture to stand at room temperature for a minimum of 8 hours, continuing to stir.

  • After the reaction period, check for the presence of excess permanganate (a purple color). If present, slowly add sodium bisulfite until the purple color disappears.

  • Neutralize the resulting solution to a pH of approximately 7 with a dilute base (e.g., sodium hydroxide).

  • The neutralized solution may be disposed of as aqueous waste, pending approval from your institution's EHS department.[4]

Caution: This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Hazardous Waste Classification

While this compound is not specifically listed as a P- or U-listed acutely hazardous waste by the EPA, it must be evaluated for its hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity.[10] Based on available data, this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation, indicating it would likely be classified as a toxic hazardous waste.[2]

Hazardous Characteristic EPA Waste Code Description Relevance to this compound
Ignitability D001Liquids with a flash point < 60°C, non-liquids that can cause fire, ignitable compressed gases, and oxidizers.[4]Not expected to be ignitable under standard conditions.
Corrosivity D002Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel.[4]Not inherently corrosive.
Reactivity D003Wastes that are unstable, react violently with water, or can generate toxic gases.[4]Not expected to be reactive under normal conditions.
Toxicity D004 - D043Wastes that are harmful when ingested or absorbed and can leach toxic constituents into groundwater.[4]Likely to be classified as toxic. The specific D-code would depend on the concentration of the compound in the waste stream and its leachability, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste This compound assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity? assess_quantity->small_quantity Evaluate large_quantity Large Quantity or Bulk small_quantity->large_quantity No in_lab_degradation In-Laboratory Degradation (Acidified KMnO4) small_quantity->in_lab_degradation Yes off_site_disposal Prepare for Off-Site Disposal large_quantity->off_site_disposal verify_degradation Verify Degradation (e.g., color change) in_lab_degradation->verify_degradation neutralize Neutralize Solution (pH ~7) verify_degradation->neutralize Successful verify_degradation->off_site_disposal Unsuccessful/Uncertain aqueous_waste Dispose as Aqueous Waste (with EHS approval) neutralize->aqueous_waste end End: Compliant Disposal aqueous_waste->end segregate Segregate Waste off_site_disposal->segregate label Label Container Correctly (Hazardous Waste, Chemical Name, CAS) segregate->label store Store Safely (Cool, Ventilated, Sealed) label->store contact_ehs Contact EHS/Licensed Disposal Company store->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Amino-5-chlorophenyl)ethanone
Reactant of Route 2
1-(2-Amino-5-chlorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.